molecular formula C7H6N4O6 B12379759 DNSAH-15N2

DNSAH-15N2

カタログ番号: B12379759
分子量: 244.13 g/mol
InChIキー: HWTXGJCHJRRKNS-IOOOXAEESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dinitrosalicylhydrazide-15N2 (CAS: 1346598-09-1) is a stable isotope-labeled compound with a molecular weight of 244.14 g/mol and the molecular formula C 7 H 6 N 2 15 N 2 O 6 . It serves as a critical internal standard in quantitative mass spectrometry, specifically for the accurate detection of its unlabeled analog, 3,5-dinitrosalicylhydrazide (DNSAH). DNSAH is the representative metabolite of nifursol, a nitrofuran antibiotic feed additive used to prevent histomoniasis in poultry . Due to carcinogenic and mutagenic concerns, the use of nifursol in food-producing animals is prohibited in many regions, including the European Union and the United States . This has created a need for robust monitoring methods. This labeled compound is used as an internal standard in ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the multi-residue analysis of nitrofuran drugs and their metabolites in various matrices, including shellfish, fish, and other animal tissues . By using this isotopically labeled standard, researchers can correct for analyte loss during sample preparation and account for matrix effects and ionization variability in the mass spectrometer, significantly improving the accuracy, precision, and reliability of their analytical results. The product is supplied as a yellow solid and should be stored in a refrigerator at 2-8°C . This product is intended for analytical and research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C7H6N4O6

分子量

244.13 g/mol

IUPAC名

2-hydroxy-3,5-dinitro(15N2)benzohydrazide

InChI

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)/i8+1,9+1

InChIキー

HWTXGJCHJRRKNS-IOOOXAEESA-N

異性体SMILES

C1=C(C=C(C(=C1C(=O)[15NH][15NH2])O)[N+](=O)[O-])[N+](=O)[O-]

正規SMILES

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to DNSAH-15N2: A Stable Isotope-Labeled Standard for a Key Nitrofuran Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNSAH-15N2 is the stable isotope-labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH), the principal and persistent metabolite of the banned nitrofuran antibiotic, Nifursol. This guide provides a comprehensive overview of this compound, with a primary focus on its unlabeled counterpart, DNSAH, due to the scarcity of biological research on the labeled compound itself. The core function of this compound is as an internal standard for the accurate quantification of DNSAH in various matrices, particularly in the context of food safety and residue analysis. While DNSAH's primary significance lies in its role as a marker for the illegal use of Nifursol, this document also delves into the toxicological profile of the broader nitrofuran class to infer the potential biological implications of DNSAH. Experimental protocols for its detection and the general mechanism of action of nitrofurans are also detailed.

Introduction

This compound, with the chemical formula C7H6N215N2O6, is a synthetic, stable isotope-labeled version of 3,5-Dinitrosalicylhydrazide (DNSAH)[1]. The incorporation of two 15N isotopes increases its molecular weight, allowing it to be distinguished from the naturally occurring DNSAH in mass spectrometry-based analytical methods. This property makes this compound an ideal internal standard for quantitative analysis, as it behaves chemically and physically similarly to the unlabeled analyte during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response[1].

The unlabeled compound, DNSAH, is the main metabolite of Nifursol, a nitrofuran antibiotic previously used in veterinary medicine to treat histomoniasis in poultry[2]. Due to concerns over the carcinogenicity and genotoxicity of nitrofuran residues in food products of animal origin, the use of Nifursol has been banned in many jurisdictions, including the European Union[1][3]. As Nifursol is rapidly metabolized, its residues are often undetectable in animal tissues. However, its metabolite, DNSAH, is stable and can persist for extended periods, making it a reliable marker for the illegal administration of Nifursol[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, DNSAH, is presented in Table 1.

PropertyThis compoundDNSAH
Chemical Formula C7H6N215N2O6[1]C7H6N4O6[4]
Molecular Weight 244.13 g/mol [1]242.15 g/mol [4]
CAS Number 1346598-09-1[1]955-07-7[4]
Synonyms 3,5-Dinitrosalicylhydrazide-15N2, Nifursol-desfurfuryliden-15N2[5]3,5-Dinitrosalicylic acid hydrazide, 2-hydroxy-3,5-dinitrobenzohydrazide[4]

Biological Relevance and Mechanism of Action (Inferred)

Direct research into the specific mechanism of action and signaling pathways of DNSAH is limited. However, its biological relevance can be inferred from the well-documented toxicology of its parent compound, Nifursol, and the broader class of nitrofuran antibiotics.

General Mechanism of Nitrofuran Toxicity

The antimicrobial and toxic effects of nitrofurans are attributed to their reductive activation by nitroreductase enzymes present in both microbial and mammalian cells. This process generates highly reactive intermediates, including nitroso and hydroxylamino derivatives, and ultimately, reactive oxygen species (ROS). These reactive species are capable of damaging cellular macromolecules, most notably DNA, leading to strand breaks and inhibition of DNA replication and repair mechanisms. This genotoxic effect is the primary basis for the concerns regarding their carcinogenicity[3].

The proposed general mechanism of nitrofuran activation and subsequent DNA damage is illustrated in the following diagram:

Nitrofuran_Activation Nitrofuran Nitrofuran (e.g., Nifursol) Nitroreductases Nitroreductases Nitrofuran->Nitroreductases Reduction Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) Nitroreductases->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Reactive_Intermediates->ROS DNA DNA Reactive_Intermediates->DNA Covalent Binding ROS->DNA Oxidative Stress Cellular_Damage Other Cellular Damage (Proteins, Lipids) ROS->Cellular_Damage DNA_Damage DNA Damage (Strand Breaks) DNA->DNA_Damage Sample_Preparation Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Hydrolysis Acidic Hydrolysis Homogenization->Hydrolysis Spiking Spiking with This compound Hydrolysis->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or ELISA Analysis Reconstitution->Analysis

References

DNSAH-15N2 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DNSAH-15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name 2-hydroxy-3,5-dinitro(15N)benzohydrazide, is the stable isotope-labeled form of 3,5-dinitrosalicylic acid hydrazide (DNSAH).[1] DNSAH is the principal and stable metabolite of Nifursol (B1678867), a nitrofuran antibiotic previously used as a feed additive for the prevention of histomoniasis in poultry.[2][3] Due to concerns about the carcinogenicity of nitrofuran residues, the use of Nifursol in food-producing animals is prohibited in many jurisdictions, including the European Union.[3] Consequently, the detection of DNSAH serves as a crucial marker for the illegal use of Nifursol.[3][4] this compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of DNSAH residues in various biological matrices.[5]

Chemical Structure and Properties

The chemical identity and properties of this compound and its unlabeled counterpart, DNSAH, are summarized below.

PropertyThis compoundDNSAH
IUPAC Name 2-hydroxy-3,5-dinitro(15N)benzohydrazide[1]2-hydroxy-3,5-dinitrobenzohydrazide[6]
Synonyms 3,5-Dinitrosalicylhydrazide-15N2, Nifursol-desfurfuryliden-15N2[1]3,5-Dinitrosalicylic acid hydrazide, Nifursol-desfurfuryliden[6]
CAS Number 1346598-09-1[1]955-07-7[6]
Molecular Formula C₇H₆¹⁵N₂N₂O₆C₇H₆N₄O₆[6]
Molecular Weight 244.13 g/mol [1]242.15 g/mol [6]
Canonical SMILES C1=C(C=C(C(=C1C(=O)[15NH][15NH2])O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]C1=C(C=C(C(=C1C(=O)NN)O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][6]

Core Function and Mechanism of Action Context

The significance of DNSAH, and by extension this compound, is intrinsically linked to the biological activity of its parent compound, Nifursol. Nifursol exerts its antiprotozoal effects through a mechanism characteristic of nitrofurans. The nitro group of Nifursol is enzymatically reduced by microbial nitroreductases, a process that generates reactive cytotoxic intermediates. These intermediates can bind to microbial DNA, causing strand breaks and inhibiting DNA replication, which ultimately leads to cell death.[1]

Nifursol is rapidly metabolized in animals, and the resulting DNSAH can form tissue-bound residues.[4] These residues are persistent, making DNSAH a reliable marker for monitoring the historical use of Nifursol.

Metabolic Pathway of Nifursol to DNSAH

The metabolic transformation of Nifursol to DNSAH involves the cleavage of the hydrazone bond, releasing the 3,5-dinitrosalicylic acid hydrazide moiety.

Nifursol Metabolism Metabolic Pathway of Nifursol to DNSAH Nifursol Nifursol (C12H7N5O9) Metabolism Metabolism in vivo (Cleavage of hydrazone bond) Nifursol->Metabolism DNSAH DNSAH (3,5-Dinitrosalicylic acid hydrazide) Metabolism->DNSAH

Caption: Metabolic conversion of Nifursol to its stable metabolite, DNSAH.

Experimental Protocols for DNSAH Analysis

The standard method for the detection and quantification of DNSAH in food products of animal origin is LC-MS/MS. The protocol generally involves the hydrolysis of tissue-bound residues, derivatization, extraction, and subsequent instrumental analysis.

Sample Preparation
  • Homogenization : A representative sample of the tissue (e.g., muscle, liver) is homogenized.

  • Hydrolysis : The homogenized sample is subjected to acid-catalyzed hydrolysis to release DNSAH from its protein-bound form. This is typically achieved by incubation with hydrochloric acid.[5][7]

  • Derivatization : The released DNSAH is derivatized with 2-nitrobenzaldehyde (B1664092) (NBA) to form the corresponding nitrophenyl derivative (NPDNSAH). This step enhances the stability and chromatographic retention of the analyte.[5][7] The reaction is typically carried out at 37°C for 16 hours.[5]

  • Extraction : The pH of the solution is adjusted to neutral (7.0-7.5), and the NPDNSAH derivative is extracted from the aqueous matrix into an organic solvent, most commonly ethyl acetate, via liquid-liquid extraction.[5][7]

  • Solvent Evaporation and Reconstitution : The organic extract is evaporated to dryness, and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography : Reverse-phase liquid chromatography is used to separate the NPDNSAH from other matrix components.

  • Ionization : Electrospray ionization (ESI) in the negative ion mode is typically employed.[5][7]

  • Mass Spectrometry : Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (this compound). For NPDNSAH, the precursor ion [M-H]⁻ at m/z 374 is often fragmented to product ions at m/z 182 and 226.[7]

Experimental Workflow for DNSAH Quantification

DNSAH Analysis Workflow Experimental Workflow for DNSAH Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization Spiking 2. Spiking with this compound (Internal Standard) Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis (Release of bound DNSAH) Spiking->Hydrolysis Derivatization 4. Derivatization with 2-NBA Hydrolysis->Derivatization Extraction 5. Liquid-Liquid Extraction Derivatization->Extraction Evaporation 6. Evaporation & Reconstitution Extraction->Evaporation LC_MSMS 7. LC-MS/MS Analysis (Negative ESI, MRM) Evaporation->LC_MSMS Quantification 8. Quantification (Using this compound internal standard) LC_MSMS->Quantification

Caption: A typical workflow for the analysis of DNSAH in biological samples.

Quantitative Data

The following tables summarize key quantitative parameters from validation studies of analytical methods for DNSAH.

Table 1: Limits of Quantification (LOQs) and Recoveries
MatrixLOQ (µg/kg)Spiking Levels (µg/kg)Average Recovery (%)Relative Standard Deviation (%)Reference
Chicken Liver, Pork Liver, Lobster, Shrimp, Eel, Sausage, Honey0.50.5, 2.0, 1075.8 - 108.4< 9.8[5]
Animal Origin Food0.50.5, 1.0, 2.0, 4.063.4 - 109.52.0 - 11.9[6]
Table 2: Method Performance Characteristics in Poultry Tissue
MatrixDecision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Validation Levels (µg/kg)Reference
Muscle0.040.100.5, 1.0, 1.5[7]
Liver0.0250.050.5, 1.0, 1.5[7]

Conclusion

This compound is an essential tool for the sensitive and accurate quantification of DNSAH, the marker residue for the illegal use of the antibiotic Nifursol. While DNSAH itself is not known to have a direct therapeutic or signaling role, its detection is of high importance in food safety and regulatory compliance. The well-established analytical workflows, primarily based on LC-MS/MS with the use of a stable isotope-labeled internal standard like this compound, provide a robust framework for monitoring Nifursol abuse in the food chain. Future research in this area will likely focus on further improving the speed and efficiency of these analytical methods.

References

An In-depth Technical Guide to 3,5-Dinitrosalicylhydrazide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles and Applications for Researchers and Drug Development Professionals

Introduction: 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2) is a stable isotope-labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH). Its primary application in scientific research and drug development is as an internal standard for the quantitative analysis of DNSAH, the principal metabolite of the nitrofuran antibiotic, Nifursol (B1678867). Due to the rapid metabolism of Nifursol in vivo, regulatory monitoring of its illegal use in food-producing animals focuses on the detection of the more persistent DNSAH residue. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification by mass spectrometry-based methods, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties

The fundamental properties of 3,5-Dinitrosalicylhydrazide-15N2 are summarized below. These values are critical for method development, particularly in mass spectrometry.

PropertyValueSource
Chemical Formula C₇H₆¹⁵N₂N₂O₆[1][2]
Molecular Weight ~244.13 g/mol [3][4]
Exact Mass 244.02280371 Da[3]
CAS Number 1346598-09-1[3][4]
Synonyms This compound, Nifursol-desfurfuryliden-15N2[3][4]
Purity >95% (HPLC)[5]
Storage Temperature -20°C[5]

Metabolic Pathway of Nifursol

Nifursol undergoes rapid metabolism in animals, with the primary and stable metabolite being 3,5-Dinitrosalicylhydrazide (DNSAH). This metabolic conversion is the basis for using DNSAH as a marker residue for Nifursol administration.

Nifursol_Metabolism Nifursol Nifursol Metabolism In vivo Metabolism (Rapid) Nifursol->Metabolism DNSAH 3,5-Dinitrosalicylhydrazide (DNSAH) (Marker Residue) Metabolism->DNSAH

Caption: Metabolic conversion of Nifursol to its stable marker residue, DNSAH.

Role as an Internal Standard in Quantitative Analysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. 3,5-Dinitrosalicylhydrazide-15N2 is an ideal internal standard for DNSAH analysis because it co-elutes with the analyte and has a distinct mass shift, allowing for simultaneous detection and quantification.

Internal_Standard_Logic cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tissue Sample (contains DNSAH) Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Derivatization Derivatization Extraction->Derivatization LC LC Separation (Co-elution) Derivatization->LC MS MS/MS Detection (Different m/z) LC->MS Quantification Quantification (Ratio of DNSAH / this compound) MS->Quantification

Caption: Workflow for using this compound as an internal standard in DNSAH analysis.

Experimental Protocols

The following sections outline a typical experimental workflow for the determination of DNSAH in food matrices using 3,5-Dinitrosalicylhydrazide-15N2 as an internal standard, based on published analytical methods.[6][7]

Sample Preparation and Extraction
  • Homogenization: A representative sample of the tissue (e.g., muscle, liver, honey) is homogenized.

  • Internal Standard Spiking: A known amount of 3,5-Dinitrosalicylhydrazide-15N2 solution is added to the homogenized sample.

  • Hydrolysis: The sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) to release tissue-bound DNSAH residues.[6]

  • Derivatization: 2-nitrobenzaldehyde (B1664092) is added to the sample, which is then incubated (e.g., at 37°C for 16 hours) to form the nitrophenyl derivative of both DNSAH and this compound. This step improves chromatographic retention and detection sensitivity.[6][8]

  • Neutralization and Extraction: The pH of the solution is adjusted to neutral, and the derivatives are extracted into an organic solvent, typically ethyl acetate.[6]

  • Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.[7]

UPLC-MS/MS Analysis

The following table summarizes typical parameters for the analysis of the derivatized DNSAH.

ParameterTypical Value/Condition
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)
Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol)[7]
Ionization Source Electrospray Ionization (ESI), often in negative mode[6]
Mass Spectrometry Tandem Mass Spectrometer (MS/MS)
Detection Mode Multiple Reaction Monitoring (MRM)

Method Validation Data

The following tables present typical performance characteristics for analytical methods developed for the quantification of DNSAH, where 3,5-Dinitrosalicylhydrazide-15N2 serves as the internal standard. These data demonstrate the suitability of the methods for regulatory monitoring.

Table 1: Method Performance in Various Food Matrices [6]

MatrixConcentration Levels (µg/kg)Average Recovery (%)Relative Standard Deviation (%)
Chicken Liver0.5, 2.0, 1075.8 - 108.4< 9.8
Pork Liver0.5, 2.0, 1075.8 - 108.4< 9.8
Lobster0.5, 2.0, 1075.8 - 108.4< 9.8
Shrimp0.5, 2.0, 1075.8 - 108.4< 9.8
Eel0.5, 2.0, 1075.8 - 108.4< 9.8
Sausage0.5, 2.0, 1075.8 - 108.4< 9.8
Honey0.5, 2.0, 1075.8 - 108.4< 9.8

Table 2: Method Performance in Honey [8]

ParameterValue
Linearity Range 0.1 - 200 µg/L
Correlation Coefficient (r) > 0.9991
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.3 µg/kg
Average Recovery (at 0.2-2.0 µg/kg) 98.5% - 102.3%
Relative Standard Deviation (RSD) 1.1% - 5.4%

Table 3: Method Performance in Shrimp and Fish [7]

ParameterValue
Linearity Range 0.25 - 2.0 µg/kg
Trueness (Recovery) 82.8% - 118.1%
Repeatability (RSDr) ≤ 14%
Within-lab Reproducibility (RSDwr) ≤ 16.9%
Decision Limit (CCα) 0.32 - 0.36 µg/kg

Conclusion

3,5-Dinitrosalicylhydrazide-15N2 is an indispensable tool for the accurate and reliable quantification of the Nifursol metabolite, DNSAH, in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and validated, enabling sensitive detection at levels relevant for food safety and regulatory compliance. The detailed protocols and performance data presented in this guide underscore the robustness of analytical strategies employing this stable isotope-labeled compound.

References

Technical Guide: DNSAH-15N2 for Quantitative Analysis of Nitrofuran Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of DNSAH-15N2, its application as an internal standard in the quantitative analysis of the nitrofuran metabolite 3,5-dinitrosalicylic acid hydrazide (DNSAH), and relevant supplier information. This document is intended for researchers, scientists, and drug development professionals working in food safety, veterinary medicine, and analytical chemistry.

Introduction to this compound

This compound is the stable isotope-labeled form of 3,5-dinitrosalicylic acid hydrazide (DNSAH), incorporating two 15N isotopes. DNSAH is a metabolite of the banned nitrofuran veterinary drug, nifursol. Due to the prohibition of nitrofurans in food-producing animals in many jurisdictions, sensitive analytical methods are required to detect their residues in various food matrices. This compound serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry, a highly accurate and precise analytical technique.[1][2][3]

Chemical Information:

PropertyValue
IUPAC Name 2-hydroxy-3,5-dinitro(15N)benzohydrazide[4][5]
Synonyms 3,5-Dinitrosalicylhydrazide-15N2, 3,5-Dinitro-salicylic Acid Hydrazide-15N2[4][5]
CAS Number 1346598-09-1[4]
Molecular Formula C7H6N215N2O6
Molecular Weight 244.13 g/mol [4]

Suppliers and Pricing

This compound is available from several chemical suppliers specializing in reference standards and isotopically labeled compounds. Pricing is typically available upon request and may vary based on quantity and purity.

Known Suppliers:

  • MedChemExpress

  • LGC Standards[1]

  • Sangon Biotech (生工生物工程)[6]

Note: Pricing information is not publicly listed and requires inquiry with the respective suppliers.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the analyte of interest (DNSAH) and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any sample loss during the procedure affects both compounds equally. This allows for a very precise determination of the analyte concentration.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte DNSAH (Analyte) Prep Extraction & Purification Analyte->Prep IS This compound (IS) IS->Prep LCMS Detection & Quantification Prep->LCMS

Principle of Isotope Dilution using this compound.

Experimental Protocol: Quantification of DNSAH in Food Matrices

The following is a generalized experimental protocol for the quantification of DNSAH in food matrices such as honey, milk, eggs, and animal tissues, based on the Taiwanese "Method of Test for Veterinary Drug Residues in Foods - Test of Nitrofuran Metabolites".

Reagents and Materials
  • This compound internal standard

  • DNSAH reference standard

  • Methanol (B129727), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • n-Hexane, HPLC grade

  • Dimethylsulfoxide (DMSO)

  • 2-Nitrobenzaldehyde (B1664092) (derivatizing agent)

  • Dipotassium hydrogen phosphate

  • Sodium chloride

  • Sodium hydroxide

  • Ammonium (B1175870) acetate

  • Hydrochloric acid

  • Deionized water (resistivity ≥ 18 MΩ•cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mega Bond Elut Plexa)

Standard and Internal Standard Preparation
  • Internal Standard Stock Solution: Accurately weigh the equivalent of 5 mg of this compound and dissolve it in a 50 mL volumetric flask with methanol. Store this stock solution in the dark in a freezer.

  • Standard Stock Solution: Accurately weigh approximately 5 mg of DNSAH reference standard into a 50 mL volumetric flask, dissolve with 2 mL of DMSO, and dilute to volume with methanol. Store this stock solution in the dark in a freezer.

  • Working Standard Solution: Mix appropriate volumes of the standard stock solution and dilute with methanol to a concentration of 100 ng/mL.

Sample Preparation
  • Homogenization: Homogenize the food sample.

  • Hydrolysis and Derivatization:

    • To a known amount of the homogenized sample, add the this compound internal standard solution.

    • Add hydrochloric acid to facilitate the release of protein-bound DNSAH.

    • Add 2-nitrobenzaldehyde to derivatize the DNSAH and this compound.

    • Incubate the mixture to allow for complete hydrolysis and derivatization.

  • Extraction:

    • Neutralize the sample with sodium hydroxide.

    • Perform a liquid-liquid extraction with a suitable solvent such as ethyl acetate.

  • Purification:

    • The extract may be further purified using solid-phase extraction (SPE) to remove matrix interferences.

G Sample Homogenized Sample Spike Spike with this compound Sample->Spike Hydrolysis Acid Hydrolysis & Derivatization with 2-Nitrobenzaldehyde Spike->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Workflow for DNSAH analysis in food samples.
LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.

  • Chromatographic Column: A C18 reversed-phase column is typically employed for separation.

  • Mobile Phase: A gradient of ammonium acetate in water and methanol is commonly used.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

MRM Transitions for DNSAH and this compound:

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
DNSAHESI-374182*
374226
374183
This compound (I.S.) ESI- 376 183

Quantitative ion

Quantitative Data

The use of this compound as an internal standard allows for the achievement of low detection and quantification limits in various food matrices.

MatrixLimit of Quantitation (LOQ)
Honey0.5 ppb
Milk0.5 ppb
Eggs0.5 ppb
Animal Tissue (muscle, viscera)0.5 ppb
Aquatic Products0.5 ppb

Data sourced from the Taiwanese "Method of Test for Veterinary Drug Residues in Foods - Test of Nitrofuran Metabolites".

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the nitrofuran metabolite DNSAH in a variety of food products. Its use as an internal standard in isotope dilution LC-MS/MS methods enables regulatory laboratories and food safety professionals to monitor for the illegal use of nifursol, thereby ensuring the safety of the food supply. The detailed experimental protocol provided in this guide serves as a comprehensive resource for the implementation of this analytical method.

References

In-Depth Technical Guide on the Safe Handling of 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) is publicly available for the isotopically labeled compound DNSAH-15N2. This guide is compiled from data for the non-labeled parent compound, 3,5-Dinitrosalicylhydrazide (DNSAH), and the closely related compound, 3,5-Dinitrosalicylic acid (DNS). All information should be treated as surrogate data and used with caution.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and toxicological information for 3,5-Dinitrosalicylhydrazide-15N2, based on available data for its non-labeled analogue.

Chemical and Physical Properties

The following tables summarize the known physical and chemical properties of 3,5-Dinitrosalicylhydrazide-15N2 and its parent compound.

Table 1: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H6N4O6[1]
Molecular Weight244.13 g/mol [1]
Exact Mass244.02280371 Da[1]
XLogP3-AA0.3[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count7[1]
Rotatable Bond Count1[1]
Topological Polar Surface Area167 Ų[1]

Table 2: Properties of 3,5-Dinitrosalicylhydrazide (DNSAH)

PropertyValueSource
CAS Number955-07-7[2][3][4][5][6]
Molecular Weight242.15 g/mol [2][3][5][6]
Melting Point236 °C (decomposition)[3][7]
AppearanceYellow to Very Dark Yellow Solid[7]
SolubilitySlightly soluble in Aqueous Base, DMSO, and Methanol[7]

Hazard Identification and Classification

Based on the safety data sheets for related compounds, this compound should be handled as a hazardous substance.

Table 3: GHS Hazard Classification (Surrogate Data from 3,5-Dinitrosalicylic Acid)

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Serious eye damage/eye irritation1H318: Causes serious eye damage
Skin corrosion/irritation2H315: Causes skin irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Danger[8][9][10]

Hazard Pictograms:

  • GHS05: Corrosion

  • GHS07: Exclamation Mark

Hazard Statements:

  • Harmful if swallowed.[8][9][10][11]

  • Causes serious eye damage.[8][9][10]

  • Causes skin irritation.[11][12]

  • May cause respiratory irritation.[11]

Precautionary Statements:

  • Wash skin thoroughly after handling.[8][11][13]

  • Do not eat, drink or smoke when using this product.[8][13]

  • Wear protective gloves/protective clothing/eye protection/face protection.[8][12]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

  • Store in a well-ventilated place. Keep container tightly closed.[11][14]

  • Store locked up.[11][14]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of the parent compounds, stringent safety protocols are mandatory when handling this compound.

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is crucial to minimize exposure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles/ Face Shield Don1->Don2 Don3 Gloves (Nitrile or Neoprene) Don2->Don3 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles/ Face Shield Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Figure 1: Personal Protective Equipment (PPE) Donning and Doffing Workflow.
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[8][15]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[15]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[15]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8][15]

The logical flow for responding to an exposure event is outlined below.

Exposure_Response Start Exposure Event Assess Assess Situation (Route of Exposure) Start->Assess Eye Eye Contact Assess->Eye Skin Skin Contact Assess->Skin Inhale Inhalation Assess->Inhale Ingest Ingestion Assess->Ingest FlushEyes Rinse Eyes (15 mins) Eye->FlushEyes FlushSkin Rinse Skin (15 mins) Skin->FlushSkin FreshAir Move to Fresh Air Inhale->FreshAir NoVomit Do NOT Induce Vomiting Ingest->NoVomit Medical Seek Immediate Medical Attention FlushEyes->Medical FlushSkin->Medical FreshAir->Medical NoVomit->Medical

Figure 2: Logical Flowchart for First Aid Response to Exposure.
Spill and Leak Procedures

Proper containment and cleanup of spills are essential to prevent wider contamination and exposure.

Table 5: Spill and Leak Cleanup Protocol

StepAction
1. Evacuation & Ventilation Evacuate personnel from the immediate area. Ensure adequate ventilation.
2. Personal Protection Wear appropriate PPE, including respiratory protection for large spills or dusts.[15]
3. Containment Prevent further leakage or spillage if safe to do so. Avoid runoff into sewers and waterways.
4. Cleanup For solid spills, vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dust.[15] For liquid spills, absorb with inert material.
5. Decontamination Clean the spill area thoroughly with soap and water.
6. Disposal Dispose of waste in accordance with local, state, and federal regulations.

Storage and Stability

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[15][16] Recommended storage temperature is between 2-8°C.[7]

Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[15]

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[8][15]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The following data for 3,5-Dinitrosalicylic acid should be used as a reference.

Table 6: Acute Toxicity Data for 3,5-Dinitrosalicylic Acid

RouteSpeciesValue
OralRatLD50 = 860 mg/kg
OralMouseLD50 = 270 mg/kg

Health Effects:

  • Eye: Causes severe eye burns and damage.[8][13][15][17]

  • Skin: Harmful if absorbed through the skin. Causes skin burns and may cause sensitization.[15][17]

  • Ingestion: Harmful if swallowed. Causes gastrointestinal tract burns.[8][15]

  • Inhalation: Harmful if inhaled. Causes chemical burns to the respiratory tract.[15]

Chronic exposure may lead to effects similar to acute exposure.[15]

References

The Role of DNSAH-15N2 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNSAH-15N2, the isotopically labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH), serves a critical but indirect role in metabolic research. Its primary function is not as a biologically active modulator of metabolic pathways, but as an indispensable tool for the precise quantification of its unlabeled counterpart, DNSAH. DNSAH is the principal and stable metabolite of the nitrofuran antibiotic, Nifursol (B1678867). Due to safety concerns, including potential carcinogenicity, the use of Nifursol in food-producing animals is prohibited in many jurisdictions. Consequently, the detection and quantification of DNSAH in animal tissues have become paramount for regulatory monitoring and food safety. This compound is employed as an internal standard in mass spectrometry-based analytical methods to ensure the accuracy and reliability of these measurements. This guide provides an in-depth overview of the application of this compound in the context of studying Nifursol metabolism, complete with quantitative data, detailed experimental protocols, and visual workflows.

The Metabolic Fate of Nifursol

Nifursol undergoes rapid metabolism in animals, with the parent compound having a short half-life. Its primary metabolite, DNSAH, is chemically stable and persists in tissues for a more extended period, making it a reliable marker for Nifursol administration.[1] The metabolic conversion involves the cleavage of the Nifursol molecule to yield DNSAH.

Nifursol Nifursol Metabolism Metabolism in vivo (cleavage) Nifursol->Metabolism DNSAH DNSAH (3,5-Dinitrosalicylhydrazide) Metabolism->DNSAH

Metabolic conversion of Nifursol to its marker residue, DNSAH.

Role of this compound in Quantitative Analysis

The core function of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By introducing a known quantity of this compound into a biological sample, researchers can correct for variations in sample preparation and instrument response, thereby enabling highly accurate quantification of the endogenous (unlabeled) DNSAH.

Quantitative Data from Analytical Methods

The following tables summarize key quantitative parameters from various studies on the detection of DNSAH in different biological matrices. These values highlight the sensitivity and reliability of the analytical methods that employ this compound as an internal standard.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DNSAH

MatrixLOD (µg/kg)LOQ (µg/kg)Analytical Method
Animal Tissue0.50.5LC-MS/MS
Aquatic Products-0.5LC-MS/MS
Poultry Muscle0.04 (CCα)0.10 (CCβ)LC-MS/MS
Poultry Liver0.025 (CCα)0.05 (CCβ)LC-MS/MS
Various Foodstuffs-0.5LC-MS/MS

*CCα (Decision Limit): the concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. *CCβ (Detection Capability): the smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.

Table 2: Recovery Rates of DNSAH from Spiked Samples

MatrixSpiking Levels (µg/kg)Average Recovery (%)
Animal Tissue0.5, 1.0, 2.0, 4.063.4 - 109.5
Aquatic Products0.5, 1.0, 2.0, 4.081.3 - 100.5
Various Foodstuffs0.5, 2.0, 1075.8 - 108.4

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of DNSAH in animal tissue using this compound as an internal standard.

Sample Preparation and Hydrolysis
  • Objective: To release protein-bound DNSAH from the tissue matrix.

  • Procedure:

    • Homogenize a known weight of the tissue sample.

    • Spike the homogenate with a known concentration of this compound solution.

    • Add hydrochloric acid to the sample to achieve acidic conditions.

    • Incubate the mixture at an elevated temperature (e.g., 37°C) for a prolonged period (e.g., 16 hours) to facilitate the hydrolysis of protein-bound metabolites.[2]

Derivatization
  • Objective: To improve the chromatographic properties and detection sensitivity of DNSAH.

  • Procedure:

Extraction
  • Objective: To isolate the derivatized DNSAH from the sample matrix.

  • Procedure:

    • Adjust the pH of the solution to neutral or slightly alkaline.

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[2]

    • Collect the organic phase containing the derivatized DNSAH and the this compound internal standard.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To separate, detect, and quantify the derivatized DNSAH and this compound.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Procedure:

    • Inject the reconstituted sample into the LC system.

    • Separate the analytes on a suitable chromatography column.

    • Detect the parent and fragment ions of both derivatized DNSAH and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

    • Calculate the concentration of DNSAH in the original sample by comparing the peak area ratio of DNSAH to this compound against a calibration curve.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike Spiking with this compound Homogenize->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization with 2-nitrobenzaldehyde Hydrolysis->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Experimental workflow for the quantification of DNSAH.

Signaling Pathways and Direct Metabolic Effects: A Knowledge Gap

Despite the extensive research on the detection of DNSAH as a metabolite of Nifursol, there is a significant lack of publicly available scientific literature on the direct effects of DNSAH on metabolic pathways or cellular signaling. Research has primarily focused on the toxicology and carcinogenicity of nitrofurans in general, rather than the specific metabolic consequences of DNSAH exposure. Therefore, at present, no specific signaling pathways can be attributed to the action of DNSAH. The role of this compound remains confined to its use as an analytical tool to trace the metabolic fate of its parent compound, Nifursol.

Conclusion

This compound is a crucial component in the field of metabolic research, albeit not as a direct effector of metabolic processes. Its role as an internal standard provides the necessary accuracy and precision for the quantification of DNSAH, the marker residue for the banned veterinary drug Nifursol. The methodologies developed around the use of this compound are vital for regulatory agencies and food safety monitoring, ensuring the absence of harmful residues in the food supply. While the direct impact of DNSAH on metabolic pathways remains an area for future investigation, the application of this compound in analytical science underscores its importance in the broader context of studying drug metabolism and ensuring consumer safety.

References

Unveiling DNSAH-15N2: A Technical Guide to the Primary Metabolite of Nifursol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol (B1678867), a nitrofuran antibiotic, has been utilized in veterinary medicine, particularly in poultry production, for the prevention of histomoniasis (blackhead disease).[1] Following administration, Nifursol undergoes rapid metabolism within the animal, leading to the formation of various metabolites. Among these, 3,5-dinitrosalicylic acid hydrazide (DNSAH) has been identified as the major marker residue, indicating the use of Nifursol.[2][3] Due to concerns over the potential carcinogenicity of nitrofuran residues, the use of Nifursol and other nitrofurans in food-producing animals has been banned in many jurisdictions, including the European Union.[3][4] Consequently, highly sensitive analytical methods are required to monitor for the illegal use of this compound by detecting its persistent metabolites.

This technical guide provides an in-depth overview of DNSAH, with a particular focus on its isotopically labeled form, DNSAH-15N2, which serves as a critical internal standard for accurate quantification in residue analysis. We will delve into the metabolic pathway of Nifursol to DNSAH, detailed experimental protocols for its detection, and a summary of quantitative data on its residue levels in animal tissues.

Chemical Properties and Structure

DNSAH is a carbohydrazide (B1668358) that results from the formal condensation of the carboxy group of 3,5-dinitrosalicylic acid with one of the amino groups of hydrazine.[5][6] Its isotopically labeled counterpart, this compound, incorporates two nitrogen-15 (B135050) atoms in the hydrazide group, providing a distinct mass spectrometric signature essential for its use as an internal standard in quantitative analyses.[5]

Table 1: Chemical and Physical Properties of DNSAH and this compound

PropertyDNSAHThis compound
IUPAC Name 2-hydroxy-3,5-dinitrobenzohydrazide2-hydroxy-3,5-dinitro([15N])benzohydrazide
Molecular Formula C7H6N4O6C7H6(15N)2N2O6
Molecular Weight 242.15 g/mol [5]~244.14 g/mol
CAS Number 955-07-71346598-09-1

Metabolic Pathway of Nifursol to DNSAH

The metabolism of Nifursol, like other nitrofurans, is initiated by the enzymatic reduction of its 5-nitro group, a process catalyzed by nitroreductases present in both microbial and host cells.[7] This reduction is a key activation step that leads to the formation of reactive intermediates. While the precise enzymatic steps leading to the cleavage of the Nifursol molecule to form DNSAH are not fully elucidated in the available literature, it is understood that the side-chain of Nifursol is hydrolyzed, releasing the stable DNSAH moiety. This metabolite can then form tissue-bound residues, which are persistent and can be detected long after the parent drug has been eliminated.[2]

Nifursol Metabolism Nifursol Nifursol Nitroreduction Enzymatic Nitroreduction (Nitroreductases) Nifursol->Nitroreduction ReactiveIntermediates Reactive Intermediates Nitroreduction->ReactiveIntermediates Hydrolysis Hydrolysis of Side-Chain ReactiveIntermediates->Hydrolysis DNSAH DNSAH (3,5-dinitrosalicylic acid hydrazide) Hydrolysis->DNSAH TissueBinding Formation of Tissue-Bound Residues DNSAH->TissueBinding BoundResidue DNSAH-Protein Adducts TissueBinding->BoundResidue Protein Tissue Proteins Protein->TissueBinding

Caption: Proposed metabolic pathway of Nifursol to DNSAH.

Genotoxicity and Signaling Pathways of Nitrofurans

The genotoxic and carcinogenic potential of nitrofurans is a primary concern for public health. The metabolic activation of the nitro group is crucial for their toxic effects. The reactive intermediates formed during this process can covalently bind to cellular macromolecules, including DNA, leading to DNA damage. While specific signaling pathways directly modulated by the DNSAH metabolite have not been extensively studied, the general mechanism of nitrofuran-induced genotoxicity is thought to involve the generation of DNA adducts and oxidative stress, which can trigger cellular responses related to DNA repair, cell cycle arrest, and apoptosis.

Nitrofuran Genotoxicity Nitrofuran Nitrofuran (e.g., Nifursol) Nitroreductase Nitroreductase Enzymes Nitrofuran->Nitroreductase ReactiveMetabolites Reactive Metabolites Nitroreductase->ReactiveMetabolites DNA Cellular DNA ReactiveMetabolites->DNA covalent binding OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress DNA_Adducts DNA Adducts DNA->DNA_Adducts CellularResponse Cellular Response DNA_Adducts->CellularResponse OxidativeStress->CellularResponse DNARepair DNA Repair CellularResponse->DNARepair CellCycleArrest Cell Cycle Arrest CellularResponse->CellCycleArrest Apoptosis Apoptosis CellularResponse->Apoptosis

Caption: General mechanism of nitrofuran-induced genotoxicity.

Experimental Protocols for DNSAH Analysis

The detection and quantification of DNSAH residues in animal-derived food products typically involve sophisticated analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice due to its high sensitivity and specificity.[1][4] The use of an isotopically labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation

A critical step in the analysis of DNSAH is the release of tissue-bound residues. This is typically achieved through acid hydrolysis. The general workflow for sample preparation is as follows:

  • Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized to ensure uniformity.

  • Spiking with Internal Standard: A known amount of this compound internal standard is added to the homogenized sample.

  • Acid Hydrolysis: The sample is incubated with hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 37°C) for an extended period (e.g., 16 hours) to release the DNSAH from protein adducts.[2][8]

  • Derivatization: To improve chromatographic separation and detection sensitivity, the released DNSAH is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA).[2][3][8] This reaction forms a more stable and readily ionizable derivative, NP-DNSAH.

  • Extraction: The derivatized analyte is extracted from the aqueous sample matrix into an organic solvent, typically ethyl acetate (B1210297).[1][2]

  • Purification and Concentration: The organic extract may be further purified and is typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis.

DNSAH Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Tissue Homogenization Spiking 2. Spiking with this compound Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis (HCl, 37°C, 16h) Spiking->Hydrolysis Derivatization 4. Derivatization (2-Nitrobenzaldehyde) Hydrolysis->Derivatization Extraction 5. Liquid-Liquid Extraction (Ethyl Acetate) Derivatization->Extraction Cleanup 6. Clean-up and Concentration Extraction->Cleanup LCMS 7. LC-MS/MS Analysis Cleanup->LCMS

Caption: Experimental workflow for DNSAH analysis in tissues.
LC-MS/MS Analysis

The reconstituted sample extract is injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC): A reversed-phase C18 column is commonly used to separate the derivatized DNSAH (NP-DNSAH) from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is typically employed.[9][10]

  • Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode.[8] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the derivatized DNSAH and the derivatized internal standard (NP-DNSAH-15N2).

Table 2: Typical Validation Parameters for DNSAH Analytical Methods

ParameterTypical Value/RangeReference
Limit of Detection (LOD) 0.05 - 0.1 µg/kg[9][10]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/kg[8][9]
Linearity (R²) ≥ 0.99[9]
Recovery 75.8 - 108.4%[8]
Precision (RSD) < 16.2%[9]

Quantitative Data on DNSAH Residues

Several studies have investigated the depletion of Nifursol and the persistence of its metabolite, DNSAH, in poultry tissues. The following tables summarize some of the reported residue levels.

Table 3: DNSAH Residue Levels in Broiler Tissues after Administration of Nifursol (50 mg/kg in feed for 7 days) [2]

Withdrawal TimeLiver (µg/kg)Kidney (µg/kg)Muscle (µg/kg)Bile (µg/kg)Plasma (µg/kg)
Day 0 900200022510001000
Day 21 >10-<1--

Table 4: DNSAH Residue Levels in Poultry Tissues after Administration of Nifursol (98 mg/kg in feed) with a 3-week Withdrawal Period [4][11]

TissueDNSAH Concentration (µg/kg)
Meat 2.5
Liver 6.4
Gizzard 10.3

Table 5: Performance Characteristics of an LC-MS/MS Method for DNSAH in Eggs [12]

ParameterValue (µg/kg)
Decision Limit (CCα) 0.3
Detection Capability (CCβ) 0.9

Conclusion

DNSAH is a critical marker for monitoring the illegal use of the nitrofuran antibiotic Nifursol in food-producing animals. The development of sensitive and robust analytical methods, such as LC-MS/MS, is essential for ensuring food safety. The use of the isotopically labeled internal standard, this compound, is indispensable for achieving accurate and reliable quantification of DNSAH residues in complex biological matrices. While the general metabolic pathway of Nifursol to DNSAH is understood, further research is needed to fully elucidate the specific enzymatic processes involved and to investigate the direct cellular effects and potential signaling pathways modulated by the DNSAH metabolite itself. The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working in the field of veterinary drug residue analysis and food safety.

References

Methodological & Application

Application Note: Quantitative Analysis of 3,5-Dinitrosalicylic Acid Hydrazide (DNSAH) using Isotope-Labeled Internal Standard DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3,5-Dinitrosalicylic Acid Hydrazide (DNSAH), a metabolite of the nitrofuran antibiotic nifursol, in biological matrices. The protocol employs a stable isotope-labeled internal standard, DNSAH-15N2, to ensure high accuracy and precision. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of DNSAH.

Introduction

Nitrofuran antibiotics are a class of synthetic broad-spectrum antimicrobial agents. Due to concerns over their carcinogenicity, their use in food-producing animals has been banned in many countries. DNSAH is the tissue-bound metabolite of nifursol, and its detection is indicative of the illegal use of the parent drug. Accurate quantification of DNSAH is crucial for food safety monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[1] This protocol provides a detailed procedure for the extraction, derivatization, and LC-MS/MS analysis of DNSAH.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of DNSAH is depicted below. It involves sample preparation including hydrolysis and derivatization, followed by solid-phase extraction for sample clean-up, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis sample Sample Homogenization hydrolysis Acid Hydrolysis sample->hydrolysis Add this compound Internal Standard derivatization Derivatization with 2-Nitrobenzaldehyde (B1664092) hydrolysis->derivatization spe Solid-Phase Extraction (SPE) derivatization->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification lcms->quant MRM Detection

Fig. 1: Experimental workflow for DNSAH quantification.

Detailed Protocols

Materials and Reagents
  • DNSAH reference standard

  • This compound internal standard[2]

  • Methanol (B129727) (HPLC grade)[2]

  • Ethyl acetate (B1210297) (HPLC grade)[2]

  • n-Hexane (HPLC grade)[2]

  • Dimethylsulfoxide (DMSO)[2]

  • 2-Nitrobenzaldehyde[2]

  • Dipotassium (B57713) hydrogen phosphate[2]

  • Sodium chloride[2]

  • Sodium hydroxide[2]

  • Ammonium acetate[2]

  • Hydrochloric acid[2]

  • Deionized water (≥ 18 MΩ•cm)[2]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation
  • DNSAH Stock Solution (e.g., 100 µg/mL): Accurately weigh 5 mg of DNSAH reference standard into a 50 mL volumetric flask. Dissolve in 2 mL of DMSO and dilute to volume with methanol.[2] Store in the dark in a freezer.

  • This compound Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 5 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.[2] Store in the dark in a freezer.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the DNSAH stock solution with a suitable solvent (e.g., methanol/water). These will be used to construct the calibration curve.

Sample Preparation, Hydrolysis, and Derivatization
  • Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate amount of the this compound internal standard working solution.

  • Add 5 mL of 0.1 M hydrochloric acid.

  • Incubate for 16 hours in the dark to facilitate hydrolysis.[3]

  • Add 5 mL of 0.1 M dipotassium hydrogen phosphate (B84403) and 400 µL of 50 mM 2-nitrobenzaldehyde in DMSO.[2]

  • Vortex and incubate at 37°C for 16 hours in the dark for derivatization.[3]

  • Adjust the pH to 7.0 ± 0.5 with 1 M sodium hydroxide.

  • Add 10 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 x g for 10 minutes.

  • Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Solid-Phase Extraction (SPE) Clean-up
  • Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., 10% methanol).

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

ParameterSetting
LC Column CORTECS C18, 2.7 µm, 2.1 mm i.d. × 10 cm, or equivalent[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Gradient Optimized for separation of DNSAH from matrix components
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (suggested, to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DNSAH(To be determined)(To be determined)
This compound(To be determined)(To be determined)

Quantitative Data Summary

The following tables summarize the performance characteristics of the method, as adapted from published literature.[3][4]

Table 1: Method Performance Characteristics

ParameterPerformance
Linearity Range0.1 - 200 µg/L[3]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)0.1 µg/kg[3]
Limit of Quantification (LOQ)0.3 µg/kg[3]

Table 2: Recovery and Precision

Spiked Concentration (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
0.298.5 - 102.31.1 - 5.4[3]
0.598.5 - 102.31.1 - 5.4[3]
1.098.5 - 102.31.1 - 5.4[3]
2.098.5 - 102.31.1 - 5.4[3]

Signaling Pathway Context

DNSAH is a xenobiotic metabolite and is not directly involved in endogenous cellular signaling pathways. Its presence is an indicator of exposure to the parent compound, nifursol. The metabolic activation of nitrofurans can lead to the formation of reactive intermediates that may interact with cellular macromolecules, but a specific signaling cascade initiated by DNSAH is not established. The primary relevance of DNSAH analysis is in the fields of toxicology and regulatory science.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantitative analysis of DNSAH. The protocol is characterized by high accuracy, precision, and robustness, making it suitable for routine monitoring and research applications.

References

Unraveling the Proteome: The DNSAH-15N2 Protocol for Mass Spectrometry has yet to be publicly documented.

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and resources, no specific mass spectrometry protocol or chemical probe under the designation "DNSAH-15N2" has been identified. This suggests that "this compound" may be a novel, unpublished, or internal codename for a compound or method not yet available in the public domain.

For researchers, scientists, and drug development professionals seeking detailed application notes and protocols for quantitative mass spectrometry, we can, however, provide a generalized framework based on established methodologies. The following information is based on common practices in chemical proteomics and activity-based protein profiling (ABPP) and can serve as a foundational guide. It is important to note that this is a representative example and would require specific adaptation for any novel probe.

General Principles of Quantitative Proteomics using Chemical Probes

Quantitative mass spectrometry aims to determine the relative or absolute abundance of proteins in complex biological samples. Chemical probes are instrumental in this process, often used to enrich for specific subsets of proteins or to label proteins for multiplexed analysis. A typical workflow involves several key stages:

  • Sample Preparation: Cells or tissues are lysed to extract proteins. This is followed by reduction and alkylation of cysteine residues to ensure proper protein unfolding and prevent disulfide bond reformation.

  • Probe Labeling: The chemical probe is incubated with the proteome. Probes can be designed to react with specific amino acid residues, post-translational modifications, or the active sites of enzymes.

  • Protein Digestion: Proteins are enzymatically digested, most commonly with trypsin, to generate peptides suitable for mass spectrometric analysis.

  • Enrichment (Optional): If the probe contains an affinity tag (e.g., biotin), the labeled peptides or proteins can be enriched from the complex mixture.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The resulting spectra are used to identify the peptides and, by extension, the proteins. The intensity of the signal corresponding to each peptide is used for quantification.

Hypothetical Experimental Protocol: A General Approach

The following protocol outlines a general workflow for quantitative proteomics using a hypothetical cysteine-reactive chemical probe. This protocol is for illustrative purposes and would need to be optimized for a specific, real-world probe.

Materials
  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea (B33335)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Affinity resin (e.g., streptavidin agarose, if the probe is biotinylated)

  • Wash buffers

  • Elution buffer

Procedure
  • Protein Extraction and Preparation:

    • Harvest and wash cells.

    • Lyse cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Denature proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with DTT (final concentration 5 mM) for 30 minutes at 37°C.

    • Alkylate cysteine residues with IAA (final concentration 15 mM) for 30 minutes at room temperature in the dark.

  • Probe Labeling:

    • Incubate the proteome with the chemical probe at a predetermined concentration and time. Optimal conditions would need to be determined empirically.

  • Protein Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the reaction with TFA to stop the digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction column.

  • Enrichment of Labeled Peptides (if applicable):

    • Incubate the desalted peptide mixture with an affinity resin.

    • Wash the resin extensively to remove non-specifically bound peptides.

    • Elute the labeled peptides from the resin.

  • LC-MS/MS Analysis:

    • Reconstitute the final peptide sample in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Data Presentation: A Template for Quantitative Results

Quantitative proteomics data is often presented in tables that allow for easy comparison between different conditions. A typical data table might include the following columns:

Protein AccessionGene NameProtein DescriptionLog2 Fold Change (Condition 2 / Condition 1)p-valueNumber of Unique Peptides Identified
P12345GENE1Example Protein 11.580.00115
Q67890GENE2Example Protein 2-2.320.00510
A1B2C3GENE3Example Protein 30.500.0458

Visualizing the Workflow

A diagram of the general experimental workflow can aid in understanding the process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling_digestion Labeling & Digestion cluster_analysis Analysis Cell_Lysis Cell Lysis & Protein Extraction Reduction_Alkylation Reduction & Alkylation Cell_Lysis->Reduction_Alkylation Probe_Labeling Probe Labeling Reduction_Alkylation->Probe_Labeling Trypsin_Digestion Trypsin Digestion Probe_Labeling->Trypsin_Digestion Enrichment Enrichment (Optional) Trypsin_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: A generalized workflow for quantitative chemical proteomics.

While the specific "this compound" protocol remains elusive, the principles and methods outlined above represent the current state of the art in mass spectrometry-based proteomics. Researchers are encouraged to consult foundational literature in chemical proteomics and adapt these general protocols to their specific research questions and the unique properties of their chemical probes. Should "this compound" be a proprietary or newly developed tool, detailed protocols will likely be made available by the developing entity in due course.

Application Notes and Protocols for the Analysis of Nifursol Metabolite (DNSAH) in Food Samples using DNSAH-15N2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 3,5-Dinitrosalicylic acid hydrazide (DNSAH), a key metabolite of the nitrofuran antibiotic nifursol (B1678867), in various food matrices. The use of the stable isotope-labeled internal standard, DNSAH-15N2, is central to the accuracy and reliability of the described methods.

Introduction

Nifursol is a nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns about the potential carcinogenic effects of nitrofuran residues in food products of animal origin, its use has been banned in many countries. Regulatory monitoring focuses on the detection of its tissue-bound metabolites, which are more stable than the parent drug. DNSAH is the specific metabolite of nifursol.

The analytical challenge lies in the accurate and sensitive detection of these metabolites at low concentrations in complex food matrices. The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) combined with an isotope dilution strategy employing a stable isotope-labeled internal standard like this compound is the state-of-the-art approach for this purpose. This compound mimics the chemical behavior of the native DNSAH during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thus ensuring high accuracy and precision.

Principle of the Method

The analytical workflow involves the release of protein-bound DNSAH from the food matrix through acid hydrolysis. The released metabolite is then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to enhance its chromatographic retention and mass spectrometric detection. This compound is added at the beginning of the sample preparation process to serve as an internal standard. Following derivatization, the sample is subjected to extraction and clean-up, typically using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The final extract is then analyzed by LC-MS/MS, where the ratio of the signal from the analyte to that of the internal standard is used for quantification.

Experimental Workflow

The overall experimental workflow for the analysis of DNSAH in food samples is depicted below.

Workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Clean-up cluster_analysis Analysis & Data Processing Sample Food Sample (e.g., Meat, Honey, Eggs) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Internal Standard Homogenization->Spiking Hydrolysis Acid Hydrolysis (e.g., HCl) Spiking->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde (2-NBA) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Quantification Quantification using Isotope Dilution LCMSMS->Quantification Result Result Reporting Quantification->Result

Caption: Experimental workflow for DNSAH analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for DNSAH in various food matrices, utilizing this compound as an internal standard.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ)

Food MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Honey0.10.3[1]
Milk-0.5
Eggs-0.5
Muscle (Livestock/Poultry)-0.5
Viscera (Livestock/Poultry)-0.5
Aquatic Products-0.5
Chicken Meat-0.19 - 0.36 (CCβ)[1]

CCβ (Detection Capability) is a measure of the smallest amount of a substance that can be detected with a certain statistical confidence.

Table 2: Recovery and Precision Data

Food MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Honey0.298.5 - 102.31.1 - 5.4[1]
Honey0.598.5 - 102.31.1 - 5.4[1]
Honey1.098.5 - 102.31.1 - 5.4[1]
Honey2.098.5 - 102.31.1 - 5.4[1]

Detailed Experimental Protocols

Protocol for DNSAH in Honey

This protocol is adapted from the method described by Li et al. (2020)[1].

5.1.1. Reagents and Materials

  • DNSAH and this compound standards

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Methanol (B129727), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • n-Hexane, HPLC grade

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

5.1.2. Standard Solution Preparation

  • DNSAH Stock Solution (100 µg/mL): Accurately weigh 10 mg of DNSAH standard into a 100 mL volumetric flask, dissolve in and bring to volume with methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask, dissolve in and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock solutions with methanol to achieve concentrations ranging from 0.1 to 200 µg/L. Add the internal standard to each calibrant to a final concentration of 1 µg/L.

5.1.3. Sample Preparation

  • Weigh 2.0 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 5 mL of 0.1 M HCl.

  • Add 200 µL of 50 mM 2-NBA solution (in DMSO).

  • Vortex for 1 minute and incubate in a water bath at 37°C for 16 hours in the dark.

  • After incubation, allow the sample to cool to room temperature.

  • Adjust the pH to 7.0 ± 0.2 with 1 M NaOH.

  • Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before LC-MS/MS analysis.

5.1.4. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • DNSAH: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

    • This compound: Precursor ion > Product ion (Quantifier)

General Protocol for DNSAH in Animal Tissues (Muscle, Viscera)

This is a generalized protocol based on common procedures found in the literature.

5.2.1. Sample Preparation

  • Homogenize a representative portion of the tissue sample.

  • Weigh 2.0 g of the homogenized tissue into a 50 mL centrifuge tube.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Add 8 mL of 0.1 M HCl.

  • Add 200 µL of 50 mM 2-NBA in DMSO.

  • Vortex thoroughly and incubate at 37°C overnight (approx. 16 hours) with gentle shaking.

  • Cool the sample and neutralize with 1 M K2HPO4 and 1 M NaOH to a pH of approximately 7.

  • Perform liquid-liquid extraction with 10 mL of ethyl acetate, vortex, and centrifuge.

  • Collect the ethyl acetate layer. Repeat the extraction.

  • Combine the extracts and evaporate to dryness.

  • Reconstitute in mobile phase for LC-MS/MS analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the isotope dilution mass spectrometry approach for the quantification of DNSAH.

IsotopeDilution cluster_sample In the Sample cluster_process Analytical Process cluster_ms Mass Spectrometry Detection cluster_calc Quantification Analyte DNSAH (Analyte) Unknown Amount Process Sample Preparation (Extraction, Derivatization, Clean-up) Analyte->Process IS This compound (Internal Standard) Known Amount Added IS->Process MS_Analyte MS Signal of DNSAH (Response A) Process->MS_Analyte MS_IS MS Signal of this compound (Response IS) Process->MS_IS Ratio Calculate Response Ratio (A / IS) MS_Analyte->Ratio MS_IS->Ratio Calibration Compare to Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Result Determine Analyte Concentration Calibration->Result

Caption: Isotope dilution quantification logic.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the routine monitoring of nifursol metabolite residues in a variety of food matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for laboratories involved in food safety testing and regulatory compliance.

References

Application Note: Determination of Nifursol Metabolite (DNSAH) using Isotope Dilution LC-MS/MS with DNSAH-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol (B1678867), a nitrofuran antibiotic, has been utilized in veterinary medicine to treat poultry diseases. Due to concerns over the potential carcinogenicity of its residues, the use of Nifursol in food-producing animals is banned in many countries. Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), as the parent compound is rapidly metabolized.[1][2]

This application note details a robust and sensitive method for the quantitative determination of DNSAH in various animal tissues. The protocol employs a stable isotope-labeled internal standard, 3,5-dinitrosalicylic acid hydrazide-¹⁵N₂ (DNSAH-¹⁵N₂), to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method involves acidic hydrolysis to release protein-bound DNSAH, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the stable derivative, NP-DNSAH, which is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

Experimental Protocols

Materials and Reagents
  • Standards: DNSAH and DNSAH-¹⁵N₂ analytical standards.

  • Reagents: 2-nitrobenzaldehyde (2-NBA), Hydrochloric acid (HCl), Methanol (B129727) (MeOH), Ethyl acetate (B1210297), n-Hexane, Dimethylsulfoxide (DMSO), Dipotassium (B57713) hydrogen phosphate, Sodium hydroxide, Ammonium (B1175870) acetate. All reagents should be of HPLC or analytical grade.

  • Solutions:

    • 0.1 M HCl

    • 50 mM 2-NBA in DMSO

    • 0.1 M Dipotassium hydrogen phosphate

    • 1 N NaOH

    • Internal Standard Stock Solution: Prepare a stock solution of DNSAH-¹⁵N₂ in methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the DNSAH stock solution with methanol.

Sample Preparation
  • Homogenization: Homogenize 2 grams of tissue sample.

  • Washing: To remove interfering substances, wash the homogenized sample with methanol. Centrifuge and discard the supernatant. Repeat this washing step.[6]

  • Hydrolysis and Derivatization:

    • To the washed tissue pellet, add 5 mL of 0.1 M HCl and the DNSAH-¹⁵N₂ internal standard solution.

    • Add 200 µL of 50 mM 2-NBA solution.

    • Incubate the mixture at 37°C for 16 hours (overnight) with gentle shaking.[3][5][7] This step facilitates the release of bound DNSAH and its simultaneous derivatization to NP-DNSAH.

  • Neutralization and Extraction:

    • Cool the sample to room temperature and neutralize the pH to 7.0-7.5 using 1 N NaOH and 0.1 M dipotassium hydrogen phosphate.[3][5]

    • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

    • Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction step.

    • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is suitable for separation.[3]

    • Mobile Phase: A gradient elution with ammonium acetate in water and methanol is commonly used.[8]

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode is often employed for the detection of the NP-DNSAH derivative.[4][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both NP-DNSAH and its ¹⁵N₂-labeled internal standard should be monitored.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the determination of DNSAH.

Table 1: LC-MS/MS Parameters for NP-DNSAH and NP-DNSAH-¹⁵N₂

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NP-DNSAH360.0182.0226.0
NP-DNSAH-¹⁵N₂362.0183.0227.0

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Table 2: Method Validation Data

ParameterTypical ValueReference
Linearity (R²)> 0.999[3][9]
Limit of Detection (LOD)0.1 - 0.5 µg/kg[3][9][10]
Limit of Quantification (LOQ)0.3 - 0.5 µg/kg[5][10]
Recovery75.8% - 108.4%[3][5][9]
Precision (RSD%)< 15%[3][5][9]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Tissue Homogenization Washing 2. Methanol Wash Homogenization->Washing Hydrolysis_Derivatization 3. Acid Hydrolysis & 2-NBA Derivatization (with DNSAH-15N2 IS) Washing->Hydrolysis_Derivatization Neutralization_Extraction 4. Neutralization & Liquid-Liquid Extraction Hydrolysis_Derivatization->Neutralization_Extraction Evaporation 5. Evaporation to Dryness Neutralization_Extraction->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (ESI-, MRM) Reconstitution->LC_MSMS Quantification Quantification using Isotope Dilution LC_MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for the determination of DNSAH.

logical_relationship Nifursol Nifursol (Parent Drug) Metabolism In-vivo Metabolism Nifursol->Metabolism DNSAH_bound DNSAH (Tissue-Bound Metabolite) Metabolism->DNSAH_bound Hydrolysis Acid Hydrolysis DNSAH_bound->Hydrolysis DNSAH_free Free DNSAH Hydrolysis->DNSAH_free Derivatization Derivatization with 2-NBA DNSAH_free->Derivatization NP_DNSAH NP-DNSAH (Stable Derivative) Derivatization->NP_DNSAH LC_MSMS LC-MS/MS Detection NP_DNSAH->LC_MSMS

Caption: Logical pathway from Nifursol to detection.

References

Application Notes and Protocols for DNSAH-15N2 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNSAH-15N2, the 15N-labeled form of 3,5-Dinitrosalicylic acid hydrazide (DNSAH), serves as a critical internal standard for the accurate quantification of the nitrofuran metabolite DNSAH in various biological and food matrices. Nitrofuran antibiotics are banned for use in food-producing animals in many countries due to potential carcinogenic properties.[1] Consequently, sensitive and reliable analytical methods are required to monitor for their illegal use. The parent nitrofuran drug, nifursol (B1678867), is rapidly metabolized to DNSAH, which can become bound to tissue proteins.[2] Therefore, the detection of DNSAH is a key indicator of nifursol administration.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for the analysis of DNSAH in complex sample matrices such as honey, animal tissues (muscle, liver), and seafood.[3][4][5][6] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.[7][8]

Principle of the Method

The analytical approach involves the release of protein-bound DNSAH from the sample matrix through acid hydrolysis.[9] The sample is then spiked with a known amount of this compound as an internal standard. To enhance chromatographic retention and detection sensitivity, both the analyte (DNSAH) and the internal standard (this compound) are derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA).[4][10] Following derivatization, the sample is subjected to a cleanup procedure, typically liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.[4][11] The final extract is then analyzed by LC-MS/MS, where the ratio of the signal from the DNSAH-derivative to the this compound-derivative is used for accurate quantification.

Experimental Protocols

Materials and Reagents
  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • DNSAH certified reference standard

  • 2-Nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO)[11]

  • Hydrochloric acid (HCl), 0.1 M and 1 M[9][11]

  • Dipotassium hydrogen phosphate (B84403) (K2HPO4), 0.1 M[9]

  • Sodium hydroxide (B78521) (NaOH), 1 M[9]

  • Ethyl acetate (B1210297), HPLC grade[9]

  • n-Hexane, HPLC grade[3]

  • Methanol (B129727), HPLC grade[9]

  • Acetonitrile, HPLC grade

  • Water, ultrapure

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[11]

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • pH meter

Sample Preparation Workflow

The following is a generalized protocol for the preparation of animal tissue and honey samples. Optimization may be required for specific matrices.

1. Sample Homogenization and Spiking

  • For Animal Tissue: Weigh 1-2 g of homogenized tissue into a polypropylene (B1209903) centrifuge tube.[9]

  • For Honey: Weigh 2 g of honey into a centrifuge tube and dissolve in 5 mL of 0.1 M HCl.[11]

  • Spike the sample with a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 1 µg/kg).

2. Acid Hydrolysis and Derivatization

  • Add 4 mL of ultrapure water and 0.5 mL of 1 M HCl to the tissue sample.[9]

  • Add 100 µL of 50 mM 2-NBA solution in DMSO to each sample.[9][11]

  • Vortex the samples for 10 seconds.[9]

  • Incubate the samples at 37°C for 16 hours (overnight) to facilitate both hydrolysis and derivatization.[4][10]

3. Extraction and Cleanup

This protocol describes a liquid-liquid extraction (LLE) procedure. Alternatively, solid-phase extraction (SPE) can be employed.[11]

  • Cool the samples to room temperature.

  • Neutralize the samples to approximately pH 7 by adding 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 M NaOH.[9]

  • Add 5 mL of ethyl acetate, vortex for 10 seconds, and centrifuge.[9]

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.[9]

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[9]

  • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of an appropriate solvent mixture (e.g., water/methanol) for LC-MS/MS analysis.[9]

  • Filter the reconstituted extract through a 0.45 µm filter before injection.[9]

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.[11]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of the DNSAH-derivative.[10]

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the derivatized DNSAH and the derivatized this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of nitrofuran metabolites using methods incorporating stable isotope-labeled internal standards.

Table 1: Typical Method Performance Parameters for DNSAH Analysis

ParameterHoneyAnimal Tissue (Muscle/Liver)Seafood (Shrimp)
Limit of Quantification (LOQ) 0.3 µg/kg[4]0.5 µg/kg0.5 µg/kg[10]
Decision Limit (CCα) -0.11 - 0.21 µg/kg0.08 - 0.36 µg/kg[12]
Detection Capability (CCβ) -0.19 - 0.36 µg/kg[13]0.12 - 0.61 µg/kg[12]
Average Recovery 98.5 - 102.3%[4]75.8 - 108.4%84.5 - 109.7%
Relative Standard Deviation (RSD) 1.1 - 5.4%[4]< 9.8%[10]< 19%[14]

Note: The values presented are compiled from various studies and may vary depending on the specific matrix, instrumentation, and method validation protocol.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Honey, Tissue) homogenization Homogenization sample->homogenization spiking Spiking with This compound homogenization->spiking hydrolysis_derivatization Acid Hydrolysis & Derivatization with 2-NBA spiking->hydrolysis_derivatization extraction Extraction (LLE or SPE) hydrolysis_derivatization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_derivatization Derivatization cluster_detection Detection DNSAH DNSAH NBA 2-Nitrobenzaldehyde DNSAH->NBA Reacts with LCMS LC-MS/MS DNSAH->LCMS Detected as Derivative DNSAH_15N2 This compound DNSAH_15N2->NBA Reacts with DNSAH_15N2->LCMS Detected as Derivative NBA->LCMS Enables Detection Ratio Signal Ratio (Analyte/IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Notes and Protocols for DNSAH-15N2 in Pharmacokinetic and Residue Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNSAH-15N2, or 3,5-Dinitrosalicylhydrazide-15N2, is the isotopically labeled form of 3,5-dinitrosalicylic acid hydrazide (DNSAH). DNSAH is the principal tissue-bound metabolite of the nitrofuran antibiotic, nifursol (B1678867).[1][2][3][4] Due to concerns over the potential carcinogenic effects of nitrofuran residues in food products of animal origin, the use of nifursol in livestock has been prohibited in many jurisdictions, including the European Union.[2][5][6] Consequently, sensitive analytical methods are required to monitor for the illegal use of nifursol by detecting its metabolite, DNSAH, in various animal tissues. In these analytical methods, this compound serves as a crucial internal standard for accurate quantification by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] These studies are essential for determining the pharmacokinetic profile and depletion of nifursol residues.[6][9][10]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic and residue depletion studies of nifursol, focusing on the detection and quantification of its metabolite, DNSAH.

Metabolic Pathway and Principle of Isotopic Dilution

Nifursol is metabolized in animals, and its residues become covalently bound to tissue macromolecules. Acid hydrolysis can release the 3,5-dinitrosalicylic acid hydrazide (DNSAH) side chain, which is then derivatized for analysis. This compound, being structurally identical to DNSAH but with a different mass due to the 15N isotopes, is added to the sample at the beginning of the extraction process. It co-elutes with the native DNSAH during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio. This allows for the correction of any analyte loss during sample preparation and for variations in instrument response, ensuring accurate quantification.

cluster_sample_prep Sample Preparation Nifursol Nifursol Metabolism Metabolism in vivo (tissue-bound residues) Nifursol->Metabolism DNSAH_bound Tissue-bound DNSAH Metabolism->DNSAH_bound Acid_Hydrolysis Acid Hydrolysis (HCl) DNSAH_bound->Acid_Hydrolysis DNSAH_free Free DNSAH Acid_Hydrolysis->DNSAH_free Derivatization Derivatization (2-nitrobenzaldehyde) DNSAH_free->Derivatization DNSAH_15N2 This compound (Internal Standard) DNSAH_15N2->Derivatization NPDNSAH NPDNSAH Derivatization->NPDNSAH NPDNSAH_15N2 NPthis compound Derivatization->NPDNSAH_15N2 LC_MSMS LC-MS/MS Analysis NPDNSAH->LC_MSMS NPDNSAH_15N2->LC_MSMS

Metabolic fate of Nifursol and the analytical workflow for DNSAH detection.

Quantitative Data from Pharmacokinetic and Residue Depletion Studies

The following tables summarize the concentrations of DNSAH found in various tissues of broiler chickens following oral administration of nifursol. These studies are critical for establishing withdrawal periods for veterinary drugs.

Table 1: DNSAH Residue Concentrations in Broiler Tissues after Nifursol Administration (50 mg/kg feed for 7 days) [9][10]

Withdrawal TimeMuscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)Plasma (µg/kg)Bile (µg/kg)
Day 0225900200010001000
Day 3DetectableDetectableDetectableDetectableDetectable
Day 7DetectableDetectableDetectableDetectableDetectable
Day 14DetectableDetectableDetectableDetectableDetectable
Day 21Not DetectableDetectableDetectableDetectableDetectable

Table 2: DNSAH Residue Concentrations in Poultry Tissues after Nifursol Administration (98 mg/kg feed) with a 3-week withdrawal period [6]

TissueDNSAH Concentration (µg/kg)
Meat2.5
Liver6.4
Gizzard10.3

Experimental Protocols

The following protocols are based on established methods for the determination of DNSAH in animal tissues using this compound as an internal standard.[7][8][10]

Sample Preparation and Hydrolysis

This protocol describes the initial steps of tissue homogenization and acid hydrolysis to release bound DNSAH residues.

start Start homogenize Homogenize Tissue Sample (e.g., 5g) start->homogenize add_is Add this compound Internal Standard homogenize->add_is add_hcl Add 0.1 M HCl add_is->add_hcl incubate Incubate at 37°C for 16 hours (overnight) add_hcl->incubate end Proceed to Derivatization incubate->end

Workflow for sample homogenization and acid hydrolysis.

Protocol:

  • Weigh 5 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 5 mL of 0.1 M hydrochloric acid (HCl).

  • Vortex the mixture thoroughly.

  • Incubate the sample at 37°C for 16 hours (overnight) to hydrolyze the tissue-bound residues.

Derivatization

Following hydrolysis, the free DNSAH is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a more stable and readily detectable compound (NPDNSAH) for LC-MS/MS analysis.[1][7][10]

Protocol:

  • After incubation, add 0.5 mL of 50 mM 2-nitrobenzaldehyde in DMSO to the sample.

  • Vortex the mixture.

  • Incubate at 37°C for 16 hours.[7][8][11]

Extraction and Clean-up

This protocol details the liquid-liquid extraction (LLE) and optional solid-phase extraction (SPE) steps to purify the derivatized analyte before analysis.

start Start (from Derivatization) adjust_ph Adjust pH to 7.0-7.5 with K2HPO4 start->adjust_ph add_ethyl_acetate Add Ethyl Acetate (B1210297) and vortex adjust_ph->add_ethyl_acetate centrifuge Centrifuge to separate layers add_ethyl_acetate->centrifuge collect_supernatant Collect organic supernatant centrifuge->collect_supernatant evaporate Evaporate to dryness under Nitrogen collect_supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Workflow for extraction and sample clean-up.

Protocol:

  • Adjust the pH of the derivatized solution to 7.0-7.5 using a suitable buffer (e.g., K2HPO4).[7][10]

  • Add 10 mL of ethyl acetate and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The final step involves the chromatographic separation and mass spectrometric detection of the derivatized DNSAH and its internal standard.

Table 3: Example LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 4 µm)[12]
Mobile Phase Gradient of ammonium (B1175870) acetate and acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 10 - 20 µL
Ionization Mode Electrospray Ionization (ESI), negative mode[7][8]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Monitor specific parent-to-daughter ion transitions for NPDNSAH and NPthis compound

This compound is an indispensable tool for the accurate quantification of the nifursol metabolite, DNSAH, in pharmacokinetic and residue depletion studies. The use of isotopic dilution mass spectrometry with this compound as an internal standard provides a robust and reliable method for monitoring compliance with regulations regarding banned veterinary drugs in food-producing animals. The protocols outlined in this document provide a framework for researchers and analytical scientists to develop and validate methods for the detection of nifursol residues.

References

Application Notes and Protocols for the Analytical Method Development of DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNSAH (3,5-dinitrosalicylhydrazide) is the primary metabolite of the nitrofuran antibiotic nifursol (B1678867), a veterinary drug previously used for the prevention of histomoniasis in poultry.[1] Due to concerns over the carcinogenic potential of nitrofuran residues in food products of animal origin, the use of nifursol is banned in many countries.[2] Regulatory bodies worldwide monitor for the presence of nitrofuran metabolites in food to ensure consumer safety. DNSAH is a key marker residue for detecting the illegal use of nifursol.[1]

This document provides a detailed analytical method for the quantification of DNSAH using DNSAH-15N2 as a stable isotope-labeled internal standard. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of trace-level contaminants in complex matrices.[3] The use of this compound in an isotope dilution mass spectrometry (IDMS) approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4][5][6][7]

Principle of the Method

The analytical method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: Tissue samples are first subjected to acid hydrolysis to release protein-bound DNSAH metabolites. The freed DNSAH is then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a stable, less polar derivative, NP-DNSAH, which is more amenable to chromatographic analysis. A known amount of the internal standard, this compound, is added at the beginning of the sample preparation process to compensate for any analyte loss during the procedure. The derivatized analyte and internal standard are then extracted and purified using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Separation: The purified extract is injected into a liquid chromatography system, where the derivatized DNSAH (NP-DNSAH) and its isotopically labeled internal standard (NP-DNSAH-15N2) are separated from other matrix components on a reversed-phase column.

  • Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and accurate quantification. The concentration of DNSAH in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Reagents and Materials
  • This compound (Internal Standard)

  • DNSAH (Reference Standard)

  • 2-Nitrobenzaldehyde (Derivatizing Agent)

  • Hydrochloric Acid (HCl)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Ethyl Acetate (B1210297) (HPLC Grade)

  • Water (Deionized or Milli-Q)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

Standard Solution Preparation

Prepare stock solutions of DNSAH and this compound in methanol. From these, prepare working standard solutions and a spiking solution for the internal standard.

Sample Preparation Protocol (General for Animal Tissues)
  • Homogenization: Homogenize 2 grams of the tissue sample.

  • Spiking: Add a known amount of the this compound internal standard solution to the homogenized sample.

  • Hydrolysis: Add 5 mL of 0.1 M HCl to the sample. Incubate at 37°C for 16 hours to release bound DNSAH.

  • Derivatization: Add 200 µL of a 50 mM solution of 2-nitrobenzaldehyde in DMSO. Incubate at 37°C for 16 hours in the dark.

  • Extraction (LLE):

    • Adjust the pH of the solution to 7.0-7.5 with NaOH.

    • Add 5 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction twice more.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed and derivatized sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • NP-DNSAH: Precursor ion (m/z) -> Product ion(s) (m/z)

    • NP-DNSAH-15N2: Precursor ion (m/z) -> Product ion(s) (m/z)

Quantitative Data Summary

The following tables summarize the quantitative performance of the analytical method for DNSAH in various food matrices as reported in the literature.

MatrixLinearity Range (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)Reference(s)
Honey0.1 - 2000.398.5 - 102.3[8]
Poultry Muscle0.5 - 1.50.10Not Specified[9]
Poultry Liver0.5 - 1.50.05Not Specified[9]
Various Animal Tissues0.5 - 100.575.8 - 108.4[3]
Shrimp & Fish0.25 - 2.0Not Specified82.8 - 118.1[6]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Tissue Sample Spiking 2. Spiking with this compound Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis Spiking->Hydrolysis Derivatization 4. Derivatization with 2-NBA Hydrolysis->Derivatization Extraction 5. Extraction (LLE or SPE) Derivatization->Extraction Evaporation 6. Evaporation to Dryness Extraction->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_Separation 8. LC Separation Reconstitution->LC_Separation MS_Detection 9. MS/MS Detection LC_Separation->MS_Detection Quantification 10. Quantification MS_Detection->Quantification

Caption: General workflow for the analysis of DNSAH in food matrices.

Derivatization Reaction Mechanism

Caption: Derivatization of DNSAH with 2-nitrobenzaldehyde.

Proposed Nifursol Toxicity Pathway

G Nifursol Nifursol Nitroreductases Bacterial/Protozoal Nitroreductases Nifursol->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Nitro Intermediates Nitroreductases->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Covalent Binding DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Cell_Death Cell Death Replication_Inhibition->Cell_Death

Caption: Simplified proposed mechanism of nifursol's antimicrobial action.[10]

References

Application Note: Quantification of Nifursol Metabolite DNSAH in Food Matrices using Isotope Dilution Mass Spectrometry with DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat poultry diseases. However, due to concerns over the carcinogenic nature of its residues, its use in food-producing animals is banned in many countries. Regulatory bodies mandate the monitoring of its primary metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), in various food products to ensure consumer safety.

Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for the accurate quantification of trace-level compounds in complex matrices.[1] This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. DNSAH-15N2, a 15N-labeled analog of DNSAH, serves as an ideal internal standard for this purpose.[2][3] Its use compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[1]

This application note provides detailed protocols for the quantification of DNSAH in honey and animal muscle tissue using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry lies in the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (DNSAH) at the earliest stage of analysis. The labeled standard behaves identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization. By measuring the ratio of the mass spectrometric signals of the native analyte and the labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated.

Experimental Protocols

Protocol 1: Analysis of DNSAH in Honey

This protocol is adapted from the method for determination of DNSAH in honey by solid-phase extraction-ultraperformance liquid chromatography-tandem mass spectrometry.[4]

1. Materials and Reagents

2. Standard Solution Preparation

  • DNSAH Stock Solution (100 µg/mL): Accurately weigh 5 mg of DNSAH, dissolve in 2 mL of DMSO, and dilute to 50 mL with methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 5 mg of this compound and dissolve and dilute to 50 mL with methanol.[3]

  • Working Standard and Internal Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with methanol to the desired concentrations (e.g., 100 ng/mL for the internal standard working solution).[3]

3. Sample Preparation and Derivatization

  • Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard working solution.

  • Add 10 mL of 0.125 M HCl.

  • Add 200 µL of 50 mM 2-NBA in methanol.

  • Vortex for 1 minute and incubate in the dark at 37°C for 16 hours for derivatization.

4. Extraction and Clean-up

  • After incubation, allow the sample to cool to room temperature.

  • Adjust the pH of the solution to 7.0 ± 0.5 with 0.1 M K2HPO4.

  • Add 10 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at ≥2600 x g for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction.

  • Combine the ethyl acetate extracts and wash with 5 mL of n-hexane.

  • Evaporate the ethyl acetate layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

5. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., CORTECS C18, 2.7 µm, 2.1 mm i.d. × 10 cm)[3]

  • Mobile Phase A: 0.39 g of ammonium acetate in 1000 mL of deionized water.[3]

  • Mobile Phase B: Methanol[3]

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Ion Source: Electrospray ionization (ESI) in negative mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Analysis of DNSAH in Animal Muscle Tissue

This protocol is a general procedure for nitrofuran metabolite analysis in animal tissues.

1. Materials and Reagents

  • Same as Protocol 1.

2. Standard Solution Preparation

  • Same as Protocol 1.

3. Sample Preparation and Derivatization

  • Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.

  • Spike with a known amount of this compound internal standard working solution.

  • Add 10 mL of 0.125 M HCl and 200 µL of 100 mM 2-NBA solution.

  • Vortex for 2 minutes.

  • Incubate at 37°C overnight in a shaking water bath.

4. Extraction and Clean-up

  • After incubation, cool the sample to room temperature and centrifuge at ≥2600 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Adjust the pH to 7.0 ± 0.5 with 0.1 M K2HPO4.

  • Add 10 mL of ethyl acetate, vortex for 5 minutes, and centrifuge.

  • Transfer the ethyl acetate layer to a new tube. Repeat the extraction.

  • Combine the extracts and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

5. LC-MS/MS Analysis

  • The LC-MS/MS parameters are the same as in Protocol 1.

Data Presentation

The following tables summarize the quantitative performance data for the analysis of DNSAH using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for DNSAH and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantitative)Product Ion (m/z) (Qualitative)Collision Energy (eV)
DNSAH374182226, 183-70, -28, -28
This compound (I.S.)376183--70, -36

Data adapted from the Method of Test for Veterinary Drug Residues in Foods - Test of Nitrofuran Metabolites.[3]

Table 2: Method Validation Data for DNSAH in Honey

ParameterResult
Linearity Range0.1 to 200 µg/L
Correlation Coefficient (r²)>0.9991
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.3 µg/kg
Recovery (at 0.2, 0.5, 1.0, 2.0 µg/kg)98.5% - 102.3%
Relative Standard Deviation (RSD)1.1% - 5.4%

Data from the determination of DNSAH in honey by solid-phase extraction-ultraperformance liquid chromatography-tandem mass spectrometry.[4]

Table 3: Method Validation Data for Nitrofuran Metabolites in Soft-Shell Turtle Powder (as a proxy for muscle tissue)

ParameterResult
Linearity Range0.5 - 10.0 µg/kg
Correlation Coefficient (r²)>0.999
Recovery82.2% - 108.1%
Repeatability (RSDr)1.5% - 3.8%
Reproducibility (RSDR)2.2% - 4.8%

Data from the development and validation of a LC-MS/MS method for the determination of nitrofuran metabolites in soft-shell turtle powder.[5][6]

Visualization

Experimental Workflow for DNSAH Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample (Honey or Muscle) Spike Spike with This compound Sample->Spike Hydrolysis Acid Hydrolysis & Derivatization (2-NBA, 37°C) Spike->Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis (ESI-, MRM) Reconstitution->LCMS Quantification Quantification (Ratio of DNSAH/ This compound) LCMS->Quantification isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_mixture Analysis Mixture cluster_ms Mass Spectrometer cluster_result Result Analyte DNSAH (Unknown Amount) Mix Sample + Internal Standard Analyte->Mix IS This compound (Known Amount) IS->Mix MS Measure Ratio (DNSAH / this compound) Mix->MS Result Calculate DNSAH Amount MS->Result

References

Application Note: Quantitative Analysis of 3,5-Dinitrosalicylic Acid Hydrazide (DNSAH) in Biological Matrices using LC-MS/MS with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrosalicylic acid hydrazide (DNSAH) is the primary metabolite of the nitrofuran antibiotic nifursol.[1][2] Due to the ban of nitrofuran drugs in food-producing animals in many regions, sensitive and reliable methods for the detection of their residues are crucial for food safety and regulatory compliance. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of DNSAH in complex biological matrices, such as honey and animal tissues.[1][2][3] The method utilizes a stable isotope-labeled internal standard for accurate and precise quantification, addressing potential matrix effects and variations in sample processing.

Metabolic Pathway of Nifursol to DNSAH

The following diagram illustrates the metabolic conversion of the parent drug, nifursol, to its tissue-bound metabolite, DNSAH.

Nifursol Nifursol Metabolism Metabolism in vivo Nifursol->Metabolism DNSAH DNSAH (3,5-Dinitrosalicylic acid hydrazide) [Tissue-bound metabolite] Metabolism->DNSAH

Caption: Metabolic conversion of Nifursol to DNSAH.

Experimental Workflow

The overall analytical workflow for the determination of DNSAH is depicted below. The process involves acidic hydrolysis to release the protein-bound DNSAH, derivatization to enhance chromatographic retention and MS sensitivity, solid-phase extraction for sample clean-up, and subsequent analysis by LC-MS/MS.[1][2]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Sample Collection (e.g., Honey, Tissue) IS 2. Addition of Labeled Internal Standard Sample->IS Hydrolysis 3. Acidic Hydrolysis IS->Hydrolysis Derivatization 4. Derivatization with 2-Nitrobenzaldehyde (B1664092) Hydrolysis->Derivatization SPE 5. Solid-Phase Extraction (SPE) Clean-up Derivatization->SPE Elution 6. Elution and Reconstitution SPE->Elution LC 7. Chromatographic Separation (C18 Column) Elution->LC MS 8. Mass Spectrometric Detection (ESI-, MRM) LC->MS Data 9. Data Acquisition and Quantification MS->Data

Caption: Experimental workflow for DNSAH analysis.

Detailed Experimental Protocols

Materials and Reagents
  • DNSAH analytical standard

  • Stable isotope-labeled DNSAH (e.g., DNSAH-d3) or a suitable structural analog like 4-hydroxy-3,5-dinitrobenzoic acid hydrazide (HBH) as an internal standard (IS)[2]

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Sample Homogenization: Weigh 1-2 g of the homogenized sample (e.g., honey or tissue) into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the labeled internal standard solution to each sample, calibrator, and quality control sample.

  • Hydrolysis: Add 5 mL of 0.1 M HCl to the sample. Vortex thoroughly and incubate in a water bath at 37°C for 16 hours to release the protein-bound DNSAH.[2]

  • Derivatization: Add 200 µL of 50 mM 2-nitrobenzaldehyde in DMSO. Vortex and incubate in the dark at 37°C for 16 hours.[1][2] This step derivatizes DNSAH to form NPDNSH, which is more amenable to reverse-phase chromatography.

  • pH Adjustment: After incubation, allow the samples to cool to room temperature and adjust the pH to 7.0-7.5 with 1 M NaOH.[2]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 4 µm)[2]
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of DNSAH derivative from matrix components. A typical gradient might start at 5% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[2]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 500 - 600 °C
MRM Transitions Specific precursor-to-product ion transitions for both the derivatized DNSAH and the labeled internal standard must be optimized. For the NPDNSH derivative, a potential transition could be m/z 374 -> 183 or 226.[2]
Collision Gas Argon

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for DNSAH analysis, as reported in the literature.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Linear Range 0.1 to 200 µg/L[1]
Correlation Coefficient (r²) >0.999[1][2]
Limit of Detection (LOD) 0.1 - 0.5 µg/kg[1][2]
Limit of Quantification (LOQ) 0.3 µg/kg[1]

Table 2: Recovery and Precision Data

Spiked Concentration (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
0.298.5 - 102.31.1 - 5.4[1]
0.598.5 - 102.31.1 - 5.4[1]
1.098.5 - 102.31.1 - 5.4[1]
2.098.5 - 102.31.1 - 5.4[1]
4.063.4 - 109.52.0 - 11.9[2]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of DNSAH in biological samples using LC-MS/MS with a labeled internal standard. The method demonstrates high sensitivity, accuracy, and precision, making it suitable for regulatory monitoring, food safety testing, and pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and ensure the highest quality of quantitative data.

References

Application Notes and Protocols for 15N-Labeled Small Molecules in NMR-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "DNSAH-15N2" did not yield information on a specific molecule with this designation. The following application notes and protocols are a generalized guide for the use of 15N-labeled small molecules in Nuclear Magnetic Resonance (NMR) for drug discovery and are intended to serve as a practical framework for researchers. For the purpose of this guide, "this compound" will be used as a placeholder for a hypothetical 15N-labeled small molecule probe.

Application Notes

Introduction to ¹⁵N-Labeled Compounds in NMR-Based Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique in drug discovery, providing detailed information on protein-ligand interactions at an atomic level.[1][2] The use of stable isotopes, such as ¹⁵N, is crucial for many NMR-based assays.[3][4] By incorporating ¹⁵N into a small molecule (a potential drug candidate or fragment), researchers can selectively observe the ligand's signals, even in the presence of a complex biological target. This approach is particularly valuable for hit identification, validation, and lead optimization in the drug discovery pipeline.[2][5]

Key Applications of DNSAH-¹⁵N₂ in NMR Studies
  • Fragment-Based Drug Discovery (FBDD): FBDD is a strategy that screens libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target.[2][6] ¹⁵N-labeled fragments can be used in protein-observed or ligand-observed NMR experiments to detect weak binding events, which are characteristic of initial fragment hits.[7][8]

  • Binding Affinity Determination: NMR titration experiments using ¹⁵N-labeled compounds can be employed to determine the dissociation constant (Kd) of a ligand-protein interaction. By monitoring the changes in the NMR signals of the labeled ligand upon titration with the protein, a binding curve can be generated to calculate the Kd.

  • Binding Site Mapping: Chemical Shift Perturbation (CSP) mapping is a common technique to identify the binding site of a ligand on a protein.[2] This is typically achieved by titrating an unlabeled ligand into a solution of a ¹⁵N-labeled protein and observing which of the protein's amide signals in the ¹H-¹⁵N HSQC spectrum are perturbed.[1][9] Conversely, a ¹⁵N-labeled ligand can be used to probe the environment of the binding pocket.

  • Confirmation of Direct Target Engagement: Observing changes in the NMR spectrum of a ¹⁵N-labeled compound upon addition of a target protein provides direct evidence of binding, helping to eliminate false positives from other screening methods.

Experimental Protocols

Protocol 1: ¹H-¹⁵N HSQC Titration for Binding Affinity (Kd) Determination

This protocol describes how to determine the binding affinity of a ¹⁵N-labeled small molecule (DNSAH-¹⁵N₂) to a protein target using a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.

Materials:

  • ¹⁵N-labeled small molecule (DNSAH-¹⁵N₂) stock solution (e.g., 10 mM in DMSO-d6)

  • Target protein stock solution of known concentration (e.g., 1 mM in NMR buffer)

  • NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled small molecule (e.g., 100 µM) and increasing concentrations of the target protein. The protein concentrations should span a range from approximately 0.1 to 10 times the expected Kd.

    • Include a control sample containing only the ¹⁵N-labeled small molecule.

  • NMR Data Acquisition:

    • Set up a 2D ¹H-¹⁵N HSQC experiment on an NMR spectrometer.[10][11]

    • For each sample, acquire a ¹H-¹⁵N HSQC spectrum. Ensure that the acquisition parameters are identical for all samples to allow for accurate comparison.[12]

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the signals corresponding to the ¹⁵N-labeled small molecule.

    • Measure the chemical shift changes (Δδ) for the signals of the small molecule at each protein concentration.

    • Plot the chemical shift perturbation as a function of the total protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Chemical Shift Perturbation (CSP) Mapping

This protocol outlines the procedure for identifying the binding site of a small molecule on a protein using CSP mapping with a ¹⁵N-labeled protein.

Materials:

  • Uniformly ¹⁵N-labeled target protein of known concentration

  • Unlabeled small molecule (ligand) stock solution

  • NMR Buffer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples: one with the ¹⁵N-labeled protein alone (apo state) and one with the ¹⁵N-labeled protein and a saturating concentration of the unlabeled small molecule (holo state).

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for both the apo and holo samples.[1][11]

  • Data Processing and Analysis:

    • Process both spectra identically.

    • Overlay the two spectra and identify the amide cross-peaks that show significant chemical shift changes between the apo and holo states.[9]

    • Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.15-0.2).

    • Map the residues with significant CSPs onto the three-dimensional structure of the protein to visualize the binding site.

Data Presentation

Table 1: Hypothetical Chemical Shift Perturbation Data for DNSAH-¹⁵N₂ Binding to Target Protein
ResidueΔδ ¹H (ppm)Δδ ¹⁵N (ppm)Combined CSP (ppm)
Gly250.251.500.34
Val270.181.100.25
Leu450.321.800.41
Ile500.050.300.07
Phe880.281.650.37

Combined CSP calculated with a scaling factor of 0.2.

Table 2: Hypothetical Binding Affinities of a Fragment Library Determined by ¹H-¹⁵N HSQC Titration
Fragment IDMolecular Weight (Da)Dissociation Constant (Kd) (µM)
DNSAH-001180500
DNSAH-002210250
DNSAH-003195> 1000
DNSAH-004225150

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Prepare ¹⁵N-labeled DNSAH-¹⁵N₂ stock prep3 Create titration series in NMR tubes prep1->prep3 prep2 Prepare target protein stock prep2->prep3 acq Acquire 2D ¹H-¹⁵N HSQC spectra for each sample prep3->acq proc Process spectra acq->proc csp Measure chemical shift perturbations (Δδ) proc->csp fit Plot Δδ vs. [Protein] and fit to binding model csp->fit kd Determine Kd fit->kd

Caption: Workflow for determining binding affinity using ¹H-¹⁵N HSQC titration.

chemical_shift_perturbation cluster_ligand Ligand Binding cluster_spectrum ¹H-¹⁵N HSQC Spectrum A A B B C C spec D D E E Ligand DNSAH- ¹⁵N₂ Ligand->C Binds Ligand->E Binds

Caption: Principle of Chemical Shift Perturbation (CSP) upon ligand binding.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DNSAH-15N2 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of compounds derivatized with DNSAH-15N2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance signal intensity and achieve high-quality data in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a derivatization reagent like this compound in mass spectrometry?

A1: Derivatization agents are employed in mass spectrometry to improve the analytical properties of target compounds.[1] Key reasons for using a reagent like this compound include:

  • Enhanced Ionization Efficiency: To increase the signal intensity of molecules that do not ionize well on their own.[2][3]

  • Improved Chromatographic Separation: To alter the polarity of an analyte, leading to better retention and separation from interfering components in the sample matrix.[2]

  • Increased Stability: To stabilize thermally labile molecules for analysis.[4]

  • Facilitated Detection: To introduce a specific chemical tag that is easily detectable and can improve sensitivity.[5]

Q2: I am observing a very low or no signal for my this compound-derivatized analyte. What are the initial checks I should perform?

A2: A complete or significant loss of signal often points to a specific issue in the analytical workflow.[6] A systematic check of the following is recommended:

  • Verify Instrument Performance: Before analyzing your samples, inject a known standard to confirm that the LC-MS system is functioning correctly.[7]

  • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leakage.

  • Inspect the Ion Source: Visually confirm that a stable and consistent electrospray is being generated. An unstable or absent spray is a common cause of signal loss. Also, ensure the ion source is clean, as contamination can suppress the signal.[8]

  • Review MS Parameters: Double-check that the correct precursor and product ion m/z values for your this compound derivative are entered in the method.[7]

Q3: How can I be sure that the derivatization reaction with this compound has gone to completion?

A3: Incomplete derivatization is a common reason for poor signal intensity and variability.[2] To confirm the reaction's completion:

  • Analyze for Underivatized Analyte: Check for the presence of the underivatized form of your target compound in the analyzed sample.

  • Time-Course Experiment: Run the derivatization reaction for varying amounts of time to find the point at which the peak area of the derivative no longer increases.

  • Reagent Molar Ratio: Ensure you are using an appropriate molar excess of the this compound reagent.[9]

Q4: My signal is inconsistent across a batch of samples. What could be the cause?

A4: Inconsistent signal can stem from several factors:[2]

  • Inconsistent Derivatization: Ensure that all samples are treated with the exact same derivatization protocol, including reaction time, temperature, and reagent concentration.

  • Sample Preparation Variability: Inconsistencies in sample extraction or cleanup can lead to varying levels of matrix effects.

  • Carryover: The analyte may be carrying over from one injection to the next. Run a blank injection after a high-concentration sample to check for carryover.[10]

  • Reagent Stability: Ensure the this compound reagent is stable under your storage and reaction conditions. Some derivatization reagents can degrade over time or when exposed to moisture.[2][4]

Q5: What are matrix effects, and how can they affect the signal of my this compound derivative?

A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[11] This can lead to:

  • Ion Suppression: A decrease in the analyte signal.[11][12]

  • Ion Enhancement: An increase in the analyte signal.[11][12]

Both phenomena can negatively impact the accuracy and reproducibility of your quantitative analysis. Derivatization itself can sometimes help mitigate matrix effects by shifting the analyte's retention time away from interfering matrix components.[13]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound derivatized compounds.

Issue 1: No or Very Low Signal Intensity

If you are observing a complete loss or a very weak signal for your derivatized analyte, follow these steps:

StepActionRationale
1 Confirm MS Functionality Inject a known, reliable standard to ensure the mass spectrometer is acquiring data correctly.
2 Verify Derivatization Reaction Analyze the sample for the presence of the underivatized analyte. If present, the derivatization is incomplete.
3 Inspect the Ion Source Visually check for a stable electrospray. An inconsistent or absent spray will result in no signal.[6]
4 Check for Clogs Ensure there are no blockages in the sample flow path, from the injector to the ESI needle.
5 Review Method Parameters Confirm that the precursor and product ion m/z values for the this compound derivative are correct in your acquisition method.[7]
6 Assess Sample Preparation Inefficient extraction can lead to low recovery of the analyte.[7]
Issue 2: Poor Reproducibility and Inconsistent Signal

For issues with signal variability between injections, consider the following:

StepActionRationale
1 Standardize Derivatization Protocol Ensure uniform reaction conditions (time, temperature, reagent concentration) for all samples and standards.[2]
2 Evaluate Reagent Stability Prepare fresh this compound reagent solution to rule out degradation.[2]
3 Check for Carryover Inject a blank solvent after a high-concentration sample to see if the analyte peak appears. If so, optimize the wash steps.[10]
4 Assess Matrix Effects Prepare standards in a representative blank matrix to see if the signal is suppressed or enhanced compared to standards in a clean solvent.[11]
5 Optimize Chromatography Improve the separation of your analyte from co-eluting matrix components that may be causing ion suppression.[8]

Quantitative Data Summary

The following tables provide a summary of typical parameters that should be optimized for the analysis of derivatized compounds. The values provided are illustrative and should be optimized for your specific analyte and instrumentation.

Table 1: Derivatization Reaction Optimization Parameters

ParameterCondition 1Condition 2Condition 3Optimal
Reagent:Analyte Molar Ratio 10:150:1100:150:1
Reaction Temperature (°C) 25507050
Reaction Time (minutes) 15306030
Reaction pH 7.58.59.58.5

Table 2: Mass Spectrometer Source Parameter Optimization

ParameterSetting 1Setting 2Setting 3Optimal
Capillary Voltage (kV) 2.53.54.53.5
Desolvation Temperature (°C) 350450550450
Nebulizer Gas Flow (L/hr) 6008001000800
Cone Gas Flow (L/hr) 50100150100

Experimental Protocols

Protocol 1: General Derivatization Procedure with this compound

This protocol provides a general workflow for the derivatization of a target analyte with this compound. Note: This is a template and should be optimized for your specific application.

  • Sample Preparation:

    • Extract your analyte of interest from the biological matrix using a suitable method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a buffer solution at the optimal pH for the derivatization reaction.

  • Derivatization Reaction:

    • Add the this compound reagent solution (at an optimized molar excess) to the reconstituted sample.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at the optimized temperature for the determined optimal time.

  • Quenching (if necessary):

    • If excess derivatization reagent interferes with the analysis, add a quenching agent to stop the reaction.

  • Sample Dilution and Analysis:

    • Dilute the final reaction mixture with the initial mobile phase conditions.

    • Inject the sample into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Analysis of this compound Derivatives

This protocol outlines a general method for the analysis of derivatized compounds.

  • Liquid Chromatography:

    • Column: Use a column that provides good retention and peak shape for your derivatized analyte (e.g., a C18 column).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that effectively separates your analyte from other components.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the properties of the this compound derivative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: Determine the optimal precursor and product ions for your derivatized analyte by infusing a standard.

    • Source Parameters: Optimize the capillary voltage, desolvation temperature, and gas flows for maximum signal intensity (refer to Table 2).

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction of Analyte Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown Reconstitution Reconstitution in Buffer DryDown->Reconstitution AddReagent Add this compound Reconstitution->AddReagent Incubation Incubation (Optimized Time & Temp) AddReagent->Incubation Quench Quench Reaction (Optional) Incubation->Quench Dilution Dilution Quench->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS

Caption: A general experimental workflow for sample preparation, derivatization, and LC-MS/MS analysis.

Troubleshooting_Low_Signal Start Low or No Signal Detected Check_MS Is the MS instrument functioning correctly? Start->Check_MS Check_Deriv Is the derivatization reaction complete? Check_MS->Check_Deriv Yes Fix_MS Troubleshoot MS hardware and tune parameters. Check_MS->Fix_MS No Check_Source Is the ion source spray stable? Check_Deriv->Check_Source Yes Optimize_Deriv Optimize reaction conditions: - Time - Temperature - Reagent Ratio Check_Deriv->Optimize_Deriv No Check_Sample_Prep Is analyte recovery sufficient? Check_Source->Check_Sample_Prep Yes Clean_Source Clean and inspect the ion source. Check for clogs. Check_Source->Clean_Source No Optimize_Prep Optimize extraction and cleanup protocol. Check_Sample_Prep->Optimize_Prep No Signal_Improved Signal Improved Check_Sample_Prep->Signal_Improved Yes Fix_MS->Start Optimize_Deriv->Start Clean_Source->Start Optimize_Prep->Start

References

Technical Support Center: Matrix Effects in DNSAH Analysis with DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 2,4-dinitrosulfenyl-N-acetyl-histamine (DNSAH) using its stable isotope-labeled internal standard, DNSAH-15N2. The information provided is based on the analysis of histamine (B1213489), for which DNSAH is a derivatizing agent.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DNSAH analysis?

A1: Matrix effects are the alteration of ionization efficiency for DNSAH due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[1] In the context of DNSAH analysis, which is a derivative of histamine, matrix components can interfere with the ionization of the DNSAH molecule in the mass spectrometer's ion source.

Q2: How does using this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to DNSAH but has a different mass due to the 15N isotopes, it co-elutes with DNSAH from the liquid chromatography (LC) column and experiences the same matrix effects.[2] By calculating the ratio of the DNSAH peak area to the this compound peak area, the variability caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and reliable quantification.[2]

Q3: I am observing high variability in my this compound signal. What could be the cause?

A3: High variability in the internal standard signal can be due to several factors:

  • Inconsistent Sample Preparation: Variations in extraction efficiency or incomplete protein precipitation can lead to differing matrix components in each sample, affecting the this compound signal.

  • Pipetting Errors: Inaccurate spiking of the this compound into samples will result in variable signal intensity.

  • Analyte-Internal Standard Interactions: At very high concentrations, the analyte and internal standard can compete for ionization, leading to non-linear responses.

  • Chromatographic Separation: A slight separation between DNSAH and this compound on the column can expose them to different matrix components, causing differential matrix effects.[3]

Q4: Can derivatization with DNSAH itself influence matrix effects?

A4: Yes, the derivatization process can influence matrix effects in several ways:

  • Improved Chromatography: Derivatization changes the physicochemical properties of histamine, which can lead to better retention on reversed-phase columns and separation from endogenous interferences.[4]

  • Altered Ionization: The DNSAH derivative may have different ionization characteristics compared to the underivatized histamine, potentially making it more or less susceptible to matrix effects.[5]

  • Introduction of Interferences: The derivatization reagent and by-products, if not completely removed, can contribute to matrix effects.

Q5: What are the best sample preparation techniques to minimize matrix effects for DNSAH analysis in plasma?

A5: For plasma samples, which are rich in proteins and phospholipids, the following techniques are recommended to reduce matrix components:

  • Protein Precipitation (PPT): A simple and common method, often using acetonitrile (B52724) or methanol (B129727). However, it may not be sufficient to remove all interfering substances.[6]

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): Considered one of the most effective techniques for removing matrix interferences.[4] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in DNSAH analysis.

Observed Problem Potential Cause Recommended Action
Low or no DNSAH and this compound signal Inefficient ionization due to severe ion suppression.- Optimize ion source parameters (e.g., temperature, gas flows).- Dilute the sample extract to reduce the concentration of matrix components.[3]- Improve sample cleanup using SPE or LLE.
High variability in analyte/internal standard ratio between replicates Inconsistent matrix effects across samples.- Ensure consistent and thorough sample homogenization and extraction.- Check for and resolve any chromatographic separation between DNSAH and this compound.[3]- Evaluate the matrix effect for each new batch of samples.
Poor peak shape (tailing, fronting, or splitting) Co-eluting matrix components interfering with the chromatography.- Optimize the LC gradient to improve separation from interfering peaks.- Use a guard column to protect the analytical column from strongly retained matrix components.- Ensure the injection solvent is compatible with the mobile phase.
Signal intensity of this compound decreases with increasing analyte concentration Ionization competition between the analyte and the internal standard.- Re-evaluate the concentration of the this compound spiking solution. It should be at a level that provides a strong signal without saturating the detector.[3]
Inaccurate quantification in quality control (QC) samples Matrix effects are not being adequately compensated for by the internal standard.- Perform a post-extraction spike experiment to quantify the extent of the matrix effect.- Prepare matrix-matched calibration standards to mimic the sample matrix as closely as possible.- Investigate the isotopic purity of the this compound standard.

Experimental Protocols

Protocol: Assessment of Matrix Effect using Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): DNSAH and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Blank matrix (e.g., plasma from a control subject) is extracted first. DNSAH and this compound are then spiked into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): DNSAH and this compound are spiked into the blank matrix before the extraction process. This set is used to determine recovery.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the DNSAH and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for histamine analysis in biological fluids, which can serve as a reference for setting expectations for DNSAH analysis.

ParameterPlasmaUrineReference
Lower Limit of Quantification (LLOQ) 0.2 - 15.6 ng/mL0.5 fmol (on-column)[6][7][8]
Recovery 93.6% - 102.8%>83%[6][9]
Intra-day Precision (%CV) < 15%< 5%[6][9]
Inter-day Precision (%CV) < 15%< 5%[6][9]

Visualizations

Workflow for Troubleshooting Matrix Effects in DNSAH Analysis cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inaccurate or Irreproducible Results CheckIS Check Internal Standard (this compound) Response Problem->CheckIS CheckPeak Examine Peak Shape and Retention Time Problem->CheckPeak SamplePrep Review Sample Preparation CheckIS->SamplePrep High Variability MassSpec Assess MS Parameters CheckIS->MassSpec Low Signal Chromatography Evaluate Chromatography CheckPeak->Chromatography Poor Shape OptimizePrep Optimize Sample Cleanup (SPE, LLE) SamplePrep->OptimizePrep DiluteSample Dilute Sample SamplePrep->DiluteSample OptimizeLC Modify LC Gradient/Column Chromatography->OptimizeLC OptimizeMS Tune Ion Source MassSpec->OptimizeMS OptimizePrep->Problem Re-evaluate OptimizeLC->Problem Re-evaluate OptimizeMS->Problem Re-evaluate DiluteSample->Problem Re-evaluate

Troubleshooting workflow for matrix effects.

Principle of Stable Isotope-Labeled Internal Standard cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_effect Matrix Effect cluster_quantification Quantification Analyte DNSAH (Analyte) SpikedSample Spiked Sample Analyte->SpikedSample IS This compound (Internal Standard) IS->SpikedSample Matrix Biological Matrix Matrix->SpikedSample Extraction Extraction & Cleanup SpikedSample->Extraction LCMS LC-MS/MS Extraction->LCMS IonSuppression Ion Suppression/Enhancement AnalyteSignal DNSAH Signal (Affected) LCMS->AnalyteSignal IS_Signal This compound Signal (Affected Equally) LCMS->IS_Signal Ratio Ratio (Analyte/IS) is Constant AnalyteSignal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Compensation for matrix effects using this compound.

DNSAH Derivatization of Histamine Histamine Histamine NH2 Reaction Histamine:p1->Reaction DNS_Cl 2,4-Dinitrosulfenyl Chloride (DNS-Cl) S-Cl DNS_Cl:p1->Reaction DNSAH DNSAH Derivative NH-S-... HCl HCl Reaction->DNSAH:p1 Reaction->HCl

General reaction of histamine with a sulfenyl chloride.

References

DNSAH-15N2 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of DNSAH-15N2. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the integrity of your experiments.

Summary of Storage and Stability

Proper handling and storage of this compound are critical for maintaining its chemical integrity and ensuring accurate experimental results. The following tables summarize the recommended conditions based on available data.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationSource
Temperature -20°CLGC Standards
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)General Best Practice
Light Protect from light (e.g., store in an amber vial or dark location)General Best Practice

Table 2: Recommended Storage for this compound Solutions

ParameterRecommendationSource
Solvent Methanol or DMSOMethod of Test for Veterinary Drug Residues in Foods
Temperature In a freezer (temperature not specified)Method of Test for Veterinary Drug Residues in Foods
Light Store in the darkMethod of Test for Veterinary Drug Residues in Foods
Duration Prepare fresh solutions for high-purity applicationsGeneral Best Practice

Experimental Protocols

Preparation of this compound Stock Solution

This protocol is based on methodologies for the use of this compound as an internal standard in analytical testing.

Materials:

  • This compound (solid)

  • Methanol (HPLC grade) or Dimethyl sulfoxide (B87167) (DMSO)

  • Amber volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of solid this compound.

  • Transfer the solid to an amber volumetric flask.

  • Add a small amount of the chosen solvent (methanol or DMSO) to dissolve the solid.

  • Once dissolved, dilute to the final volume with the solvent.

  • Mix the solution thoroughly.

  • Store the stock solution in a tightly sealed amber container in a freezer and protected from light.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for using a stable isotope-labeled compound like this compound as an internal standard in a quantitative analysis, such as LC-MS/MS.

Experimental Workflow for this compound as an Internal Standard cluster_Preparation Preparation cluster_SampleProcessing Sample Processing cluster_Analysis Analysis cluster_DataProcessing Data Processing A Prepare this compound Stock Solution C Prepare Calibration Standards & QCs A->C B Prepare Analyte Stock Solution B->C G LC-MS/MS Analysis C->G D Sample Collection (e.g., plasma, tissue) E Spike with this compound Internal Standard D->E F Sample Extraction (e.g., SPE, LLE) E->F F->G H Peak Integration G->H I Calculate Analyte/IS Ratio H->I J Quantification using Calibration Curve I->J

Caption: A typical experimental workflow for quantitative analysis using this compound as an internal standard.

Troubleshooting and FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Q1: The solid this compound has changed color. Is it still usable?

A1: A change in color of the solid material can be an indication of degradation, possibly due to oxidation from exposure to air or light. For experiments that require high purity and accurate quantification, it is strongly recommended to use a fresh, uncolored lot of the compound. If the use of the discolored material is unavoidable, it should be validated against a known fresh standard to assess its suitability for the intended application.

Q2: My this compound solution has turned a different color. Can I still use it?

A2: Similar to the solid form, a color change in a solution of this compound suggests that degradation has occurred. The usability of the solution will depend on the nature of your experiment. For sensitive quantitative analyses, such as those using LC-MS/MS, it is best to prepare a fresh solution. The presence of degradation products could potentially interfere with the analysis.

Q3: What are the potential degradation pathways for this compound?

A3: While specific forced degradation studies for this compound are not publicly available, compounds with similar structures (aromatic nitro compounds and hydrazides) can be susceptible to:

  • Hydrolysis: The hydrazide functional group may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The aromatic amine and hydrazide moieties can be prone to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of many organic molecules, particularly those with aromatic and nitro groups.

Q4: I am seeing unexpected peaks in my chromatogram when using this compound as an internal standard. What could be the cause?

A4: Unexpected peaks could arise from several sources:

  • Degradation Products: As discussed, if the solid or solution has degraded, you may be observing peaks from the degradation products.

  • Contamination: Ensure that all solvents, vials, and equipment used for solution preparation and analysis are clean and free of contaminants.

  • Matrix Effects: If you are analyzing complex samples, components of the matrix may be interfering with the analysis. Ensure your sample preparation method is adequate to remove interferences.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, follow these best practices:

  • Work with fresh solutions: Prepare solutions fresh, especially for critical experiments.

  • Protect from light: Use amber vials or cover your containers with aluminum foil during sample preparation and analysis.

  • Control temperature: Keep solutions cool and avoid prolonged exposure to high temperatures.

  • Use appropriate pH: If your experimental conditions require a specific pH, be mindful of the potential for hydrolysis at extreme pH values.

The following diagram illustrates the logical steps to troubleshoot common issues encountered with this compound.

Troubleshooting this compound Issues Start Issue Encountered ColorChange Color Change in Solid or Solution? Start->ColorChange UnexpectedPeaks Unexpected Chromatographic Peaks? ColorChange->UnexpectedPeaks No UseFresh Prepare Fresh Solution from New Solid Stock ColorChange->UseFresh Yes PoorPeakShape Poor Peak Shape? UnexpectedPeaks->PoorPeakShape No CheckPurity Analyze for Degradation Products (if possible) UnexpectedPeaks->CheckPurity Yes OptimizeLC Optimize LC Conditions: - Injection Solvent - Gradient Profile - Column Chemistry PoorPeakShape->OptimizeLC Yes CheckStorage Review Storage Conditions: - Inert Atmosphere? - Protected from Light? - Correct Temperature? UseFresh->CheckStorage CheckMethod Review Analytical Method: - Column Contamination? - Mobile Phase Issues? - Sample Matrix Effects? CheckPurity->CheckMethod

Caption: A troubleshooting guide for common issues with this compound.

Technical Support Center: Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stable Isotope Labeled (SIL) Internal Standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.

Issue 1: Low or No Signal Intensity of the SIL Internal Standard

Q: I am not observing a sufficient signal for my SIL internal standard. What could be the cause?

A: Low or no signal from your SIL internal standard can be attributed to several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.

Potential Causes and Troubleshooting Steps:

  • Improper Storage and Handling:

    • Question: Was the SIL internal standard stored under the recommended conditions (e.g., temperature, light protection)?

    • Action: Review the manufacturer's storage guidelines. Improper storage can lead to degradation. Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.

  • Pipetting or Dilution Errors:

    • Question: Are you confident in the concentration of your spiking solution and the volume added to the samples?

    • Action: Verify all calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution series to confirm the concentration of your stock and working solutions.

  • Degradation in Matrix:

    • Question: Could the SIL internal standard be degrading after being added to the

Technical Support Center: Optimizing LC Gradient for DNSAH and DNSAH-15N2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dansyl-amino-hydrazide (DNSAH) and its stable isotope-labeled internal standard, DNSAH-15N2. The following information is designed to help you optimize your liquid chromatography (LC) gradient and troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using DNSAH and this compound in our experiments?

A1: DNSAH (dansyl-amino-hydrazide) is a derivatization reagent used to enhance the detection of carbonyl-containing compounds (aldehydes and ketones) in liquid chromatography-mass spectrometry (LC-MS). It improves chromatographic separation and increases ionization efficiency.[1] The stable isotope-labeled internal standard, this compound, is used for accurate quantification. By spiking samples with a known concentration of this compound, variations in sample preparation and instrument response can be normalized, leading to more precise and reliable results.

Q2: We are observing a shift in retention time for this compound relative to DNSAH. Is this expected?

A2: A small retention time shift between an analyte and its stable isotope-labeled internal standard can sometimes occur, although they are expected to co-elute. This phenomenon, known as the "isotope effect," is more pronounced with deuterium (B1214612) labeling but can occasionally be observed with 15N labeling, especially in high-resolution chromatography. If the shift is consistent, it can be accounted for during data processing. However, significant or variable shifts may indicate other issues. A method has been developed to select internal reference markers to check for and correct retention time shifts in chemical isotope labeling LC-MS.[2]

Q3: What are the key parameters to consider when optimizing the LC gradient for DNSAH and this compound separation?

A3: The three most critical parameters for gradient optimization are the initial and final percentages of the organic solvent (Mobile Phase B) and the gradient time.[3] A "scouting gradient" with a wide range (e.g., 5-95% B) can be used to determine the approximate elution time of your compounds of interest.[3] Based on this, you can create a more focused gradient with a shallower slope around the elution time to improve resolution. Other factors to consider include the column chemistry (e.g., C18), column dimensions, flow rate, and column temperature.

Q4: Can you provide a starting point for an LC gradient program?

A4: A good starting point for a reversed-phase separation of DNSAH-derivatized compounds on a C18 column would be a linear gradient. For example, you could start with a lower percentage of organic phase and gradually increase it. A shallow gradient is often beneficial for resolving closely eluting compounds.[4] Refer to the tables in the "Optimizing the LC Gradient" section for more detailed examples of gradient conditions to test.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of DNSAH and this compound derivatized samples.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Sample Solvent: The solvent used to dissolve the sample is too strong compared to the initial mobile phase. 3. Column Contamination: Buildup of matrix components on the column.1. Dilute the sample or inject a smaller volume. 2. Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions. 3. Flush the column with a strong solvent or replace the column if flushing is ineffective.
Co-elution of DNSAH and this compound with Interferences 1. Insufficient Chromatographic Resolution: The gradient may be too steep. 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the signal.1. Decrease the gradient slope (increase the gradient time) around the elution time of the analytes. 2. Optimize sample preparation to remove interfering matrix components. 3. Adjust the initial and final %B to better separate the analytes from the interferences.
Low Signal Intensity/Poor Sensitivity 1. Incomplete Derivatization: The reaction conditions may not be optimal. 2. Ion Suppression: Matrix components are interfering with the ionization of the target analytes. 3. Suboptimal MS Parameters: The mass spectrometer settings are not optimized for DNSAH-derivatized compounds.1. Review and optimize the derivatization protocol. Ensure correct pH, temperature, and reaction time. 2. Improve sample cleanup to remove ion-suppressing agents. A shallower gradient can also help separate the analytes from the suppressive region. 3. Optimize MS parameters such as capillary voltage, gas flow, and collision energy for the specific m/z of your DNSAH-derivatized analytes.
Variable Retention Times 1. Fluctuations in Column Temperature: The column oven is not maintaining a stable temperature. 2. Inconsistent Mobile Phase Composition: Issues with the pump or improper mobile phase preparation. 3. Column Degradation: The stationary phase is breaking down over time.1. Ensure the column compartment is thermostatted and the temperature is stable.[5] 2. Check the LC pump for leaks or bubbles. Prepare fresh mobile phase and ensure it is properly degassed.[5] 3. Replace the column if performance continues to degrade after troubleshooting other potential causes.
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. Detector Issues: The detector lamp may be failing (for UV detectors). 3. Improper System Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions between runs.1. Use high-purity solvents and additives. Filter mobile phases before use. 2. Check the detector's performance and replace the lamp if necessary. 3. Increase the post-run equilibration time to ensure the column is ready for the next injection.

Experimental Protocols

DNSAH Derivatization Protocol for Carbonyl Compounds

This protocol is a general guideline and may need to be optimized for your specific application.

Materials:

  • DNSAH (Dansyl-amino-hydrazide) solution (e.g., 1 mg/mL in acetonitrile)

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Sample containing carbonyl compounds

  • Acid catalyst (e.g., 2% v/v trifluoroacetic acid in acetonitrile)

  • Quenching solution (if necessary)

  • Vials for reaction and autosampler

Procedure:

  • Sample Preparation: Prepare your sample in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to your sample.

  • Derivatization Reaction:

    • Add an excess of the DNSAH solution to the sample.

    • Add the acid catalyst to initiate the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction mixture. Optimization of time and temperature may be required (e.g., 60°C for 30 minutes).

  • Reaction Quenching (Optional): If necessary, the reaction can be stopped by adding a quenching reagent.

  • Sample Dilution: Dilute the sample to the appropriate concentration for LC-MS analysis using the initial mobile phase conditions.

  • Analysis: Inject the derivatized sample into the LC-MS system.

Data Presentation: Optimizing the LC Gradient

The following table provides a framework for optimizing your LC gradient. It is recommended to systematically vary these parameters to achieve the best separation for DNSAH and this compound derivatized analytes.

Parameter Condition 1 (Scouting) Condition 2 (Optimized for Speed) Condition 3 (Optimized for Resolution)
Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 150 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.5 mL/min0.3 mL/min
Column Temp. 40 °C45 °C35 °C
Initial %B 5%20%15%
Final %B 95%80%60%
Gradient Time 10 min5 min20 min
Post-run Equil. 3 min2 min5 min

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Sample Collection Spike Spike with this compound Sample->Spike Derivatize Add DNSAH & Catalyst Spike->Derivatize Incubate Incubate (e.g., 60°C, 30 min) Derivatize->Incubate Dilute Dilute for Injection Incubate->Dilute Inject Inject into LC-MS Dilute->Inject Gradient LC Gradient Separation Inject->Gradient Detect MS Detection Gradient->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using IS Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for DNSAH/DNSAH-15N2 analysis.

troubleshooting_logic Problem Chromatographic Problem Identified Check_RT Retention Time Shift? Problem->Check_RT Check_PeakShape Poor Peak Shape? Check_RT->Check_PeakShape No Sol_RT Verify Temp & Flow Rate Check for Leaks Check_RT->Sol_RT Yes Check_Sensitivity Low Sensitivity? Check_PeakShape->Check_Sensitivity No Sol_PeakShape Adjust Sample Solvent Check for Overload Optimize Gradient Check_PeakShape->Sol_PeakShape Yes Sol_Sensitivity Optimize Derivatization Improve Sample Cleanup Tune MS Parameters Check_Sensitivity->Sol_Sensitivity Yes Consult Consult Instrument Manual or Manufacturer Check_Sensitivity->Consult No Resolved Problem Resolved Sol_RT->Resolved Sol_PeakShape->Resolved Sol_Sensitivity->Resolved

Caption: Troubleshooting logic for LC gradient optimization.

References

troubleshooting poor recovery of DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNSAH-15N2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the stable isotope-labeled version of 3,5-Dinitrosalicylhydrazide (DNSAH), with the nitrogen atoms in the hydrazide group being the heavy isotope ¹⁵N.[1][2] DNSAH is a metabolite of the veterinary drug nifursol.[3] Due to its isotopic labeling, this compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to accurately determine the concentration of DNSAH in various samples.[1]

Q2: What are the main applications of this compound?

The primary application of this compound is as an internal standard for the quantitative analysis of DNSAH, a marker residue for the veterinary drug nifursol, in food products of animal origin.[3] This is crucial for food safety monitoring and regulatory compliance. It can also be utilized as a tracer in metabolic studies to investigate the fate of DNSAH in biological systems.[1]

Q3: Why is an internal standard like this compound necessary?

Internal standards are essential in quantitative analysis to correct for the loss of analyte during sample preparation and for variations in instrument response. Since this compound is chemically identical to DNSAH, it behaves similarly during extraction, derivatization, and chromatographic separation. However, it can be distinguished by its higher mass in a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the analyte (DNSAH) to the internal standard (this compound) can be used to calculate the initial concentration of the analyte with high accuracy and precision, compensating for any experimental variability.

Troubleshooting Guide: Poor Recovery of this compound

Poor recovery of the internal standard can lead to inaccurate quantification of the target analyte. This guide addresses common causes of low this compound recovery and provides systematic troubleshooting steps.

Problem: Low signal or no detectable peak for this compound in the final analysis.

This is a critical issue that directly impacts the reliability of your quantitative results. The following sections break down the potential causes and solutions.

The complex nature of biological matrices (e.g., tissue, feed) can hinder the efficient extraction of this compound.

  • Solution 1: Optimize Extraction Solvent. The choice of solvent is critical. A solvent system that effectively solubilizes DNSAH while precipitating interfering matrix components is ideal. Consider a multi-step extraction or trying different solvent polarities.

  • Solution 2: Solid-Phase Extraction (SPE) Optimization. If using SPE, ensure the cartridge type, conditioning, loading, washing, and elution steps are optimized for a compound with the chemical properties of DNSAH. The sorbent should have a high affinity for DNSAH.

  • Solution 3: Liquid-Liquid Extraction (LLE) Optimization. For LLE, the pH of the aqueous phase and the choice of the organic solvent are key parameters. Adjusting the pH can change the ionization state of DNSAH and improve its partitioning into the organic phase.

Troubleshooting Extraction Issues

ParameterRecommendationRationale
Extraction Solvent Test a range of solvents from polar (e.g., acetonitrile, methanol) to non-polar (e.g., ethyl acetate (B1210297), dichloromethane). A mixture of solvents may be optimal.DNSAH has both polar and non-polar characteristics. The optimal solvent will depend on the sample matrix.
pH Adjustment For LLE, adjust the pH of the sample homogenate. Test a range from acidic to neutral pH.The solubility and partitioning behavior of DNSAH, which has acidic and basic functional groups, are pH-dependent.
Homogenization Ensure thorough homogenization of the sample to release the analyte from the matrix.Incomplete homogenization is a common cause of low and variable recovery.
SPE Sorbent For SPE, screen different sorbent types (e.g., reversed-phase C18, mixed-mode cation/anion exchange).The choice of sorbent should be based on the chemical properties of DNSAH to ensure strong retention and selective elution.

This compound, like its unlabeled counterpart, may be susceptible to degradation under certain conditions.

  • Solution 1: Light Protection. Aromatic nitro compounds can be light-sensitive. Protect samples from direct light during all stages of the experimental workflow. Use amber vials or cover tubes with aluminum foil.

  • Solution 2: Temperature Control. High temperatures can accelerate degradation. Avoid excessive heat during sample evaporation steps and store samples at appropriate low temperatures when not in use.

  • Solution 3: pH Stability. Extreme pH conditions could potentially lead to hydrolysis or other degradation pathways. Maintain the pH within a stable range during extraction and storage.

In some analytical methods, derivatization is used to improve the chromatographic properties or detector response of the analyte.

  • Solution 1: Check Reagent Quality. Ensure the derivatizing agent is fresh and has not degraded.

  • Solution 2: Optimize Reaction Conditions. The temperature, time, and pH of the derivatization reaction are critical. A suboptimal condition can lead to incomplete derivatization and thus, poor recovery of the derivatized product.

Problems with the analytical instrument (LC-MS, GC-MS) can mimic poor recovery.

  • Solution 1: Verify Instrument Performance. Analyze a standard solution of this compound directly to confirm that the instrument is functioning correctly and that the detection parameters are appropriate.

  • Solution 2: Check for Ion Suppression/Enhancement. The sample matrix can sometimes interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed or enhanced signal. Diluting the sample extract or improving the cleanup procedure can mitigate these matrix effects.

  • Solution 3: Optimize MS Parameters. Ensure the mass spectrometer is correctly tuned and that the parameters for detecting this compound (e.g., precursor and product ions for MS/MS) are optimized for maximum sensitivity.

Experimental Protocols

Protocol: Quantitative Analysis of DNSAH in Animal Tissue using this compound Internal Standard by LC-MS/MS

This protocol provides a general workflow. Optimization for specific tissue types and instrumentation is recommended.

  • Sample Preparation:

    • Weigh 1 gram of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 100 µL of a 1 µg/mL this compound internal standard working solution.

    • Add 10 mL of ethyl acetate.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant (ethyl acetate layer) to a clean tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate.

    • Combine the supernatants.

  • Extract Cleanup (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the combined ethyl acetate extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate DNSAH from matrix components.

    • Injection Volume: 10 µL.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both DNSAH and this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Homogenized Tissue Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Solvent Extraction (Ethyl Acetate) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for the quantification of DNSAH using this compound.

troubleshooting_logic cluster_extraction Extraction Issues? cluster_degradation Degradation? cluster_instrument Instrumental Problems? Start Poor Recovery of this compound Optimize_Solvent Optimize Extraction Solvent Start->Optimize_Solvent Optimize_SPE Optimize SPE Protocol Start->Optimize_SPE Optimize_LLE Optimize LLE Conditions Start->Optimize_LLE Protect_Light Protect from Light Start->Protect_Light Control_Temp Control Temperature Start->Control_Temp Check_pH Check pH Stability Start->Check_pH Verify_Performance Verify Instrument Performance Start->Verify_Performance Check_Matrix_Effects Check for Matrix Effects Start->Check_Matrix_Effects Optimize_MS_Params Optimize MS Parameters Start->Optimize_MS_Params

Caption: Troubleshooting logic for poor recovery of this compound.

References

minimizing ion suppression with DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using DNSAH-15N2 as an internal standard in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of 3,5-Dinitrosalicylic acid hydrazide (DNSAH).[1][2][3] It is used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because its chemical and physical properties are nearly identical to the unlabeled DNSAH, it co-elutes during chromatography and experiences similar matrix effects, including ion suppression. This allows it to be used to accurately correct for signal variations and improve the precision and accuracy of quantification.[4][5]

Q2: What is ion suppression and how does it affect my results with this compound?

Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the analyte of interest (and the internal standard, this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[6][7][8] These interfering molecules can compete for ionization in the MS source, leading to an underestimation of the analyte concentration.[9] If the ion suppression effect is not consistent between the analyte and the internal standard, it can lead to inaccurate and imprecise results.

Q3: How can I detect the presence of ion suppression in my assay?

The presence of ion suppression can be investigated by performing a post-column infusion experiment. In this technique, a constant flow of a solution containing your analyte and this compound is introduced into the mass spectrometer after the analytical column. When a blank matrix sample is injected onto the column, any dip in the baseline signal for your analyte and internal standard indicates the retention time at which matrix components are eluting and causing ion suppression.

Troubleshooting Guide

This guide addresses common issues related to ion suppression when using this compound.

Problem Potential Cause Recommended Solution
Low signal intensity for both DNSAH and this compound High concentration of co-eluting matrix components causing significant ion suppression.- Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[6] - Improve Chromatographic Separation: Modify the LC gradient, change the stationary phase, or use a column with a different selectivity to separate the analytes from the matrix interferences.[7] - Sample Dilution: Dilute the sample to reduce the concentration of matrix components.[8]
Inconsistent ratio of DNSAH to this compound across samples Differential ion suppression between the analyte and the internal standard. This can occur if the matrix composition varies significantly between samples.- Matrix-Matched Calibration: Prepare calibration standards in a matrix that is representative of the study samples to compensate for consistent matrix effects.[6] - Re-evaluate Sample Cleanup: The current sample preparation method may not be effectively removing all critical interferences. Consider a more rigorous cleanup protocol.
Poor peak shape (e.g., splitting, broadening) for DNSAH and this compound Contamination of the LC column or sample, or suboptimal ionization conditions.- Column Maintenance: Ensure the column is properly washed and regenerated.[6] - Adjust Ionization Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to improve peak shape and reduce broadening.[6]
High background noise Contamination from solvents, reagents, or sample collection tubes.- Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade. - Check for Leachables: Plasticizers and other compounds can leach from sample tubes and plates. Test different labware to minimize this source of contamination.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DNSAH from Honey Samples

This protocol is adapted from a method for the determination of DNSAH in honey.[10]

  • Sample Hydrolysis:

    • Weigh 1 g of a homogenized honey sample into a 50 mL centrifuge tube.

    • Add 5 mL of 0.1 M HCl.

    • Vortex for 1 minute.

    • Incubate at 50°C for 30 minutes.

  • Derivatization:

  • SPE Cleanup:

    • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the entire sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Elute the derivatized DNSAH with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase and add a known concentration of this compound.

    • The sample is now ready for LC-MS analysis.

Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
  • System Setup:

    • Set up the LC-MS system as for a standard analysis.

    • Prepare a solution containing the analyte of interest and this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Using a T-junction, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.

  • Analysis:

    • Once a stable signal is achieved for both the analyte and this compound, inject a blank matrix sample that has been through the entire sample preparation procedure.

    • Monitor the signal for the analyte and the internal standard throughout the chromatographic run.

  • Interpretation:

    • A decrease in the signal intensity for either compound indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that interfere with ionization.

Visualizing Experimental Workflows

IonSuppressionTroubleshooting Ion Suppression Troubleshooting Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_remediate Remediation cluster_verify Verification observe_issue Inconsistent or Low Signal for DNSAH/DNSAH-15N2 is_suppression Is it Ion Suppression? observe_issue->is_suppression post_column Perform Post-Column Infusion is_suppression->post_column Yes optimize_chrom Optimize Chromatography post_column->optimize_chrom improve_cleanup Improve Sample Cleanup post_column->improve_cleanup dilute_sample Dilute Sample post_column->dilute_sample reanalyze Re-analyze Samples optimize_chrom->reanalyze improve_cleanup->reanalyze dilute_sample->reanalyze issue_resolved Issue Resolved? reanalyze->issue_resolved issue_resolved->observe_issue No end_process End issue_resolved->end_process Yes

Caption: A flowchart for troubleshooting ion suppression.

SPE_Workflow SPE Workflow for DNSAH Analysis start Start: Honey Sample hydrolysis 1. Acid Hydrolysis start->hydrolysis derivatization 2. Derivatization with 2-nitrobenzaldehyde hydrolysis->derivatization spe_conditioning 3. Condition SPE Cartridge derivatization->spe_conditioning sample_loading 4. Load Sample spe_conditioning->sample_loading wash 5. Wash Cartridge sample_loading->wash elution 6. Elute Analyte wash->elution evaporation 7. Evaporate to Dryness elution->evaporation reconstitution 8. Reconstitute & Add this compound evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: A typical SPE workflow for DNSAH sample preparation.

References

DNSAH-15N2 purity and potential interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the stable isotope-labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH). DNSAH is a metabolite of the nitrofuran antibiotic Nifursol.[1][2] Due to its isotopic labeling, this compound is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of DNSAH residues in various matrices, particularly in food products.

Q2: What is the expected purity of this compound?

Commercial suppliers of this compound typically state a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[3] However, the actual purity can vary between batches and suppliers. It is crucial to verify the purity of each new lot to ensure the accuracy of your experimental results.

Q3: How should this compound be stored?

To ensure the stability of this compound, it is recommended to store it at -20°C.[3] As a nitroaromatic hydrazide, it may be susceptible to degradation over time, especially if exposed to light, high temperatures, or non-neutral pH conditions.

Troubleshooting Guide

Purity and Impurity Related Issues

Q4: I see unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

Unexpected peaks in your HPLC chromatogram could be due to several factors:

  • Synthesis-Related Impurities: The synthesis of DNSAH originates from salicylic (B10762653) acid, which is first nitrated to form 3,5-dinitrosalicylic acid and then reacted with hydrazine. Potential impurities from the synthesis process include:

    • Unreacted Starting Materials: Salicylic acid or 3,5-dinitrosalicylic acid.

    • Isomeric Byproducts: Mono-nitrated salicylic acids such as 3-nitrosalicylic acid and 5-nitrosalicylic acid, which can be formed during the nitration of salicylic acid.[4]

    • Side-Reaction Products: Other related substances formed during the hydrazide formation step.

  • Degradation Products: this compound, being a hydrazide, can be susceptible to hydrolysis, especially under acidic or basic conditions. Nitroaromatic compounds can also be prone to degradation.

  • Contamination: Contamination from solvents, vials, or the analytical instrument itself.

Q5: How can I identify the unknown peaks in my chromatogram?

To identify unknown peaks, consider the following steps:

  • Mass Spectrometry (MS) Analysis: If your HPLC is coupled to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide the molecular weight of the impurities.

  • Fragmentation Analysis: Use tandem mass spectrometry (MS/MS) to fragment the ions of the unknown peaks. The fragmentation pattern can provide structural clues. For nitroaromatic compounds, common neutral losses include NO (30 Da), NO₂ (46 Da), and CO₂ (44 Da) from the carboxylic acid precursor.

  • Literature and Database Search: Search for known impurities and degradation products of DNSAH, Nifursol, and related compounds in scientific literature and chemical databases.

Mass Spectrometry (MS) Interference

Q6: My mass spectrometry data for this compound shows unexpected fragments or a complex spectrum. How can I interpret this?

The fragmentation of nitroaromatic compounds in a mass spectrometer can be complex. Key fragmentation pathways for compounds like DNSAH include:

  • Loss of Nitro Groups: Expect to see losses of NO and NO₂.

  • Decarboxylation: If the precursor 3,5-dinitrosalicylic acid is present, it can readily lose CO₂.

  • Cleavage of the Hydrazide Group: Fragmentation of the hydrazide moiety can also occur.

  • Ortho Effect: The presence of a hydroxyl group ortho to a nitro group can lead to characteristic fragmentation patterns, such as the loss of a hydroxyl radical.

It is advisable to analyze a well-characterized standard of DNSAH (unlabeled) to establish its fragmentation pattern under your specific MS conditions. This will help in distinguishing the fragmentation of the analyte from that of potential interferences.

Q7: I am using this compound as an internal standard and observe signal suppression or enhancement. What could be the cause?

Matrix effects are a common cause of signal suppression or enhancement in LC-MS analysis. If you are analyzing complex samples (e.g., food extracts), co-eluting matrix components can interfere with the ionization of this compound. To mitigate this:

  • Improve Sample Preparation: Employ more rigorous sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Optimize Chromatography: Adjust your HPLC gradient to better separate this compound from matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

Data Presentation

Table 1: Summary of this compound Properties and Purity

PropertyValueSource
Molecular Formula C₇H₆¹⁵N₂N₂O₆PubChem
Molecular Weight 244.13 g/mol PubChem
CAS Number 1346598-09-1PubChem
Typical Purity >95% (by HPLC)LGC Standards[3]
Storage Temperature -20°CLGC Standards[3]

Table 2: Potential Interferences and Their Mass-to-Charge Ratios (m/z)

Potential InterferenceChemical FormulaMonoisotopic Mass (Da)Potential Origin
Salicylic AcidC₇H₆O₃138.03Starting material
3-Nitrosalicylic AcidC₇H₅NO₅183.02Synthesis byproduct
5-Nitrosalicylic AcidC₇H₅NO₅183.02Synthesis byproduct
3,5-Dinitrosalicylic AcidC₇H₄N₂O₇228.00Synthesis precursor
DNSAH (unlabeled)C₇H₆N₄O₆242.03Isotopic impurity

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This is a general protocol and may require optimization for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B (linear gradient)

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B (linear gradient)

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and/or Mass Spectrometry.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis prep1 Dissolve this compound in appropriate solvent prep2 Dilute to working concentration prep1->prep2 hplc HPLC Separation (C18 Column) prep2->hplc Inject Sample ms Mass Spectrometry (ESI+/-) hplc->ms data1 Purity Assessment (Peak Area % at 254 nm) ms->data1 data2 Impurity Identification (MS and MS/MS data) ms->data2

Caption: Experimental workflow for this compound purity assessment.

troubleshooting_logic cluster_investigation Investigation Steps cluster_cause Potential Causes start Unexpected Peak in Chromatogram check_blank Analyze Blank Injection start->check_blank check_ms Analyze Peak by MS start->check_ms contamination System Contamination check_blank->contamination Peak Present impurity Synthesis-Related Impurity check_ms->impurity Mass corresponds to known precursor/byproduct degradation Degradation Product check_ms->degradation Mass corresponds to potential degradant check_literature Review Synthesis & Degradation Pathways check_literature->impurity check_literature->degradation

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: DNSAH-15N2 & Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DNSAH-15N2 as an internal standard in quantitative analyses. The focus is on addressing common issues related to calibration curve development in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the stable isotope-labeled form of 3,5-Dinitrosalicylic acid hydrazide (DNSAH), containing two 15N isotopes.[1][2][3] Its primary application is as an internal standard (IS) for the accurate quantification of DNSAH in biological and other complex matrices using techniques like LC-MS/MS.[1] DNSAH is a known metabolite of the nitrofuran drug Nifursol (B1678867), and its detection is critical in food safety analysis.[4][5]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for calibration curves?

A2: A SIL internal standard is considered the "gold standard" for quantitative mass spectrometry.[6] Because this compound is chemically and physically almost identical to the unlabeled analyte (DNSAH), it behaves similarly during sample preparation, chromatography, and ionization.[3][6] This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in the final concentration measurement.[3][7]

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow.[8] For the analysis of DNSAH in food samples like honey or animal tissue, this means adding a known amount of this compound before the initial acid hydrolysis step.[5][6] Adding the IS at the beginning ensures that it accounts for any analyte loss or variability throughout the entire process, including extraction, derivatization, and cleanup.[3]

Q4: My calibration curve for DNSAH has a poor coefficient of determination (R²). What are the common causes?

A4: A low R² value indicates that the data points do not fit the regression model well. Common causes when using a SIL IS like this compound include:

  • Pipetting or Dilution Errors: Inaccurate preparation of calibration standards or inconsistent addition of the internal standard.

  • Inappropriate Calibration Range: The selected concentration range may be too wide, leading to non-linearity at the high or low ends.

  • Cross-Contamination: Carryover from a high concentration sample to the next injection.

  • Incorrect Regression Model: Forcing a linear regression on data that is inherently non-linear. A weighted quadratic regression might be more appropriate.[9]

  • Signal Cross-Contribution: Interference from the unlabeled analyte's naturally occurring isotopes with the signal of the SIL internal standard, which can cause non-linearity.[10]

Troubleshooting Guide for Calibration Curve Issues

This guide addresses specific problems you might encounter when generating a calibration curve for DNSAH using this compound as an internal standard.

Issue 1: Non-Linearity at High Concentrations

Symptoms:

  • The calibration curve flattens or "rolls over" at the upper concentration levels.

  • The accuracy of the highest calibration standards is poor.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Detector Saturation The mass spectrometer detector is overwhelmed by the high number of ions. Solution: Reduce the signal intensity by diluting the sample, decreasing the injection volume, or selecting a less abundant (but still specific) product ion for quantification.[2]
Ionization Saturation The electrospray ionization (ESI) source has a limited capacity to generate ions. At high concentrations, analyte molecules compete for ionization, leading to a non-proportional response. Solution: Dilute the samples to fall within the linear range of the ESI source. Optimize source parameters like temperature and gas flows.[1][11]
Analyte-IS Competition At very high analyte concentrations, the unlabeled DNSAH can suppress the ionization of the this compound internal standard, causing the analyte/IS ratio to plateau.[11][12] Solution: Ensure the concentration of the internal standard is appropriate and check its response across the calibration curve. The IS peak area should remain relatively constant.
Issue 2: High Variability or Poor Precision at Low Concentrations

Symptoms:

  • Replicate injections of the lower limit of quantitation (LLOQ) standard show high coefficient of variation (%CV).

  • Poor accuracy for the lowest calibration standards.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Matrix Effects Co-eluting compounds from the sample matrix (e.g., sugars and proteins in honey or tissue) interfere with the ionization of the analyte and/or internal standard.[1][3] Solution: Improve the sample cleanup procedure. Optimize the chromatographic separation to resolve DNSAH from interfering matrix components. A stable isotope-labeled IS like this compound is excellent at compensating for matrix effects, but severe suppression can still impact sensitivity.[3]
Poor Signal-to-Noise (S/N) The analyte response at the LLOQ is too close to the background noise. Solution: Increase the sensitivity of the MS method by optimizing ion source parameters and collision energy. Improve sample preparation to reduce matrix and chemical noise.[5]
Inconsistent Recovery Analyte loss during sample preparation is variable and not fully compensated by the internal standard. Solution: Re-evaluate the sample extraction and derivatization steps. Ensure the internal standard is added at the very beginning of the process and is fully equilibrated with the sample before extraction.[3]
Heteroscedasticity The variance of the measurement is not constant across the concentration range, and is often greater at lower concentrations. Solution: Use a weighted regression model (e.g., 1/x or 1/x²) for the calibration curve. This gives more weight to the more precise, lower concentration data points.[1]

Experimental Protocols

Protocol: Generation of a Calibration Curve for DNSAH in Honey by LC-MS/MS

This protocol outlines a typical workflow for quantifying DNSAH in a complex food matrix using this compound as an internal standard.

1. Preparation of Standard and Internal Standard Solutions:

  • DNSAH Stock Solution (1 mg/mL): Accurately weigh and dissolve DNSAH reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the DNSAH stock solution in a suitable solvent (e.g., 80% methanol) to create calibration standards. A typical range for food analysis might be 0.1 to 200 µg/L.[5]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/L) that is within the mid-range of the calibration curve.

2. Sample and Calibration Standard Preparation:

  • Weigh 1.0 g of homogenized honey sample into a centrifuge tube.

  • Prepare a "zero sample" (blank matrix + IS) and a "blank sample" (blank matrix only).[13]

  • For each sample, quality control (QC), and calibration standard (prepared in blank matrix), add a precise volume of the Internal Standard Spiking Solution.

  • Add 5 mL of 0.1 M HCl to each tube for acid hydrolysis. This step releases protein-bound DNSAH.[5][7]

  • Vortex and incubate the samples.

  • Add 2-nitrobenzaldehyde (B1664092) solution for derivatization (typically overnight at 37°C in the dark). This step improves chromatographic properties and sensitivity.[5][6]

3. Extraction and Cleanup:

  • Adjust the pH of the derivatized solution to ~7.0.

  • Perform liquid-liquid extraction with ethyl acetate (B1210297) or use a solid-phase extraction (SPE) cartridge for cleanup.[5][6]

  • Evaporate the final extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a specific volume of the mobile phase injection solvent.

4. LC-MS/MS Analysis:

  • LC System: Use a C18 reversed-phase column with a gradient elution of water (with formic acid) and acetonitrile (B52724) or methanol.

  • MS System: Operate in negative electrospray ionization (ESI-) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both derivatized DNSAH and derivatized this compound.

5. Data Processing:

  • Integrate the peak areas for both the analyte and the internal standard for each injection.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Plot the peak area ratio against the known concentration of the calibration standards.

  • Apply the most appropriate regression model (e.g., linear, weighted linear, or quadratic) to generate the calibration curve. The R² value should typically be >0.99.

Visualizations

Logical Workflow for Quantitative Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Honey, Tissue) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Hydrolysis Acid Hydrolysis Spike_IS->Hydrolysis Deriv Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Deriv Extract Extraction & Cleanup (LLE or SPE) Deriv->Extract Recon Evaporation & Reconstitution Extract->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve Quant Quantify Unknown Samples Curve->Quant

Caption: Workflow for DNSAH quantification using an internal standard.

Troubleshooting Logic for Non-Linear Calibration Curves

Start Poor Calibration Curve (R² < 0.99 or High %RE) Check_IS Check IS Peak Area: Is it consistent across all standards? Start->Check_IS Check_Curve Examine Curve Shape Check_IS->Check_Curve Yes Prep_Error Potential Issue: - Pipetting/Dilution Error - IS Addition Error Check_IS->Prep_Error No High_Conc Non-linear at High Concentrations Check_Curve->High_Conc Low_Conc Non-linear or Variable at Low Concentrations Check_Curve->Low_Conc Random Random Scatter, No Clear Trend Check_Curve->Random Remake Action: - Remake Standards & QCs - Verify Pipette Calibration Prep_Error->Remake Saturation Potential Cause: - Detector Saturation - Ionization Suppression High_Conc->Saturation Matrix Potential Cause: - Matrix Effects - Poor S/N at LLOQ Low_Conc->Matrix Random->Prep_Error Dilute Action: - Dilute high standards - Reduce injection volume - Narrow calibration range Saturation->Dilute Improve_Cleanup Action: - Improve sample cleanup - Optimize chromatography - Use weighted regression Matrix->Improve_Cleanup

Caption: Decision tree for troubleshooting calibration curve non-linearity.

References

achieving consistent results with DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with DNSAH-15N2 and related assays.

Section 1: this compound as an Internal Standard in Mass Spectrometry

This compound is the stable isotope-labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH). Its primary application is as an internal standard for the quantitative analysis of DNSAH, a metabolite of the veterinary drug nifursol, by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it accounts for variations in sample preparation and instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is used as an internal standard in quantitative analytical methods, particularly LC-MS, to improve the accuracy and precision of the measurement of DNSAH.[1][2] Because it has the same chemical properties as DNSAH but a different mass, it can be added to a sample at a known concentration at the beginning of the workflow. By comparing the instrument's response to the analyte (DNSAH) with the response to the internal standard (this compound), variations that occur during sample extraction, cleanup, and analysis can be corrected for.

Q2: How should this compound be stored?

A2: this compound should be stored at -20°C.

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal concentration of the internal standard depends on the expected concentration range of the analyte (DNSAH) in your samples and the sensitivity of your instrument. A common practice is to add the internal standard at a concentration that is in the middle of the calibration curve for the analyte.

Troubleshooting Guide
Problem Possible Cause Solution
Poor or no signal for this compound Improper storage leading to degradation.Ensure the internal standard is stored at the recommended temperature of -20°C and protected from light.
Incorrect concentration of the working solution.Prepare a fresh working solution from the stock and verify the dilution calculations.
Instrument parameters are not optimized.Optimize mass spectrometer parameters (e.g., parent and product ion masses, collision energy) for this compound.
High variability in this compound signal across samples Inconsistent addition of the internal standard to samples.Use a calibrated pipette and add the internal standard to all samples, standards, and quality controls at the same step in the procedure.
Matrix effects from the sample.Improve the sample clean-up procedure to remove interfering substances.
Analyte (DNSAH) signal is much higher or lower than the internal standard signal The concentration of the internal standard is not appropriate for the sample.Adjust the concentration of the this compound working solution to be closer to the expected concentration of DNSAH in the samples.
Experimental Workflow for using this compound as an Internal Standard

The following diagram illustrates a typical workflow for the analysis of DNSAH in a sample using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection add_is Addition of this compound Internal Standard sample->add_is extract Extraction of Analytes add_is->extract cleanup Sample Clean-up extract->cleanup lcms LC-MS Analysis cleanup->lcms integrate Peak Integration lcms->integrate ratio Calculate Peak Area Ratio (DNSAH / this compound) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Section 2: 3,5-Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars

While this compound is a specific labeled compound, the structurally related molecule 3,5-Dinitrosalicylic acid (DNS or DNSA) is widely used in a colorimetric assay to quantify reducing sugars.[3] This assay is based on the reduction of DNSA to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars under alkaline conditions, resulting in a color change that can be measured spectrophotometrically.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DNS assay?

A1: The DNS assay detects the presence of free carbonyl groups (aldehydes or ketones) in reducing sugars.[5][6] In a basic solution, the reducing sugar reduces the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color.[3] The intensity of the color, measured at approximately 540 nm, is proportional to the concentration of the reducing sugar.[4][5]

Q2: Can the DNS assay be used for all types of sugars?

A2: No, the DNS assay is specific for reducing sugars. Non-reducing sugars, such as sucrose, will not be detected unless they are first hydrolyzed into their reducing monosaccharide components (e.g., glucose and fructose).[5][7]

Q3: What are some common applications of the DNS assay?

A3: The DNS assay is frequently used to measure the activity of enzymes that produce reducing sugars, such as cellulases and amylases.[4] It is also used to quantify the sugar content in various samples, including fruit juices and the products of biomass hydrolysis.[7][8]

Troubleshooting Guide for the DNS Assay
Problem Possible Cause Solution
Inconsistent or non-reproducible results Instability of the DNS reagent.Prepare fresh DNS reagent. Some formulations of the reagent are not stable for long periods. Store the reagent in a dark bottle at room temperature.[4][9]
Variation in heating time or temperature.Ensure that all samples, including standards, are heated for the same amount of time and at the same temperature. A water bath is recommended for consistent heating.[10]
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent volumes are added for all reagents and samples.
High background absorbance Contamination of reagents or glassware.Use high-purity water and clean glassware.
Presence of interfering substances in the sample.Some compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (which can be present in biomass hydrolysates), can react with the DNS reagent and cause falsely high readings.[6] Consider a sample clean-up step or use a different quantification method if these are present.
Low sensitivity Incorrect wavelength for absorbance reading.The maximum absorbance is typically around 540 nm, but it is good practice to determine the optimal wavelength for your specific conditions.[4][5]
Insufficient heating time.Ensure the reaction is heated long enough for the color to fully develop. A typical time is 5-15 minutes.[10]
Precipitate formation High concentration of reducing sugars.Dilute the sample to bring the sugar concentration within the linear range of the assay.
Instability of the DNS reagent.If the reagent components precipitate, it may need to be remade.
Experimental Protocol for DNS Assay
  • Preparation of DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.

    • Slowly add 30 g of sodium potassium tartrate tetrahydrate.

    • Add 20 mL of 2 M NaOH.

    • Bring the final volume to 100 mL with distilled water.

    • Store in a dark bottle at room temperature.[9]

  • Preparation of Standards:

    • Prepare a stock solution of a known reducing sugar (e.g., glucose) at a concentration of 1 mg/mL.

    • Create a series of standards by diluting the stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.

  • Assay Procedure:

    • Add 1 mL of the sample or standard to a test tube.

    • Add 1 mL of the DNS reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes.[10]

    • Cool the tubes to room temperature.

    • Add 8 mL of distilled water to each tube and mix well.

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

    • Use a blank containing 1 mL of water and 1 mL of DNS reagent to zero the spectrophotometer.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the glucose standards.

    • Determine the concentration of reducing sugars in the samples by interpolating their absorbance values on the standard curve.

Reaction Pathway of the DNS Assay

The following diagram illustrates the chemical reaction that forms the basis of the DNS assay.

dns_reaction DNSA 3,5-Dinitrosalicylic Acid (Yellow) AlkalineHeat Alkaline Conditions + Heat DNSA->AlkalineHeat ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->AlkalineHeat ANSA 3-Amino-5-nitrosalicylic Acid (Red-Brown) AlkalineHeat->ANSA OxidizedSugar Oxidized Sugar AlkalineHeat->OxidizedSugar

Caption: The reaction of DNSA with a reducing sugar.

References

impact of sample matrix on DNSAH-15N2 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of sample matrix on the quantification of 3,5-dinitrosalicylic acid hydrazide-15N2 (DNSAH-15N2) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). DNSAH is the metabolite of the nitrofuran antibiotic nifursol (B1678867), and its isotopically labeled form, this compound, is commonly used as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and how does it affect this compound quantification?

A1: The matrix effect in LC-MS/MS analysis refers to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix.[1][2] The "matrix" comprises all the components of the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous substances.[1][2] These components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[3] Ion suppression results in a lower-than-expected signal, while ion enhancement leads to a higher signal.[2][3]

Q2: Why is it crucial to evaluate the matrix effect for this compound even though it is an internal standard?

A2: While isotopically labeled internal standards like this compound are used to compensate for matrix effects, it is still essential to evaluate the extent of these effects.[3] Ideally, the analyte and its labeled internal standard experience the same degree of ion suppression or enhancement, resulting in an accurate ratio for quantification.[2] However, severe and variable matrix effects can still impact the precision and accuracy of the results.[4] For instance, if the signal of this compound is suppressed to a level close to the limit of detection, the reliability of the measurement is compromised. Understanding the matrix effect helps in optimizing the sample preparation and chromatographic conditions to minimize its impact.

Q3: What are the common sample matrices that can affect this compound quantification?

A3: DNSAH is a metabolite of a veterinary drug, so it is often analyzed in a variety of biological matrices of animal origin. Common matrices include:

  • Animal Tissues: Muscle, liver, and kidney.[5][6]

  • Aquaculture Products: Fish and shrimp.[5][6]

  • Other Food Products: Honey and eggs.[7][8]

  • Biological Fluids: Plasma and urine (in research and metabolism studies).[3][9]

Each of these matrices has a unique composition of lipids, proteins, salts, and other molecules that can interfere with the ionization of this compound.[2]

Q4: How can I minimize the impact of the sample matrix on my this compound quantification?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use sample cleanup techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to remove interfering components.[10]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different type of chromatography column.[4]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[10]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.[2]

  • Use of an appropriate Internal Standard: The use of a stable isotope-labeled internal standard like this compound is a highly effective way to correct for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor reproducibility of this compound signal across different samples Variable matrix effects between samples.1. Evaluate the matrix effect quantitatively for different lots of the same matrix. 2. Improve the sample cleanup procedure to remove more interfering components. 3. Optimize the chromatographic method to better separate the analyte from matrix interferences.
Low this compound signal intensity (Ion Suppression) Co-eluting matrix components are suppressing the ionization of this compound.1. Perform a post-column infusion experiment to identify the regions of ion suppression in the chromatogram. 2. Adjust the chromatographic gradient to move the elution of this compound to a region with less suppression. 3. Enhance the sample cleanup to remove the specific interfering compounds.
High this compound signal intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.1. Similar to ion suppression, use post-column infusion to identify enhancement regions. 2. Modify the chromatography to avoid co-elution with the enhancing components. 3. Improve the specificity of the sample preparation method.
Inconsistent internal standard response The matrix effect is not uniform across the analytical run or between injections.1. Ensure the LC system is properly equilibrated before each injection. 2. Check for carryover from previous injections. 3. Re-evaluate the robustness of the sample preparation method.

Quantitative Data on Matrix Effects

The following table summarizes the reported matrix effects for DNSAH (or its derivatized form, DNSH) in various biological matrices from different studies. The matrix effect is typically expressed as a percentage, where a value less than 100% indicates ion suppression and a value greater than 100% indicates ion enhancement. A value of 100% indicates no matrix effect.

Sample Matrix Analyte Matrix Effect (%) Reference
Shrimp and FishDNSH≤14.26% (relative matrix effect)[9]
Meat and AquacultureDNSHTrueness: 86.5% - 103.7%[5][6]
HoneyBiopesticides (as a proxy)Within ±20% for ~50% of compounds[7][8]

Note: The "trueness" value provides an indirect measure of the matrix effect after correction with an internal standard. A trueness of 100% would indicate perfect compensation.

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to quantitatively determine the matrix effect on this compound.[2][3]

Materials:

  • Blank sample matrix (e.g., plasma, muscle tissue) confirmed to be free of DNSAH.

  • This compound standard solution of known concentration.

  • LC-MS/MS system.

  • Solvents for extraction and mobile phase.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the mobile phase or reconstitution solvent at a specific concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-extraction Spike): Extract at least six different lots of the blank sample matrix using your validated sample preparation method. After the final extraction step and just before LC-MS/MS analysis, spike the extracts with the this compound standard to the same final concentration as in Set A.

  • Analyze the samples: Inject the samples from both sets into the LC-MS/MS system and record the peak area of this compound for each injection.

  • Calculate the Matrix Factor (MF): The matrix factor is calculated for each lot of the matrix using the following formula: MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

  • Interpret the results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    The Matrix Effect (%) can be calculated as: (MF - 1) * 100%. A negative value indicates suppression, and a positive value indicates enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization (for tissues) Sample->Homogenize Hydrolysis Acid Hydrolysis Homogenize->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Injection Evaporation->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Quantification Quantification using This compound as IS Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of DNSAH.

Matrix_Effect_Logic Start Matrix Effect Evaluation Prep_A Prepare Neat Standard (this compound in Solvent) Start->Prep_A Prep_B Prepare Post-Extraction Spiked Matrix (this compound in Blank Matrix Extract) Start->Prep_B Analyze Analyze both sets by LC-MS/MS Prep_A->Analyze Prep_B->Analyze Calculate Calculate Matrix Factor (MF) Analyze->Calculate Decision Is MF significantly different from 1? Calculate->Decision Suppression Ion Suppression (MF < 1) Decision->Suppression Yes Enhancement Ion Enhancement (MF > 1) Decision->Enhancement Yes No_Effect No Significant Matrix Effect (MF ≈ 1) Decision->No_Effect No Optimize Optimize Sample Prep & Chromatography Suppression->Optimize Enhancement->Optimize

Caption: Logic diagram for assessing matrix effects.

References

Validation & Comparative

The Gold Standard for DNSAH Quantification: A Comparative Analysis of DNSAH-15N2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 6,8-Disulfonyl-2-naphthalenesulfonic acid (DNSAH), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, DNSAH-15N2, against alternative approaches, supported by established bioanalytical principles and experimental data from analogous compounds. The evidence strongly indicates that this compound is the superior choice for mitigating analytical variability and ensuring the highest data integrity.

The inherent complexity of biological matrices, such as plasma and tissue homogenates, presents significant challenges to accurate quantification. Matrix effects, including ion suppression or enhancement in mass spectrometry, and variability in sample preparation and extraction efficiency can all lead to inaccurate results. The use of an internal standard (IS) that closely mimics the physicochemical behavior of the analyte is the most effective strategy to compensate for these variables.

Stable isotope-labeled internal standards, like this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] By incorporating heavy isotopes (in this case, 15N), this compound is chemically identical to DNSAH but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-identical chemical nature ensures that it co-elutes chromatographically and experiences the same matrix effects and extraction recovery as the analyte, providing the most accurate normalization.

Comparative Performance: this compound vs. Structural Analogs

A structural analog is a compound with a similar, but not identical, chemical structure to the analyte. While more readily available and less expensive than a SIL-IS, their different physicochemical properties can lead to different chromatographic retention times, extraction efficiencies, and responses to matrix effects.[2] This can result in a failure to accurately correct for analytical variability, leading to compromised data quality.

For instance, a study comparing a stable isotope-labeled internal standard to a structural analog for the quantification of angiotensin IV in rat brain dialysates found that while both improved linearity, only the SIL-IS could enhance the method's precision and accuracy. The study concluded that the structural analogue was not suitable as an internal standard and that the application of a SIL analogue was indispensable for accurate quantification.[3]

Similarly, another study comparing a SIL-IS (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus (B549166) showed that while both performed acceptably, the SIL-IS offered a more favorable comparison with an independent reference method.[4] This highlights that even when a structural analog provides acceptable performance, the SIL-IS often yields a higher degree of accuracy.

The data presented in the following tables is a composite representation based on typical performance characteristics observed in bioanalytical method validation for similar compounds when using a SIL internal standard versus a structural analog.

Quantitative Data Summary

Table 1: Linearity & Sensitivity Comparison

ParameterDNSAH with this compound (SIL-IS)DNSAH with Structural Analog IS
Linearity (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) Typically lower due to reduced noise and better signal-to-noise at low concentrations.May be higher due to greater variability and potential for baseline interference.

Table 2: Accuracy & Precision Comparison

ParameterDNSAH with this compound (SIL-IS)DNSAH with Structural Analog IS
Intra-day Accuracy (% Bias) Typically within ± 5%Can be within ± 15%, but more susceptible to outliers.
Inter-day Accuracy (% Bias) Typically within ± 5%Can be within ± 15%, with higher potential for day-to-day variability.
Intra-day Precision (% CV) < 5%< 15%
Inter-day Precision (% CV) < 5%< 15%

Table 3: Recovery & Matrix Effect Comparison

ParameterDNSAH with this compound (SIL-IS)DNSAH with Structural Analog IS
Extraction Recovery Consistency High (Analyte and IS track closely)Variable (Potential for differential recovery)
Matrix Effect Compensation Excellent (Co-elution ensures similar ion suppression/enhancement)Inconsistent (Different retention times can lead to differential matrix effects)

Experimental Protocols

The following provides a detailed methodology for a typical validated LC-MS/MS method for the quantification of DNSAH in human plasma using this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for column equilibration.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • DNSAH: Precursor Ion (Q1) m/z [specific mass] → Product Ion (Q3) m/z [specific mass]

      • This compound: Precursor Ion (Q1) m/z [specific mass+2] → Product Ion (Q3) m/z [specific mass]

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both DNSAH and this compound.

Mandatory Visualizations

signaling_pathway Impact of Internal Standard on Accuracy cluster_sil With this compound (SIL-IS) cluster_analog With Structural Analog IS sil_var Analytical Variability (Matrix Effects, Recovery) sil_dnsah DNSAH sil_var->sil_dnsah Affects sil_is This compound sil_var->sil_is Affects Equally sil_ratio Consistent Analyte/IS Ratio sil_dnsah->sil_ratio sil_is->sil_ratio sil_accuracy High Accuracy sil_ratio->sil_accuracy analog_var Analytical Variability (Matrix Effects, Recovery) analog_dnsah DNSAH analog_var->analog_dnsah Affects analog_is Structural Analog analog_var->analog_is Affects Differently analog_ratio Inconsistent Analyte/IS Ratio analog_dnsah->analog_ratio analog_is->analog_ratio analog_accuracy Reduced Accuracy analog_ratio->analog_accuracy

References

The Gold Standard of Quantification: A Comparative Guide to DNSAH-15N2 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in the quantification of drug residues and their metabolites, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of 3,5-Dinitrosalicylic acid hydrazide-15N2 (DNSAH-15N2), a stable isotope-labeled internal standard (SIL-IS), with other internal standards, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who are engaged in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization in the mass spectrometer. This allows for accurate quantification even in complex matrices where signal suppression or enhancement can occur.

Performance Showdown: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The two primary types of internal standards used in LC-MS/MS are stable isotope-labeled internal standards and structural analog internal standards. This compound falls into the former category, which is widely considered the "gold standard." A structural analog is a molecule that is chemically similar but not identical to the analyte.

Experimental data consistently demonstrates the superior performance of SIL-ISs compared to structural analogs. The key advantages of using a SIL-IS like this compound are evident in improved accuracy, precision, and linearity.

Performance MetricStable Isotope-Labeled IS (e.g., this compound)Structural Analog ISKey Observations
**Linearity (R²) **>0.99Often >0.99, but can be less consistentBoth can provide good linearity, but SIL-IS is generally more robust across different matrices.[1]
Precision (%RSD) <10%Can be >15%The co-elution and identical physicochemical properties of SIL-IS lead to significantly better precision.[1]
Accuracy (% Bias) Typically within ±5%Can exceed ±15%SIL-IS provides higher accuracy by more effectively compensating for matrix effects and variations in recovery.[2]
Matrix Effect Effectively minimizedVariable compensationThe SIL-IS experiences the same ion suppression or enhancement as the analyte, leading to better correction.
Recovery Tracks analyte recovery closelyMay differ from analyte recoveryThe near-identical chemical structure of a SIL-IS ensures it behaves similarly during sample preparation.

Experimental Protocols: Quantification of Nitrofuran Metabolites

The use of this compound is critical in the monitoring of the banned nitrofuran antibiotic, nifursol. Nifursol is rapidly metabolized in animals to DNSAH, which then binds to tissue proteins. The analytical procedure, therefore, involves the release of bound DNSAH, derivatization, and subsequent detection by LC-MS/MS.

Sample Preparation and Hydrolysis
  • Sample Weighing: Accurately weigh 1.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Fortification: Add a known concentration of the internal standard solution, including this compound and other relevant SIL-IS for other nitrofuran metabolites (e.g., AOZ-d4, AMOZ-d5, AH-13C3, SC-13C15N2), to each sample.

  • Acid Hydrolysis: Add 5 mL of 0.125 M hydrochloric acid to each tube.

  • Incubation: Incubate the samples at 37°C for 16 hours (overnight) with gentle shaking to release the tissue-bound metabolites.

Derivatization
  • Reagent Addition: Add 200 µL of 50 mM 2-nitrobenzaldehyde (B1664092) (in DMSO) to each sample.

  • Incubation: Incubate at 37°C for another 2 hours to form the nitrophenyl derivatives of the metabolites.

Extraction
  • pH Adjustment: Adjust the pH of the samples to 7.0-7.5 using 0.8 M sodium hydroxide (B78521) and 0.1 M dipotassium (B57713) hydrogen phosphate (B84403) buffer.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate (B1210297), vortex for 1 minute, and centrifuge.

  • Collection: Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction step.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Chromatography: Perform chromatographic separation on a C18 reversed-phase column.

  • Mass Spectrometry: Detect the derivatized analytes and their corresponding internal standards using multiple reaction monitoring (MRM) in negative ion mode for DNSAH and positive ion mode for other nitrofuran metabolites.

  • Quantification: Quantify the amount of DNSAH in the sample by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard (this compound) against a calibration curve.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis weigh Weigh Tissue Sample add_is Add this compound weigh->add_is hydrolyze Acid Hydrolysis add_is->hydrolyze add_nba Add 2-Nitrobenzaldehyde hydrolyze->add_nba incubate Incubate add_nba->incubate adjust_ph Adjust pH incubate->adjust_ph lle Liquid-Liquid Extraction adjust_ph->lle evaporate Evaporate lle->evaporate reconstitute Reconstitute evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject quantify Quantify inject->quantify

Experimental workflow for DNSAH analysis.

nitrofuran_metabolism cluster_drug Parent Drug cluster_activation Metabolic Activation cluster_intermediates Reactive Intermediates cluster_binding Cellular Interactions nifursol Nifursol reduction Nitroreductase-mediated Reduction nifursol->reduction intermediates Nitro Anion Radicals, Hydroxylamine Derivatives reduction->intermediates binding Covalent Binding to Cellular Macromolecules (e.g., Proteins) intermediates->binding metabolite Formation of DNSAH binding->metabolite

Simplified metabolic pathway of nifursol.

References

Validation of an Analytical Method for Nitrofuran Metabolites Using DNSAH-15N2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of an analytical method utilizing 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2) as an internal standard for the quantification of nitrofuran metabolites. The performance of this method is evaluated against the backdrop of multi-residue analysis, which simultaneously tests for several nitrofuran metabolites, each with its own corresponding isotopically labeled internal standard. This document is intended to assist researchers, scientists, and drug development professionals in the validation of analytical methods for food safety and drug residue analysis.

Introduction to this compound in Analytical Method Validation

This compound is the stable isotope-labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH), which is the metabolic marker for the banned nitrofuran antibiotic, nifursol (B1678867).[1][2][3] In quantitative analytical chemistry, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled internal standards are the gold standard. They are crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the results.[4][5]

The use of this compound is a key component in the confirmatory analysis of nifursol residues in various food matrices, such as poultry, aquaculture products, and honey.[4][5][6] Its physicochemical properties are nearly identical to the non-labeled DNSAH, ensuring it behaves similarly throughout the analytical process.

Performance Comparison of Analytical Methods

The validation of an analytical method using this compound is typically performed as part of a multi-residue method that includes other nitrofuran metabolites. The performance of the method for DNSAH is therefore best compared to the performance for other analytes within the same validated method. The following table summarizes typical validation parameters for an LC-MS/MS method for the determination of nitrofuran metabolites, including DNSAH, using their respective isotopically labeled internal standards.

Table 1: Performance Characteristics of a Multi-Residue LC-MS/MS Method for Nitrofuran Metabolites

Analyte (Metabolite)Internal StandardLimit of Quantitation (LOQ) (µg/kg)Recovery (%)Precision (RSD %)
3,5-Dinitrosalicylhydrazide (DNSAH)This compound 0.575.8 - 108.4< 9.8
3-Amino-2-oxazolidinone (AOZ)AOZ-d40.582.2 - 108.11.5 - 4.8
3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)AMOZ-d50.582.2 - 108.11.5 - 4.8
1-Aminohydantoin (AHD)AHD-13C30.582.2 - 108.11.5 - 4.8
Semicarbazide (SC)SC-13C15N20.582.2 - 108.11.5 - 4.8

Data compiled from representative values found in the literature. Actual performance may vary based on the specific matrix and experimental conditions.[1][5][7]

An alternative to this compound is DNSAH-13C6.[4][6] While both are effective, the choice may depend on commercial availability and cost. Method validation would be required for whichever internal standard is chosen.

Experimental Protocols

A detailed methodology for the determination of nitrofuran metabolites in animal tissues using this compound as an internal standard is provided below. This protocol is based on established and validated methods.[1][6]

1. Sample Preparation and Hydrolysis

  • Weigh 1 gram of homogenized tissue into a centrifuge tube.

  • Add the internal standard mix, including this compound.

  • Add hydrochloric acid and 2-nitrobenzaldehyde (B1664092) (2-NBA) for derivatization.

  • Incubate overnight at 37°C to allow for the hydrolysis of protein-bound metabolites and derivatization.

2. Extraction

  • Neutralize the sample with a suitable buffer.

  • Perform a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297).

  • Centrifuge to separate the layers and collect the organic phase.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Clean-up

  • Reconstitute the residue in a suitable solvent.

  • Further clean-up may be performed using solid-phase extraction (SPE) to remove matrix interferences.

4. LC-MS/MS Analysis

  • Inject the final extract into the LC-MS/MS system.

  • Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase of ammonium (B1175870) acetate in water and methanol.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor and product ions for each derivatized nitrofuran metabolite and their corresponding internal standards.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analytical method validation of nitrofuran metabolites using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Homogenized Tissue Sample add_is Addition of Internal Standards (incl. This compound) sample->add_is hydrolysis Acid Hydrolysis & Derivatization with 2-NBA add_is->hydrolysis neutralization Neutralization hydrolysis->neutralization lle Liquid-Liquid Extraction neutralization->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution spe Solid-Phase Extraction (SPE) Clean-up reconstitution->spe lcmsms LC-MS/MS Analysis spe->lcmsms quantification Quantification using Internal Standard Calibration lcmsms->quantification validation Method Validation (Accuracy, Precision, LOQ) quantification->validation

Caption: Workflow for the analysis of nitrofuran metabolites.

Signaling Pathways

This compound is an analytical standard and not a pharmacologically active substance, therefore it is not involved in biological signaling pathways.

References

A Guide to Inter-Laboratory Comparison of DNSAH Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of 3,5-Dinitrosalicylic acid hydrazide (DNSAH), a metabolite of the nitrofuran antibiotic nifursol. Given the absence of a formal, publicly available inter-laboratory comparison study specifically for DNSAH, this document presents a virtual comparison. It combines detailed data from a validated single-laboratory method for DNSAH with representative performance characteristics from inter-laboratory studies of other well-known nitrosamines, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). This approach provides a robust framework for evaluating method performance across different analytical platforms and serves as a practical guide for laboratories looking to develop, validate, or participate in comparative studies for DNSAH or similar compounds.

The detection and quantification of nitrofuran metabolites and nitrosamine (B1359907) impurities in various matrices are critical for regulatory compliance and ensuring consumer safety.[1][2] Validated, reliable analytical methods are paramount for accurate trace-level analysis.[3] This guide is intended to assist researchers and analytical scientists in understanding the key performance indicators and methodologies pertinent to the analysis of DNSAH.

Data Presentation: Quantitative Comparison of Analytical Methods

The performance of an analytical method is defined by several key parameters. The following tables summarize the performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for DNSAH in a food matrix and compare it with typical performance data from inter-laboratory studies on other nitrosamines analyzed by LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5]

Table 1: Comparison of Method Performance Characteristics

ParameterUPLC-MS/MS for DNSAH (Single Lab Validation)[1]Typical LC-MS/MS for other Nitrosamines (Inter-Lab)[4]Typical GC-MS for other Nitrosamines (Inter-Lab)
Limit of Detection (LOD) 0.1 µg/kg0.1 - 20 ng/g0.1 - 0.2 µg/kg[5]
Limit of Quantitation (LOQ) 0.3 µg/kg0.3 - 50 ng/g0.3 - 0.5 µg/kg
Linearity (Correlation Coefficient, r²) >0.9991>0.995>0.999
Accuracy (Recovery) 98.5% - 102.3%80% - 120%85% - 115%
Precision (Relative Standard Deviation, RSD) 1.1% - 5.4%< 20%< 15%

Table 2: UPLC-MS/MS Instrument Parameters for DNSAH Analysis[1]

ParameterSpecification
Chromatography System Ultraperformance Liquid Chromatography
Mass Spectrometer Tandem Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Quantification Internal Standard Method

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of any successful inter-laboratory comparison. They ensure that variability is due to laboratory performance rather than differences in methodology.

Protocol 1: Determination of DNSAH in Honey by UPLC-MS/MS[1]

This method outlines the procedure for the extraction, derivatization, and analysis of DNSAH from a complex food matrix.

1. Sample Preparation and Hydrolysis:

  • A representative sample of honey is weighed.
  • The sample is subjected to acidic hydrolysis to release the DNSAH from its protein-bound form.

2. Derivatization:

  • The hydrolyzed sample is derivatized with 2-nitrobenzaldehyde. This step is crucial as it forms a stable product that is more amenable to chromatographic separation and mass spectrometric detection.
  • The derivatization reaction is carried out in the dark for approximately 16 hours.[1]

3. Extraction and Clean-up:

  • The derivatized sample undergoes a clean-up procedure using solid-phase extraction (SPE) and column chromatography. This removes matrix components that could interfere with the analysis.[1]

4. UPLC-MS/MS Analysis:

  • The cleaned extract is injected into the UPLC-MS/MS system.
  • DNSAH is separated from other components on a suitable chromatography column.
  • The mass spectrometer, operating in MRM mode, provides selective and sensitive detection and quantification of the derivatized DNSAH.[1] An internal standard is used to ensure accuracy.[1]

Visualization of Experimental Workflow

A clear understanding of the analytical workflow is essential for training and for identifying potential sources of error. The following diagram illustrates the key steps in the analysis of DNSAH.

DNSAH_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Clean-up cluster_analysis Instrumental Analysis Sample Honey Sample Weighing Hydrolysis Acidic Hydrolysis Sample->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE ColumnChrom Column Chromatography SPE->ColumnChrom UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) ColumnChrom->UPLC_MSMS Data Data Acquisition & Quantification UPLC_MSMS->Data

Caption: Workflow for the analysis of DNSAH in honey.

Conclusion

While a dedicated inter-laboratory comparison for DNSAH is not yet publicly documented, this guide provides a framework for understanding the critical aspects of such a study. By leveraging a detailed, validated method for DNSAH and comparing its performance metrics to established inter-laboratory data for similar compounds, researchers can benchmark their own methods, identify areas for improvement, and contribute to the generation of robust, comparable data across the scientific community. The provided experimental protocol and workflow diagram serve as practical tools for laboratories aiming to implement or refine their analytical procedures for DNSAH and other related compounds. The use of standardized methods and participation in proficiency testing are crucial next steps for establishing a formal inter-laboratory consensus on DNSAH analysis.[6]

References

The Unseen Advantage: Enhancing DNSAH Quantification with a 15N-Labeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,5-dinitrosalicylic acid hydrazide (DNSAH), the pursuit of accuracy and reliability is paramount. This guide provides an objective comparison of analytical methodologies, underscoring the significant benefits of employing a 15N-labeled internal standard for DNSAH analysis, particularly in complex matrices. Through supporting experimental data from analogous compounds, detailed protocols, and visual workflows, this document elucidates why a stable isotope-labeled internal standard is the gold standard for robust and defensible bioanalytical results.

The quantification of DNSAH, a metabolite of the nitrofuran antibiotic nifursol, is a critical task in food safety and pharmacokinetic studies. The inherent variability in sample preparation and instrumental analysis, especially with liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of an internal standard to ensure accurate results. While various types of internal standards exist, stable isotope-labeled (SIL) internal standards, such as a 15N-labeled DNSAH, offer unparalleled advantages over their unlabeled or structural analog counterparts.

Mitigating Variability: The Core Benefit of a 15N-Labeled Standard

A 15N-labeled DNSAH internal standard is chemically identical to the analyte of interest, with the only difference being the incorporation of a heavier, non-radioactive nitrogen isotope. This near-perfect chemical mimicry is the cornerstone of its superior performance. Unlike structural analogs, which may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, a 15N-labeled standard co-elutes with the analyte and experiences identical matrix effects.[1][2] This ensures that any variations encountered during the analytical workflow, from sample extraction to detection, are effectively normalized, leading to significantly improved precision and accuracy.[3]

Key Performance Advantages:
  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A 15N-labeled internal standard experiences the same matrix effects as the analyte, allowing for reliable correction.[4][5]

  • Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, 15N-labeled standards lead to lower coefficients of variation (%CV) and results that are closer to the true value.[6]

  • Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to more consistent and reliable data over time and across different laboratories.

Performance Comparison: 15N-Labeled vs. Alternative Internal Standards

While direct comparative data for 15N-labeled DNSAH is not extensively published, the performance benefits of stable isotope-labeled internal standards are well-documented for a wide range of small molecules. The following tables summarize typical performance improvements observed when using a SIL-IS compared to a structural analog internal standard (SAIS) or no internal standard.

Parameter No Internal Standard Structural Analog IS 15N-Labeled IS
Accuracy (% Bias) ± 25%± 15%± 5%
Precision (%CV) > 20%< 15%< 10%
Linearity (r²) > 0.98> 0.99> 0.999
Matrix Effect (%CV) High (>30%)Moderate (15-30%)Low (<15%)

Table 1: Typical performance comparison of different internal standard strategies in LC-MS/MS analysis. Data is representative of typical findings for small molecule bioanalysis.

Validation Parameter Acceptance Criteria with 15N-Labeled IS
Precision (Intra- and Inter-assay) ≤ 15% CV (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-assay) Within ± 15% of nominal value (± 20% at LLOQ)
Matrix Factor (IS Normalized) CV ≤ 15%
Recovery Consistent, precise, and reproducible

Table 2: Typical bioanalytical method validation acceptance criteria when using a stable isotope-labeled internal standard, based on regulatory guidelines.[7]

Experimental Protocols

The following section outlines a detailed methodology for the quantitative analysis of DNSAH in a biological matrix (e.g., honey) using a 15N-labeled internal standard with LC-MS/MS.

Synthesis of 15N-Labeled DNSAH (Conceptual)

The synthesis of 15N-labeled DNSAH would typically involve the use of a 15N-labeled precursor. A potential route could start with 15N-labeled sodium nitrite (B80452) (Na¹⁵NO₂) to introduce the isotopic label into the dinitrosalicylic acid structure, followed by hydrazinolysis to form the final 15N-labeled DNSAH.[8][9] The final product would need to be purified and its isotopic enrichment confirmed by mass spectrometry.

Sample Preparation and Extraction
  • Sample Homogenization: Homogenize 1 gram of the sample matrix (e.g., honey) with a suitable buffer.

  • Spiking with Internal Standard: Add a known concentration of the 15N-labeled DNSAH internal standard solution to the homogenized sample.

  • Hydrolysis: Perform acidic hydrolysis to release any protein-bound DNSAH.

  • Derivatization: Derivatize the DNSAH and 15N-DNSAH with a suitable agent (e.g., 2-nitrobenzaldehyde) to improve chromatographic properties and detection sensitivity.[10]

  • Solid-Phase Extraction (SPE): Clean up the sample using a C18 SPE cartridge to remove interfering matrix components.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both DNSAH and 15N-DNSAH.

      • DNSAH (unlabeled): e.g., m/z [M-H]⁻ → fragment ion

      • 15N-DNSAH: e.g., m/z [M-H+n]⁻ → fragment ion (where 'n' is the number of 15N labels)

    • Data Analysis: Quantify the amount of DNSAH in the sample by calculating the peak area ratio of the analyte to the 15N-labeled internal standard and comparing it to a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of using a 15N-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with 15N-DNSAH IS Sample->Spike Extract Extraction & Derivatization Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio CalCurve Calibration Curve Ratio->CalCurve Quant Quantification CalCurve->Quant

Caption: Experimental workflow for DNSAH analysis using a 15N-labeled internal standard.

logical_relationship Analyte DNSAH (Analyte) Process Analytical Process (Extraction, LC, Ionization) Analyte->Process IS 15N-DNSAH (IS) IS->Process Response_A Analyte Response Process->Response_A Response_IS IS Response Process->Response_IS Ratio Ratio (A/IS) Corrected for Variability Response_A->Ratio Response_IS->Ratio

Caption: Logical relationship illustrating the correction of variability with a 15N-labeled IS.

References

A Head-to-Head Comparison: DNSAH-15N2 versus Deuterated Standards for DNSAH Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,5-Dinitrosalicylic acid hydrazide (DNSAH), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of DNSAH-15N2 and deuterated DNSAH as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, supported by established principles and representative experimental data.

DNSAH is the primary metabolite of the nitrofuran antibiotic nifursol (B1678867), and its detection is crucial for monitoring the illegal use of this substance in food-producing animals.[1][2][3] Accurate quantification of DNSAH in complex matrices such as animal tissues requires the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for variations in sample preparation and instrumental analysis. The two most common types of SIL-IS for DNSAH are 15N-labeled DNSAH (this compound) and deuterated DNSAH.

Executive Summary: The Superiority of this compound

While both this compound and deuterated DNSAH can be used as internal standards, this compound is generally the superior choice for quantitative DNSAH analysis. The key advantages of this compound lie in its identical chemical and chromatographic behavior to the unlabeled analyte, which minimizes the risk of analytical bias. Deuterated standards, while often more cost-effective to synthesize, can exhibit chromatographic shifts and are susceptible to isotopic exchange, potentially compromising the accuracy of quantification.

Comparative Performance: this compound vs. Deuterated DNSAH

The following table summarizes the key performance parameters for this compound and a hypothetical deuterated DNSAH standard, based on established principles of stable isotope-labeled internal standards.

Performance ParameterThis compoundDeuterated DNSAHRationale
Chromatographic Co-elution ExcellentPotential for slight retention time shiftThe substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to a small difference in retention time compared to the unlabeled analyte. 15N substitution has a negligible effect on chromatography.[4]
Isotopic Stability HighPotential for H/D exchangeDeuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons in the solvent, leading to a loss of the isotopic label. 15N is not susceptible to this exchange.
Matrix Effect Compensation SuperiorGenerally good, but can be compromised by chromatographic shiftsFor optimal compensation of matrix effects, the internal standard must co-elute with the analyte to experience the same ionization suppression or enhancement. Any chromatographic separation can lead to differential matrix effects and inaccurate results.
Accuracy & Precision Potentially higher due to co-elutionHigh, but may be slightly lower if chromatographic shifts are not addressedCo-elution ensures that the analyte and internal standard experience the same analytical variability, leading to more accurate and precise correction.[4]
Commercial Availability & Cost Generally availableMay require custom synthesis; potentially more cost-effectiveDeuterated compounds are often less expensive to synthesize than their 15N-labeled counterparts.[4][5][6]

Nifursol Metabolism and DNSAH Analysis Workflow

Nifursol is rapidly metabolized in animals, with the furan (B31954) ring being cleaved to form DNSAH. This metabolite can then bind to tissue proteins, creating persistent residues that are the target for analytical detection. The general workflow for DNSAH analysis involves the release of bound DNSAH through acid hydrolysis, derivatization to improve its chromatographic and mass spectrometric properties, followed by extraction and LC-MS/MS analysis.

cluster_metabolism Nifursol Metabolism Nifursol Nifursol DNSAH DNSAH Nifursol->DNSAH Metabolism Tissue_Bound_DNSAH Tissue_Bound_DNSAH DNSAH->Tissue_Bound_DNSAH Protein Binding

Figure 1. Metabolic pathway of Nifursol to tissue-bound DNSAH.

Sample_Homogenization Sample Homogenization (e.g., poultry tissue) Internal_Standard_Spiking Spiking with Internal Standard (this compound or Deuterated DNSAH) Sample_Homogenization->Internal_Standard_Spiking Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Internal_Standard_Spiking->Acid_Hydrolysis Derivatization Derivatization (e.g., with 2-nitrobenzaldehyde) Acid_Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Derivatization->Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_MS_Analysis

Figure 2. General experimental workflow for DNSAH analysis.

Experimental Protocol: Quantification of DNSAH in Poultry Muscle using this compound

This protocol is a representative method for the determination of DNSAH in poultry muscle using this compound as the internal standard.

1. Sample Preparation

  • Weigh 2.0 g of homogenized poultry muscle into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with 100 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 5 mL of 0.1 M hydrochloric acid.

  • Vortex for 1 minute.

2. Hydrolysis and Derivatization

3. Extraction

  • Cool the sample to room temperature and neutralize with 5 mL of 0.2 M dipotassium (B57713) hydrogen phosphate (B84403) buffer.

  • Add 10 mL of ethyl acetate (B1210297) and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 10 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • DNSAH derivative: Precursor ion (m/z) -> Product ion (m/z)

      • This compound derivative: Precursor ion (m/z) -> Product ion (m/z)

5. Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of the DNSAH derivative to the peak area of the this compound derivative against the concentration of the calibration standards.

  • The concentration of DNSAH in the samples is determined from this calibration curve.

Conclusion and Recommendation

For the highest level of accuracy and confidence in the quantitative analysis of DNSAH, This compound is the recommended internal standard . Its identical chemical nature to the analyte ensures co-elution and equivalent behavior during sample preparation and analysis, thereby providing superior correction for matrix effects and other sources of analytical variability. While deuterated DNSAH may be a viable and more economical alternative, careful validation is required to assess any potential chromatographic shifts and ensure that they do not compromise the accuracy of the results, especially in complex biological matrices. The detailed experimental protocol provided serves as a robust starting point for the development and validation of a reliable method for DNSAH quantification.

References

Comparative Analysis of Isotopic Enrichment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A specific compound labeled "DNSAH-15N2" was not found in available scientific literature. To provide a comprehensive comparison, this guide will focus on the general principles and methodologies for assessing the isotopic enrichment of 15N-labeled compounds, which are crucial for researchers, scientists, and drug development professionals. We will use hypothetical data for a generic 15N-labeled compound, hereafter referred to as "Compound-15N2," to illustrate the comparison framework.

This guide will provide an objective comparison of methodologies to assess the isotopic enrichment of nitrogen-15 (B135050) (¹⁵N) labeled compounds, supported by illustrative experimental data. For the purpose of this guide, we will compare the performance of two common analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the key performance metrics for assessing the isotopic enrichment of "Compound-15N2" using Mass Spectrometry and NMR Spectroscopy.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Measures the mass-to-charge ratio of ions to determine isotopic composition.Detects the nuclear spin properties of isotopes to provide structural and quantitative information.
Sensitivity High (picomole to femtomole range)Moderate (micromole to nanomole range)
Sample Throughput HighLow to Moderate
Information Provided Isotopic distribution, molecular weight confirmation.Atomic position of the label, structural integrity, relative isotopic purity.
Illustrative ¹⁵N Enrichment (%) 98.5 ± 0.2%97.9 ± 0.5%
Illustrative Purity (%) >99% (based on chromatogram)>99% (based on spectra)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry Protocol for ¹⁵N Enrichment Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of "Compound-15N2".

    • Dissolve the compound in a suitable solvent (e.g., 1 mL of 50% acetonitrile (B52724) in water with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a working concentration of 1 µg/mL.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometer, for accurate mass measurements.

    • Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer.

    • Acquire data in full scan mode to observe the isotopic distribution of the molecular ion.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (M) and the ¹⁵N-labeled (M+2) isotopic peaks.

    • Calculate the isotopic enrichment using the following formula: % Enrichment = [Intensity(M+2) / (Intensity(M) + Intensity(M+2))] * 100

NMR Spectroscopy Protocol for ¹⁵N Enrichment and Structural Integrity
  • Sample Preparation:

    • Dissolve 5-10 mg of "Compound-15N2" in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Analysis:

    • Acquire ¹H and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).

    • For ¹⁵N NMR, a proton-decoupled experiment is typically performed to enhance sensitivity and simplify the spectrum.

  • Data Analysis:

    • Integrate the peaks corresponding to the ¹⁵N-labeled and any residual ¹⁴N-containing compound in the ¹⁵N spectrum.

    • Confirm the position of the ¹⁵N labels by analyzing the couplings in the ¹H and ¹⁵N spectra.

    • Assess the structural integrity by ensuring all expected signals are present and no unexpected signals appear.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a ¹⁵N-labeled compound might be used.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_results Results start Start weigh Weigh Compound-15N2 start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dilute->ms ms_data MS Data Analysis ms->ms_data nmr_data NMR Data Analysis nmr->nmr_data enrichment Isotopic Enrichment ms_data->enrichment purity Purity & Integrity ms_data->purity nmr_data->enrichment nmr_data->purity signaling_pathway cluster_cell Cellular Environment Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Gene Target Gene TF->Gene promotes transcription Protein Protein Synthesis (incorporating Compound-15N2) Gene->Protein Compound-15N2_Extracellular Compound-15N2 (Extracellular) Compound-15N2_Extracellular->Receptor

A Comparative Guide to the Method Validation of DNSAH in Honey using DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3,5-dinitrosalicylic acid hydrazide (DNSAH), a metabolite of the nitrofuran antibiotic nifursol, in honey is critical for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of a validated method utilizing a stable isotope-labeled internal standard, DNSAH-15N2, against other analytical approaches for the detection of nitrofuran metabolites in honey. The inclusion of experimental data and detailed protocols aims to support laboratory efforts in selecting and implementing the most suitable method.

Performance Comparison of Analytical Methods

The use of an isotope-labeled internal standard like this compound in conjunction with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art approach for the quantification of DNSAH. This method offers high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The following tables summarize the quantitative performance of this method and provide a comparison with other relevant analytical techniques for nitrofuran metabolites in honey.

Table 1: Method Validation Parameters for DNSAH in Honey using UPLC-MS/MS with an Internal Standard [1]

ParameterPerformance
Linearity (µg/L)0.1 - 200
Correlation Coefficient (r)>0.9991
Limit of Detection (LOD) (µg/kg)0.1
Limit of Quantification (LOQ) (µg/kg)0.3
Average Recovery (%)98.5 - 102.3
Precision (RSD, %)1.1 - 5.4

Table 2: Comparison with Alternative Methods for Nitrofuran Metabolite Analysis in Honey

MethodAnalyte(s)LOD/LOQ (µg/kg)Recovery (%)Precision (RSD, %)Reference
UPLC-MS/MS with Internal StandardDNSAHLOD: 0.1, LOQ: 0.398.5 - 102.31.1 - 5.4[1]
LC-MS/MSAOZ, AMOZ, AHD, SEMLOQ: 0.2592 - 103<10[2]
LC-MS/MSAOZ, AMOZ, AHD, SEMCCα and CCβ below MRPL of 1 µg/kg>80Not Specified[3][4]
Biochip Array Technology (Screening)AOZ, AMOZ, ADH, SECLODs: 0.08 - 0.5Not ApplicableNot Applicable[5]
LC-MS/MSDNSAH in animal origin foodLOD: 0.563.4 - 109.52.0 - 11.9[6]

Note: AOZ (3-amino-2-oxazolidinone), AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), AHD (1-aminohydantoin), and SEM (semicarbazide) are metabolites of other nitrofuran antibiotics. CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined in Commission Decision 2002/657/EC. MRPL (Minimum Required Performance Limit).

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the successful implementation of an analytical method.

Method 1: Determination of DNSAH in Honey by UPLC-MS/MS with this compound Internal Standard[1]

This method provides a highly accurate and sensitive approach for the quantification of DNSAH.

1. Sample Preparation and Hydrolysis:

  • Weigh 2.0 g of a homogenized honey sample into a centrifuge tube.

  • Add the this compound internal standard solution.

  • Add 5 mL of 0.1 M hydrochloric acid.

  • Vortex for 1 minute to mix thoroughly.

2. Derivatization:

3. Extraction:

  • Cool the sample to room temperature.

  • Neutralize the mixture with potassium phosphate (B84403) buffer.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Centrifuge to separate the layers and collect the organic phase.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the residue in a suitable solvent.

  • Load the solution onto an SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

5. UPLC-MS/MS Analysis:

  • Chromatographic System: Ultra-Performance Liquid Chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of an acid like acetic acid.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

  • Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard (this compound).

Method 2: General LC-MS/MS Method for Nitrofuran Metabolites in Honey[2][7][8]

This protocol outlines a common approach for the broader analysis of nitrofuran metabolites.

1. Sample Preparation and Hydrolysis:

  • A 2 g honey sample is dissolved in hydrochloric acid.[7]

2. Derivatization:

  • The sample is derivatized with 2-nitrobenzaldehyde.[8]

  • Incubation is typically carried out overnight at 37°C.[8]

3. Extraction and Cleanup:

  • The pH of the sample is adjusted to approximately 7.[8]

  • Extraction is performed using ethyl acetate.[8]

  • A two-step Solid-Phase Extraction (SPE) process can be employed for cleanup, which helps in removing interferences and enriching the sample.[7]

4. LC-MS/MS Analysis:

  • Chromatographic System: High-Performance or Ultra-High-Performance Liquid Chromatography system.

  • Mass Spectrometer: Tandem mass spectrometer with an ESI source.

  • Detection Mode: MRM in positive ion mode.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

experimental_workflow_dnsah cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis s1 Honey Sample (2g) s2 Add this compound Internal Standard s1->s2 s3 Acid Hydrolysis (0.1 M HCl) s2->s3 d1 Add 2-Nitrobenzaldehyde s3->d1 d2 Incubate (37°C, 16h) d1->d2 e1 Neutralization d2->e1 e2 Liquid-Liquid Extraction (Ethyl Acetate) e1->e2 e3 Evaporation e2->e3 e4 SPE Cleanup e3->e4 a1 UPLC-MS/MS Analysis e4->a1 logical_relationship cluster_method Analytical Method cluster_advantages Key Advantages method UPLC-MS/MS with This compound advantage1 High Accuracy method->advantage1 advantage2 High Precision method->advantage2 advantage3 Matrix Effect Compensation method->advantage3 advantage4 High Sensitivity method->advantage4

References

Navigating Nifursol Analysis: A Comparative Guide to DNSAH Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the surveillance of banned veterinary drugs, the accurate quantification of nifursol (B1678867) residues is of paramount importance. The primary analytical approach targets its tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH). This guide provides a comparative overview of the linearity and range of the widely used Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for DNSAH analysis, supported by experimental data and protocols. The isotopically labeled internal standard, DNSAH-15N2, plays a crucial role in the accuracy and reliability of this quantification.

Performance Characteristics of DNSAH Analysis

The standard method for the detection and quantification of DNSAH involves the acidic hydrolysis of tissue samples to release the protein-bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (B1664092). The resulting derivative is then analyzed by LC-MS/MS. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and ensuring accurate quantification.

Below is a summary of typical performance characteristics for the LC-MS/MS analysis of DNSAH and other nitrofuran metabolites, compiled from various validation studies.

ParameterLC-MS/MS for DNSAHAlternative LC-MS/MS for other Nitrofuran MetabolitesELISA for DNSAH
Linearity Range 0.1 - 5.0 µg/kg[1]0.04 - 8.34 ppbNot typically reported as a range, but as a detection capability
**Correlation Coefficient (R²) **> 0.99[1]> 0.99Not Applicable
Limit of Detection (LOD) 0.0218 - 0.0596 µg/kg[1]0.01 - 0.3 µg/kg~0.018 nM (equivalent to ~6.6 µg/kg)[2]
Limit of Quantitation (LOQ) 0.0719 - 0.1966 µg/kg[1]0.3 - 1.0 µg/kg0.25 µg/kg (Detection Capability)[3]

Metabolic Pathway of Nifursol to DNSAH

Nifursol, a nitrofuran antibiotic, is rapidly metabolized in animals. Its use in food-producing animals is banned in many countries due to potential carcinogenic effects. The detection of its persistent, tissue-bound metabolite, DNSAH, serves as a marker for the illegal use of the parent drug.

Nifursol Nifursol (Parent Drug) Metabolism Rapid In-Vivo Metabolism Nifursol->Metabolism DNSAH DNSAH (3,5-dinitrosalicylic acid hydrazide) Tissue-Bound Metabolite Metabolism->DNSAH

Metabolic conversion of Nifursol to its marker residue, DNSAH.

Experimental Workflow for DNSAH Analysis

The analytical procedure for DNSAH quantification is a multi-step process designed to ensure high sensitivity and specificity. The inclusion of an isotopically labeled internal standard like this compound at the beginning of the sample preparation is crucial for method accuracy.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Tissue Sample Hydrolysis 2. Acidic Hydrolysis (e.g., with HCl) Homogenization->Hydrolysis Derivatization 3. Derivatization (with 2-nitrobenzaldehyde) Hydrolysis->Derivatization Extraction 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Derivatization->Extraction Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation LC_MSMS 6. LC-MS/MS Analysis Evaporation->LC_MSMS

General experimental workflow for the analysis of DNSAH by LC-MS/MS.

Detailed Experimental Protocol

The following is a representative protocol for the determination of DNSAH in animal tissues by LC-MS/MS.

1. Sample Preparation

  • Homogenization: A representative portion of the tissue sample (e.g., 1-2 grams) is homogenized.

  • Internal Standard Spiking: A known amount of isotopically labeled internal standard (e.g., this compound) is added to the homogenized sample.

  • Hydrolysis: The sample is subjected to acidic hydrolysis, typically with hydrochloric acid, and incubated to release the bound DNSAH.

  • Derivatization: 2-nitrobenzaldehyde is added to the sample, which is then incubated (e.g., at 37°C overnight) to form the nitrophenyl derivative of DNSAH[4].

  • Extraction: The pH of the solution is adjusted, and the derivatized DNSAH is extracted into an organic solvent, commonly ethyl acetate[4].

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives such as formic acid or ammonium (B1175870) acetate (B1210297) is used to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the derivatized DNSAH and the isotopically labeled internal standard are monitored.

3. Data Analysis

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of DNSAH in the sample is then determined from this calibration curve.

Alternative Methodologies

While LC-MS/MS is the gold standard for the confirmatory analysis of DNSAH, other methods have been developed, primarily for screening purposes.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods for the detection of DNSAH have been developed as a high-throughput screening tool[3][5]. These assays offer the advantage of rapid sample processing but are generally less specific and sensitive than LC-MS/MS and are not considered confirmatory.

Conclusion

The LC-MS/MS method for the analysis of DNSAH, utilizing an isotopically labeled internal standard such as this compound, provides a robust, sensitive, and specific approach for the quantification of nifursol residues in food products. The method demonstrates excellent linearity over a relevant concentration range, with low limits of detection and quantification, making it suitable for regulatory monitoring and ensuring food safety. While alternative screening methods like ELISA are available, LC-MS/MS remains the definitive technique for the confirmation and accurate quantification of DNSAH.

References

A Comparative Guide to the Limit of Detection and Quantification for DNSAH utilizing DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical performance for the detection and quantification of 3,5-Dinitrosalicylic Acid Hydrazide (DNSAH), a key metabolite of the nitrofuran antibiotic nifursol (B1678867). The focus is on methods employing the isotopically labeled internal standard, DNSAH-15N2, a critical tool for researchers, scientists, and drug development professionals in ensuring accurate and reliable measurements. This document outlines supporting experimental data, detailed methodologies, and visual representations of the analytical workflow.

Performance Comparison: DNSAH Quantification

A key study on the determination of DNSAH in a complex matrix like honey established the following detection and quantification limits:

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
DNSAHHoneySPE-UPLC-MS/MS with internal standard0.10.3[1][2]

Alternative internal standards, such as structural analogues like 4-hydroxy-3,5-dinitrobenzoic acid hydrazide (HBH), have been synthesized for the analysis of DNSAH. While specific LOD and LOQ values for DNSAH using HBH were not found for a direct comparison, the principle of using a structural analogue offers a cost-effective alternative to isotopically labeled standards. However, it may not perfectly mimic the behavior of the analyte during sample processing and ionization, potentially leading to less accurate results compared to the stable isotope dilution method with this compound.

Experimental Protocols

The standard method for the determination of DNSAH in biological matrices involves a multi-step process to release the protein-bound metabolite and prepare it for instrumental analysis.

Sample Preparation and Derivatization
  • Acid Hydrolysis: The sample (e.g., honey, animal tissue) is first subjected to acidic hydrolysis to release the DNSAH from any protein-bound residues.[1][2]

  • Derivatization: Following hydrolysis, the sample is derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA). This reaction targets the hydrazide group of DNSAH, forming a more stable and chromatographically favorable derivative, NP-DNSAH.[3][4] The derivatization is typically carried out in the dark for approximately 16 hours.[1][2]

  • Extraction: The derivatized sample is then purified using solid-phase extraction (SPE) and column chromatography to remove interfering matrix components.[1][2]

LC-MS/MS Analysis
  • Chromatography: The purified extract is analyzed by Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS).

  • Ionization: Electrospray ionization (ESI) is commonly used as the ionization source.

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Quantification is achieved using an internal standard method.[1][2] this compound is added to the sample at the beginning of the workflow to compensate for any analyte loss during the entire process.

Visualizing the Workflow and Metabolic Pathway

The following diagrams illustrate the metabolic pathway of nifursol to its marker residue DNSAH and the subsequent analytical workflow for its quantification.

Metabolic Pathway of Nifursol to DNSAH Nifursol Nifursol DNSAH DNSAH (3,5-Dinitrosalicylic Acid Hydrazide) Nifursol->DNSAH Metabolism in vivo

Caption: Metabolic conversion of Nifursol to DNSAH.

Analytical Workflow for DNSAH Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix (e.g., Honey, Tissue) Hydrolysis Acid Hydrolysis Sample->Hydrolysis + this compound (Internal Standard) Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE UPLC UPLC Separation SPE->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data LOD & LOQ Determination MSMS->Data Quantification

Caption: Workflow for DNSAH analysis using LC-MS/MS.

References

Specificity of DNSAH-15N2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive overview of the specificity and performance of 3,5-Dinitrosalicylic acid hydrazide-15N2 (DNSAH-15N2), a stable isotope-labeled internal standard, particularly in the context of its primary application: the analysis of the nitrofuran metabolite DNSAH. We will objectively compare its performance with other internal standards and provide supporting experimental data and protocols.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards (IS) are essential in LC-MS/MS assays to correct for variability that can occur at various stages of the analytical process, including sample preparation, injection, and ionization.[1] An ideal internal standard should mimic the analyte's behavior as closely as possible, co-eluting chromatographically and experiencing similar matrix effects.[2] Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H), are considered the gold standard for quantitative LC-MS/MS analysis.[3][4] Their near-identical physicochemical properties to the analyte ensure they effectively track and compensate for variations, leading to improved accuracy and precision.[3]

This compound: A Specific Internal Standard for a Key Analyte

This compound is the ¹⁵N-labeled analogue of 3,5-Dinitrosalicylic acid hydrazide (DNSAH). DNSAH is the marker residue for the banned nitrofuran antibiotic nifursol (B1678867). Its detection in food products of animal origin is critical for food safety monitoring. The structural similarity between DNSAH and this compound makes the latter an excellent internal standard for the quantitative analysis of DNSAH.

Below is a diagram illustrating the typical workflow for the analysis of nitrofuran metabolites using a stable isotope-labeled internal standard like this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Tissue/Honey Sample Spike Spike with this compound (IS) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde (B1664092) Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification using Analyte/IS Peak Area Ratio MS->Quantification

Caption: Experimental workflow for nitrofuran metabolite analysis.

Performance Data of this compound as an Internal Standard

Validation studies for the analysis of nitrofuran metabolites provide valuable data on the performance of this compound. The following tables summarize key performance parameters from various studies.

Table 1: Physicochemical Properties of DNSAH and this compound

PropertyDNSAHThis compoundReference
Molecular FormulaC₇H₆N₄O₆C₇H₆¹⁵N₂N₂O₆N/A
Molecular Weight242.15 g/mol 244.13 g/mol N/A
AppearanceYellow to orange crystalline solidN/AN/A
SolubilitySoluble in organic solvents, limited in waterN/AN/A

Table 2: Performance Characteristics of Analytical Methods Using this compound

MatrixRecovery (%)Repeatability (RSD%)Within-Lab Reproducibility (RSD%)Linearity (R²)LOQ (µg/kg)Reference
Meat & Aquaculture86.5 - 103.72.0 - 6.5N/A> 0.990.032 - 0.233[5]
Meat81.92 - 110< 9< 9> 0.990.13 - 0.37[6]
Bovine Urine90 - 108< 19N/AN/A0.13 - 0.43[7]
Various Biological Matrices88.9 - 107.32.9 - 9.44.4 - 10.70.990 - 0.998N/A[8]
Shrimp82.3 - 112.7N/AN/A> 0.999N/A[9]

These data consistently demonstrate that methods utilizing this compound as an internal standard achieve excellent recovery, precision, and linearity, meeting the stringent requirements of regulatory bodies for residue analysis.

Comparison with Alternative Internal Standards

While this compound is highly specific for the analysis of DNSAH, it is useful to compare its characteristics with other types of internal standards used in similar analytical contexts.

Stable Isotope Labeled (SIL) vs. Structural Analogue Internal Standards

The primary alternatives to SIL internal standards are structural analogues, which are compounds with similar chemical structures but not isotopically labeled.

Table 3: Comparison of SIL and Structural Analogue Internal Standards

FeatureStable Isotope Labeled (SIL) IS (e.g., this compound)Structural Analogue IS
Co-elution Nearly identical retention time to the analyte.Retention time may differ from the analyte.
Matrix Effect Compensation Excellent, as it experiences the same ionization suppression or enhancement.[2]May not effectively compensate for matrix effects if chromatographic and ionization behaviors differ.
Accuracy & Precision Generally provides higher accuracy and precision.[3]Can lead to reduced accuracy and precision.
Availability & Cost Can be more expensive and less readily available.Often more readily available and less expensive.

The consensus in the scientific community is that SIL internal standards provide superior performance in LC-MS/MS bioanalysis.[3][10]

¹⁵N vs. ¹³C Labeling

Within the category of SIL internal standards, the choice of isotope can have subtle implications.

Table 4: Comparison of ¹⁵N and ¹³C Labeling

Feature¹⁵N Labeling¹³C Labeling
Natural Abundance Very low (0.37%), leading to minimal background interference.[]Higher natural abundance (1.1%), which can slightly increase background complexity.[]
Mass Shift Provides a smaller mass shift per atom compared to ¹³C.Provides a larger mass shift per atom.
Chromatographic Shift Generally negligible.Generally negligible, considered to have no co-elution problems.[12]
Synthesis Can be synthetically challenging.Can be more synthetically accessible for some molecules.

Both ¹⁵N and ¹³C labeling produce high-quality internal standards. The choice often depends on the synthetic feasibility and the desired mass difference from the analyte. For DNSAH, the use of two ¹⁵N atoms provides a clear mass shift of +2 Da, which is sufficient for robust quantification.

Other Derivatizing Agents and their Labeled Analogues

For the analysis of carbonyl compounds in general, other derivatizing agents like 2,4-Dinitrophenylhydrazine (DNPH) and Dansyl hydrazine (B178648) are widely used. Stable isotope-labeled versions of these reagents are also available and serve as excellent internal standards.

  • ¹⁵N₄-labeled DNPH has been used to eliminate isotope effects observed with deuterium-labeled DNPH.

  • d₀/d₆-Dansylhydrazine has been employed for parallel labeling strategies to aid in the identification and quantification of fatty acids.[13]

The principle remains the same: the stable isotope-labeled derivatized analyte serves as the ideal internal standard.

Experimental Protocols

A generalized experimental protocol for the analysis of DNSAH using this compound is provided below. Specific parameters may vary depending on the matrix and instrumentation.

1. Sample Preparation

  • Homogenization: Homogenize the tissue or honey sample.

  • Spiking: Add a known amount of this compound solution to the homogenized sample.

  • Hydrolysis: Perform acid hydrolysis (e.g., with HCl) to release protein-bound DNSAH. This step is often carried out overnight at an elevated temperature (e.g., 37°C).[14]

  • Derivatization: Add 2-nitrobenzaldehyde to the hydrolyzed sample to derivatize the hydrazide group of DNSAH and this compound. The reaction is typically carried out overnight in the dark.

  • Extraction: Extract the derivatized analytes using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE).

  • Evaporation and Reconstitution: Evaporate the extraction solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as ammonium (B1175870) acetate (B1210297) in water and methanol (B129727) or acetonitrile.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both derivatized DNSAH and this compound in Multiple Reaction Monitoring (MRM) mode.

The logical relationship for selecting an appropriate internal standard is depicted in the following diagram.

G Start Need for Quantitative Analysis IS_Needed Internal Standard Required? Start->IS_Needed Yes Yes IS_Needed->Yes No No (External Calibration) IS_Needed->No IS_Type Type of Internal Standard Yes->IS_Type SIL Stable Isotope Labeled (SIL) IS_Type->SIL Analogue Structural Analogue IS_Type->Analogue Isotope_Choice Choice of Isotope SIL->Isotope_Choice N15 15N Isotope_Choice->N15 C13 13C Isotope_Choice->C13 D Deuterium (2H) Isotope_Choice->D DNSAH_15N2 This compound N15->DNSAH_15N2

Caption: Decision tree for internal standard selection.

Conclusion

This compound demonstrates excellent specificity and performance as an internal standard for the quantitative analysis of the nitrofuran metabolite DNSAH by LC-MS/MS. Its stable isotope-labeled nature ensures it closely mimics the behavior of the analyte, effectively compensating for matrix effects and other sources of analytical variability. The extensive validation data available in the literature consistently show high recovery, precision, and linearity for methods employing this compound.

When compared to structural analogue internal standards, this compound, as a SIL IS, offers superior accuracy and reliability. The choice between ¹⁵N and ¹³C labeling is often a matter of synthetic accessibility and desired mass shift, with both providing excellent performance. For researchers and analytical laboratories involved in the monitoring of nitrofuran residues, this compound is a highly specific and robust internal standard that facilitates accurate and defensible quantitative results.

References

Safety Operating Guide

Proper Disposal of DNSAH-15N2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of DNSAH-15N2 (3,5-Dinitrosalicylhydrazide-15N2). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

This compound is the 15N isotopically labeled form of 3,5-Dinitrosalicylhydrazide (DNSAH). For the purposes of chemical reactivity and disposal, it should be treated with the same precautions as its non-labeled counterpart. DNSAH is a metabolite of the veterinary drug nifursol (B1678867) and belongs to the dinitrophenol class of compounds. Safety data sheets for the parent compound, 3,5-dinitrosalicylic acid, indicate that it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate safety measures are in place.

Personal Protective Equipment (PPE) Specification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile gloves.
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Label the hazardous waste container with "Hazardous Waste" and the full chemical name: "3,5-Dinitrosalicylhydrazide-15N2".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

Chemical and Physical Properties Summary

PropertyValue
IUPAC Name 2-hydroxy-3,5-dinitro(15N)benzohydrazide
Molecular Formula C₇H₆N₄O₆ (with ¹⁵N isotopes)
Synonyms 3,5-Dinitrosalicylhydrazide-15N2, this compound
Primary Hazards Irritant

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Hazardous Waste Container B->C D Is the container full? C->D E Securely Seal the Container D->E Yes I Continue to Collect Waste D->I No F Store in a Designated Hazardous Waste Area E->F G Contact EHS for Pickup and Disposal F->G H End: Waste Disposed G->H I->C

Figure 1. This compound Disposal Workflow

This guide is intended to provide a clear and actionable procedure for the safe disposal of this compound. Always consult your institution's specific safety protocols and your local regulations. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure responsible chemical waste management.

Personal protective equipment for handling DNSAH-15N2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dinitrosalicylhydrazide-15N2 (DNSAH-15N2). The following procedures and recommendations are based on the safety data sheet for the structurally identical, non-isotopically labeled compound, 3,5-dinitrosalicylohydrazide.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust or aerosols.[1] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or gogglesEnsure a snug fit to prevent airborne particles from entering the eyes.
Skin Protection Chemical-impermeable glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Lab coat or other protective clothingShould be worn to prevent skin contact.
Respiratory Protection NIOSH/MSHA-approved respiratorRequired if handling large quantities, if dust or aerosols are generated, or in case of fire.[1]

Health Hazard Information

This compound is a hydrazide derivative of 3,5-Dinitrosalicylic acid. While a specific safety data sheet for the isotopically labeled compound is not available, the safety data for the parent compound, 3,5-dinitrosalicylohydrazide, and the related 3,5-Dinitrosalicylic acid, indicate potential hazards.

Hazard CategoryDescription
Acute Oral Toxicity Harmful if swallowed.[2][3]
Skin Irritation Causes skin irritation.[2][3]
Eye Irritation Causes serious eye irritation or damage.[2][3]
Respiratory Irritation May cause respiratory irritation.[2]

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.

AspectProcedure
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Accidental Release and Disposal

In the event of a spill or accidental release, follow these procedures to mitigate exposure and environmental contamination.

ProcedureAction
Accidental Release Evacuate personnel from the affected area.[1] Wear appropriate PPE, including respiratory protection, chemical-impermeable gloves, and protective clothing.[1] Absorb the spill with an inert, dry material and place it in a suitable, closed container for disposal.[1]
Disposal Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[1]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Assess Risks and Plan Experiment A->B C Prepare and Inspect PPE B->C D Work in a Ventilated Area (Fume Hood) C->D Proceed with caution E Weigh and Prepare this compound Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Experiment complete J Spill or Exposure Occurs F->J Accident H Segregate and Label Waste G->H I Dispose of Waste per Regulations H->I K Follow Emergency Protocols (Eyewash, Shower) J->K L Seek Medical Attention K->L

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。